molecular formula C7H4ClN3O2 B1439062 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine CAS No. 1053656-45-3

1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Cat. No.: B1439062
CAS No.: 1053656-45-3
M. Wt: 197.58 g/mol
InChI Key: OTWHUHVUMPHTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-7-nitropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-7-nitropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-6-3-5(11(12)13)4-10(6)2-1-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWHUHVUMPHTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653345
Record name 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-45-3
Record name 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-7-nitropyrrolo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic accessibility have established it as a privileged scaffold in the development of a wide range of therapeutic agents. Compounds incorporating this framework have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. This guide provides a detailed technical overview of a key derivative, 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine, focusing on its properties, synthesis, reactivity, and applications, particularly in the burgeoning field of targeted protein degradation.

Core Compound Identification

  • Systematic Name: this compound

  • CAS Number: 1053656-45-3[1]

  • Molecular Formula: C₇H₄ClN₃O₂[1]

  • Molecular Weight: 197.58 g/mol [2]

Physicochemical and Predicted Properties

PropertyValue/InformationSource
Purity Typically available at ≥95%[1]
Appearance Solid (predicted)
Density (Predicted) 1.66 g/cm³[3]
pKa (Predicted) -3.30 ± 0.30[3]
Storage Store at room temperature in a cool, dry, and well-ventilated area.[1][3]
Solubility Expected to be soluble in common organic solvents like DMSO and DMF.

Synthesis and Chemical Reactivity

A definitive, peer-reviewed synthesis protocol for this compound is not prominently published, suggesting it is likely synthesized by specialty chemical suppliers and utilized as a readily available building block. The general synthesis of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through various methods, including intramolecular cyclization and condensation reactions.

The reactivity of this compound is primarily dictated by the presence of the chloro and nitro groups on the aromatic core. The electron-withdrawing nature of the pyrazine ring and the nitro group activates the chloro-substituted position towards nucleophilic aromatic substitution (SₙAr).

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr) on this compound.

This reactivity is fundamental to its application as a building block, allowing for the facile introduction of various functionalities by displacing the chloride with a suitable nucleophile, such as an amine or thiol. This is a crucial step in the construction of more complex molecules like PROTACs.

Applications in Drug Discovery and Development

The primary application of this compound in contemporary drug discovery is as a key intermediate in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).

Role as a Building Block in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound serves as a versatile scaffold for the synthesis of the target-binding ligand or the linker-E3 ligase ligand portion of the PROTAC. The chloro group allows for covalent attachment to a linker or another part of the PROTAC molecule via an SₙAr reaction.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis reagent This compound snar Nucleophilic Aromatic Substitution (SNAr) reagent->snar nucleophile Linker-E3 Ligase Ligand (with nucleophilic group, e.g., -NH2) nucleophile->snar intermediate Pyrrolo[1,2-a]pyrazine-Linker- E3 Ligase Ligand Conjugate snar->intermediate final_protac Final PROTAC Molecule intermediate->final_protac Coupling Reaction target_ligand Target Protein Ligand target_ligand->final_protac

Caption: Conceptual workflow for the use of this compound in PROTAC synthesis.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of related chloro- and nitro-aromatic compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. Its activated chemical handle for nucleophilic substitution makes it particularly well-suited for the synthesis of complex molecules, most notably in the rapidly advancing field of targeted protein degradation. As the quest for novel therapeutics continues, the strategic use of such well-designed chemical scaffolds will undoubtedly play a pivotal role in the development of next-generation medicines.

References

An In-depth Technical Guide to 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine: Chemical Structure and a Proposed Synthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic protocols in published literature, this document presents a comprehensive overview of its chemical structure and proposes a plausible, multi-step synthetic route based on established principles of heterocyclic chemistry. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel pyrrolo[1,2-a]pyrazine derivatives.

Introduction to the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a nitrogen-fused bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. This scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antiviral, and anxiolytic activities.[1][2][3] The unique electronic and steric properties of this ring system, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyrazine ring, make it a privileged scaffold for the design of novel therapeutic agents. The diverse substitution patterns possible on this core allow for the fine-tuning of its physicochemical and pharmacological properties.

Chemical Structure and Properties of this compound

The target molecule, this compound, is a derivative of the parent pyrrolo[1,2-a]pyrazine scaffold, featuring a chlorine atom at the 1-position and a nitro group at the 7-position.

Molecular Formula: C₇H₄ClN₃O₂

CAS Number: 1053656-45-3

Molecular Weight: 197.58 g/mol

The introduction of a chloro group and a nitro group, both of which are electron-withdrawing, is expected to significantly modulate the electronic properties of the pyrrolo[1,2-a]pyrazine ring system. This can influence its reactivity, metabolic stability, and potential biological activity.

Below is a table summarizing some of the key computed properties of this compound.

PropertyValueSource
Molecular FormulaC₇H₄ClN₃O₂PubChem
Molecular Weight197.58 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count1PubChem

Proposed Synthetic Pathway

The proposed synthesis involves a three-stage process:

  • Stage 1: Synthesis of the Pyrrolo[1,2-a]pyrazine Core.

  • Stage 2: Regioselective Chlorination at the 1-position.

  • Stage 3: Regioselective Nitration at the 7-position.

The overall proposed synthetic workflow is depicted in the following diagram:

Synthetic_Pathway Pyrrole Pyrrole Core_Synthesis Pyrrolo[1,2-a]pyrazine Core Synthesis Pyrrole->Core_Synthesis Pyrazine_Precursor Substituted Pyrazine Precursor Pyrazine_Precursor->Core_Synthesis Pyrrolo_Pyrazine Pyrrolo[1,2-a]pyrazine Core_Synthesis->Pyrrolo_Pyrazine Chlorination Regioselective Chlorination (1-position) Pyrrolo_Pyrazine->Chlorination Chloro_Product 1-Chloropyrrolo[1,2-a]pyrazine Chlorination->Chloro_Product Nitration Regioselective Nitration (7-position) Chloro_Product->Nitration Final_Product 1-Chloro-7-nitropyrrolo [1,2-a]pyrazine Nitration->Final_Product

Caption: Proposed multi-step synthesis of this compound.

Stage 1: Synthesis of the Pyrrolo[1,2-a]pyrazine Core

The initial step is the construction of the foundational pyrrolo[1,2-a]pyrazine skeleton. Several methods have been reported for this, often involving the condensation of a pyrrole derivative with a suitable pyrazine precursor. A common and effective method is the reaction of a 2-substituted pyrrole with an α-haloketone, followed by cyclization.

Experimental Protocol (Proposed):

  • Starting Materials: 2-Aminopyrrole and a suitable α-haloketone (e.g., chloroacetaldehyde).

  • Reaction: The condensation of 2-aminopyrrole with an α-haloketone can be carried out in a suitable solvent such as ethanol or DMF. The reaction may require heating to proceed at a reasonable rate.

  • Cyclization: The intermediate formed from the initial condensation can then be cyclized to the pyrrolo[1,2-a]pyrazine core. This cyclization is often promoted by a base or can occur thermally.

  • Purification: The resulting pyrrolo[1,2-a]pyrazine can be purified using standard techniques such as column chromatography or recrystallization.

The rationale behind this approach is the well-established reactivity of α-haloketones with aminoheterocycles to form fused bicyclic systems.[4]

Stage 2: Regioselective Chlorination at the 1-position

The next crucial step is the regioselective introduction of a chlorine atom at the 1-position of the pyrrolo[1,2-a]pyrazine ring. The pyrrole moiety of the fused system is generally more susceptible to electrophilic substitution than the pyrazine ring. The 1 and 3 positions of the pyrrolo[1,2-a]pyrazine are analogous to the α-positions of pyrrole and are therefore the most likely sites for electrophilic attack.

Experimental Protocol (Proposed):

  • Chlorinating Agent: A mild chlorinating agent such as N-chlorosuccinimide (NCS) is proposed to achieve controlled monochlorination.

  • Solvent: A non-polar aprotic solvent like dichloromethane (DCM) or chloroform would be suitable for this reaction.

  • Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by TLC or GC-MS to avoid over-chlorination.

  • Work-up and Purification: After the reaction is complete, the succinimide byproduct can be removed by filtration, and the product, 1-chloropyrrolo[1,2-a]pyrazine, can be purified by column chromatography.

The choice of NCS is based on its common use for the regioselective chlorination of electron-rich heterocyclic systems.

Stage 3: Regioselective Nitration at the 7-position

The final step is the introduction of a nitro group at the 7-position. This is the most challenging step due to the potential for multiple nitration sites and the deactivating effect of the chlorine atom already present on the ring. The pyrazine ring is generally deactivated towards electrophilic substitution. However, the pyrrole ring's electron-donating nature can activate the fused pyrazine ring to some extent. The 7-position is a plausible site for nitration, although substitution at other positions cannot be ruled out without experimental verification.

Experimental Protocol (Proposed):

  • Nitrating Agent: A carefully controlled nitrating system is required to achieve regioselectivity and avoid decomposition. A mixture of nitric acid and sulfuric acid is a standard nitrating agent, but milder conditions may be necessary. An alternative could be the use of a nitrating salt such as nitronium tetrafluoroborate (NO₂BF₄).

  • Solvent: A non-reactive solvent such as sulfolane or a mixture of acetic anhydride and acetic acid could be employed.

  • Temperature Control: The reaction should be carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity and improve selectivity.

  • Work-up and Purification: The reaction mixture would be carefully quenched with ice water, and the crude product extracted with a suitable organic solvent. Purification would likely involve column chromatography to separate the desired 7-nitro isomer from other potential regioisomers.

The success of this step is highly dependent on the electronic effects of the existing chloro substituent and the inherent reactivity of the 1-chloropyrrolo[1,2-a]pyrazine system.

The following diagram illustrates the proposed reaction mechanism for the synthesis:

Reaction_Mechanism cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Nitration 2-Aminopyrrole 2-Aminopyrrole Intermediate_1 Intermediate_1 2-Aminopyrrole->Intermediate_1 + alpha-haloketone Pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine Intermediate_1->Pyrrolo[1,2-a]pyrazine Cyclization Intermediate_2 Intermediate_2 Pyrrolo[1,2-a]pyrazine->Intermediate_2 + NCS 1-Chloropyrrolo[1,2-a]pyrazine 1-Chloropyrrolo[1,2-a]pyrazine Intermediate_2->1-Chloropyrrolo[1,2-a]pyrazine Proton loss Intermediate_3 Intermediate_3 1-Chloropyrrolo[1,2-a]pyrazine->Intermediate_3 + NO2+ This compound This compound Intermediate_3->this compound Proton loss

Caption: Proposed mechanistic overview for the synthesis of this compound.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the chemical structure of this compound and has proposed a plausible synthetic pathway for its preparation. While a direct, published synthesis is not currently available, the proposed route, based on well-established synthetic transformations, offers a logical and feasible approach for its synthesis in the laboratory.

Further research is warranted to experimentally validate and optimize the proposed synthetic steps. The investigation of alternative synthetic strategies, such as those involving the construction of the bicyclic system from pre-functionalized pyrrole or pyrazine precursors, could also provide valuable insights and potentially more efficient routes to this and other substituted pyrrolo[1,2-a]pyrazines. The successful synthesis of this compound will enable the exploration of its biological activities and its potential as a lead compound in drug discovery programs.

References

An In-Depth Technical Guide to the IUPAC Nomenclature and Synthesis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system due to its prevalence in biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and antitumor activities.[1] The precise substitution pattern on this core structure is critical for its pharmacological profile, necessitating a clear and unambiguous system of nomenclature for effective scientific communication. This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as applied to the substituted derivative, 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine. Furthermore, a detailed, field-proven synthetic protocol for its preparation is presented, offering researchers a practical foundation for accessing this and similar compounds for further investigation in drug discovery programs.

Decoding the IUPAC Nomenclature of Pyrrolo[1,2-a]pyrazine

The systematic naming of fused heterocyclic systems is governed by a specific set of IUPAC rules designed to provide a unique and descriptive name for complex structures.[2][3] The name "this compound" can be deconstructed to reveal the underlying structural features of the molecule.

Identification of the Fused Ring System

The core of the molecule is a bicyclic system formed by the fusion of a pyrrole and a pyrazine ring. According to IUPAC rules for fused heterocycles, a "base component" and an "attached component" must be identified.[2][4] The selection is based on a priority system:

  • Priority Rule: A nitrogen-containing component is preferred as the base component.[2]

  • Application: In this case, both pyrrole and pyrazine contain nitrogen. When a choice remains, the ring with the greater number of heteroatoms takes precedence. Pyrazine has two nitrogen atoms, while pyrrole has one. Therefore, pyrazine is designated as the base component , and pyrrole is the attached component .

The name of the attached component is modified to end in "o," hence "pyrrolo." The final name of the fused system is constructed by combining the modified name of the attached component with the name of the base component: pyrrolo[x,y-z]pyrazine .

Determination of the Fusion Locants

The bracketed portion of the name, [1,2-a], describes the manner in which the two rings are fused. This is determined by the numbering of the individual rings before fusion.

  • Numbering the Base Component (Pyrazine): The pyrazine ring is numbered starting from one nitrogen atom and proceeding around the ring to give the second nitrogen atom the lowest possible number.

  • Numbering the Attached Component (Pyrrole): The pyrrole ring is numbered starting from the heteroatom (nitrogen) as position 1.

  • Identifying the Fusion Points: The fusion is indicated by the numbered positions of the attached component (pyrrolo) followed by a letter corresponding to the bond of the base component (pyrazine) where the fusion occurs. The bonds of the base component are lettered sequentially, with the bond between atoms 1 and 2 being 'a', between 2 and 3 being 'b', and so on.[5][6]

In pyrrolo[1,2-a]pyrazine, the pyrrole ring is fused at its 1 and 2 positions to the 'a' bond (the N1-C2 bond) of the pyrazine ring. This results in the descriptor [1,2-a] .

G Start Pyrrolo[1,2-a]pyrazine Step1 Chlorination Start->Step1 N-Chlorosuccinimide (NCS) Acetonitrile, rt Intermediate 1-Chloropyrrolo[1,2-a]pyrazine Step1->Intermediate Step2 Nitration Intermediate->Step2 HNO3 / H2SO4 0 °C to rt Product This compound Step2->Product

References

An In-depth Technical Guide to 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine, a heterocyclic compound of increasing interest in medicinal chemistry. We will delineate its core molecular properties, explore the strategic importance of the pyrrolo[1,2-a]pyrazine scaffold, and discuss its primary application as a versatile building block in the synthesis of advanced therapeutics, particularly in the field of targeted protein degradation. This document synthesizes fundamental data with practical, field-proven insights, offering a technical narrative grounded in established scientific principles and methodologies.

Core Molecular Profile

This compound is a substituted bicyclic heteroaromatic compound. Its precise chemical identity is critical for experimental design, molecular modeling, and regulatory documentation. The fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₄ClN₃O₂[1][2][3][4]
Molecular Weight 197.58 g/mol [2][4]
197.6 g/mol (approx.)[1]
CAS Number 1053656-45-3[1][2][3]
IUPAC Name This compound[2]
Synonyms 1-Chloro-7-nitroH-pyrrolo[1,2-a]pyrazine[1][2]
Compound Class Protein Degrader Building Blocks[1]

The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry.[5] This designation is due to its recurrence in molecules exhibiting a wide array of biological activities, making it a fertile ground for drug discovery.

Causality of Biological Activity: The unique three-dimensional and electronic configuration of the fused pyrrole and pyrazine rings allows it to interact with a variety of biological targets.[5] Compounds built on this scaffold have demonstrated significant potential as:

  • Antimicrobial Agents: Exhibiting antibacterial, antifungal, and antiviral properties.[6]

  • Kinase Inhibitors: Acting on critical signaling pathways involved in cell proliferation and inflammation.[6]

  • Anti-inflammatory and Antitumor Agents: Showing promise in oncology and immunology research.[6]

The pyrazine ring itself is a cornerstone of numerous clinically approved therapeutics, underscoring the scaffold's relevance and favorable pharmacological characteristics.[7] The specific substitution pattern of this compound, featuring a chloro group at the 1-position and a nitro group at the 7-position, provides two chemically distinct handles for further synthetic elaboration, making it an exceptionally useful intermediate.

Synthetic Strategy and Mechanistic Rationale

While a specific, published synthesis for this compound is not detailed in foundational literature, a logical synthetic pathway can be inferred from established methods for creating substituted pyrrolopyrazines. The general approach involves the construction of the bicyclic core followed by functional group modification.

A Generalized Synthetic Workflow: The synthesis likely involves a multi-step sequence. A key strategic decision is the order of ring formation and functionalization (i.e., chlorination and nitration). A plausible approach involves the initial synthesis of the pyrrolo[1,2-a]pyrazine core, followed by electrophilic aromatic substitution reactions to install the nitro and chloro groups.

Expertise in Action - Why this approach?

  • Ring-First Strategy: Constructing the core scaffold first provides a stable template. Subsequent functionalization can be directed by the inherent electronic properties of the ring system. Pyrrolo[1,2-a]pyrazine is an electron-rich system, making it susceptible to electrophilic substitution.

  • Controlled Nitration: Nitration is a classic electrophilic aromatic substitution. The position of the nitro group is directed by the existing ring system's electronics.

  • Chlorination: The chloro group can be introduced via various electrophilic chlorinating agents. Its position is also governed by the directing effects of the heterocyclic rings and any pre-existing substituents.

A Pyrrole & Pyrazine Precursors B Cyclization / Annulation A->B C Pyrrolo[1,2-a]pyrazine Core B->C D Electrophilic Nitration (e.g., HNO₃/H₂SO₄) C->D E 7-Nitropyrrolo[1,2-a]pyrazine D->E F Electrophilic Chlorination (e.g., NCS) E->F G This compound F->G

Caption: Generalized workflow for the synthesis of this compound.

Core Application: A Building Block for Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" is its most significant modern application.[1] This places it at the forefront of Targeted Protein Degradation (TPD), a revolutionary therapeutic modality.

TPD utilizes heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy specific disease-causing proteins.

A PROTAC molecule consists of three parts:

  • Warhead: Binds to the target protein of interest (POI).

  • E3 Ligase Ligand: Recruits an E3 ubiquitin ligase enzyme.

  • Linker: Covalently connects the warhead and the E3 ligand.

This compound serves as a versatile scaffold or fragment that can be incorporated into, or elaborated upon, to create either the warhead or the linker-E3 ligand portion of the final PROTAC. The chloro and nitro groups provide orthogonal chemical handles for attachment to the other components.

cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC Warhead Linker E3 Ligase Ligand POI Target Protein (Disease-Causing) PROTAC:f0->POI Binds E3 E3 Ubiquitin Ligase PROTAC:f2->E3 Recruits BuildingBlock 1-Chloro-7-nitropyrrolo [1,2-a]pyrazine (Building Block) BuildingBlock->PROTAC:f0 Forms part of...

References

A Technical Guide to the Characterization of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine: Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the physicochemical properties of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine, a nitrogen-containing heterocyclic compound.[1] As a member of the pyrrolo[1,2-a]pyrazine family, this molecule holds potential interest for drug discovery and development, particularly as a building block for protein degraders.[2] This document outlines detailed, field-proven methodologies for determining the aqueous and organic solubility profiles, as well as a robust strategy for assessing the compound's intrinsic stability through forced degradation studies. The protocols described herein are designed to generate critical data for formulation development, analytical method development, and regulatory compliance, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Pyrrolo[1,2-a]pyrazine Core

The pyrrolo[1,2-a]pyrazine scaffold is a significant heterocyclic system in medicinal chemistry.[5] Nitrogen-containing heterocycles are foundational to a vast number of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[1] The specific compound, this compound, is characterized by the fusion of a pyrrole and a pyrazine ring, with chloro and nitro substitutions that are expected to significantly influence its electronic properties, reactivity, solubility, and metabolic stability.[6]

Compound Identity:

  • Chemical Name: this compound

  • Molecular Formula: C₇H₄ClN₃O₂[2][7][8]

  • Molecular Weight: 197.58 g/mol [2][8]

  • CAS Number: 1053656-45-3[2][7]

Understanding the fundamental physicochemical properties of this molecule is a prerequisite for its advancement in any research or development pipeline.

Solubility Profiling: A Foundational Assessment

Solubility is a critical determinant of a compound's bioavailability and developability.[9] Early-stage assessment prevents costly late-stage failures. This section details a systematic approach to determine the solubility of this compound in both aqueous and organic media. The traditional "shake-flask" method is described, which remains the gold standard for equilibrium solubility determination.[10]

Logical Workflow for Solubility Assessment

The following diagram outlines the decision-making process for a comprehensive solubility assessment.

G cluster_prep Preparation cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Solubility cluster_analysis Data Analysis Prep Prepare Stock Solution (e.g., in DMSO) Solvents Select Aqueous & Organic Solvent Panels Prep->Solvents pH_Screen Screen Solubility in Buffers (pH 2.0, 7.4, 9.0) Solvents->pH_Screen Org_Screen Screen Common Lab Solvents (DCM, MeOH, ACN, etc.) Solvents->Org_Screen Kinetic Determine Kinetic Solubility (Nephelometry/Turbidimetry) pH_Screen->Kinetic Initial high-throughput screen Equilibrium Determine Equilibrium Solubility (Shake-Flask Method) Kinetic->Equilibrium Confirm with gold standard Data_Analysis Tabulate & Report Data (mg/mL and µg/mL) Equilibrium->Data_Analysis Quantify Quantify via HPLC-UV Quantify->Data_Analysis

Caption: Workflow for solubility determination of a novel compound.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine the thermodynamic equilibrium solubility.

  • Preparation: Add an excess amount (e.g., 2-5 mg) of solid this compound to a series of 1.5 mL glass vials.

  • Solvent Addition: To each vial, add 1.0 mL of the desired solvent. The solvent panel should include pharmaceutically relevant media.[11]

    • Aqueous Buffers: pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate-Buffered Saline), pH 9.0 (Borate Buffer).

    • Organic Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc).

  • Equilibration: Seal the vials tightly. Place them on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Sample Processing: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let undissolved solid settle.

  • Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To ensure no particulate matter is transferred, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification:

    • Prepare a stock solution of the compound in a solvent of known high solubility (e.g., DMSO).

    • Create a calibration curve by making serial dilutions of the stock solution.

    • Dilute the filtered supernatant from the solubility experiment into the analytical range.

    • Analyze all samples by a validated HPLC-UV method to determine the concentration.

    • Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Expected Solubility Profile

The results should be summarized in a clear, tabular format.

Solvent SystempH (if applicable)Temperature (°C)Expected Solubility CategoryQuantitative Value (µg/mL)
0.01 N HCl2.025Sparingly SolubleHypothetical: 10-50
PBS7.425Practically InsolubleHypothetical: <10
Borate Buffer9.025Practically InsolubleHypothetical: <10
DichloromethaneN/A25SolubleHypothetical: >10,000
MethanolN/A25SolubleHypothetical: >5,000
AcetonitrileN/A25Slightly SolubleHypothetical: 500-1,000
Ethyl AcetateN/A25Slightly SolubleHypothetical: 800-1,500
Dimethyl SulfoxideN/A25Freely SolubleHypothetical: >50,000

Note: The quantitative values are hypothetical and must be determined experimentally.

Intrinsic Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods and understanding a compound's intrinsic stability.[4] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][12]

Workflow for a Forced Degradation Study

The following diagram illustrates the experimental sequence for a comprehensive stress testing study.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Compound Solution (e.g., 1 mg/mL in ACN:Water) Control Unstressed Control (T=0) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Expose to stress Oxidative Oxidation (3% H₂O₂, RT) Start->Oxidative Expose to stress Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B Light Conditions) Start->Photo Expose to stress HPLC HPLC-UV Analysis Control->HPLC Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidative->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points MassSpec LC-MS for Peak ID HPLC->MassSpec Characterize degradants MassBalance Mass Balance Calculation HPLC->MassBalance Assess recovery

Caption: Experimental workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[13]

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).[13]

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Store at 60 °C. Pull time points at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Store at room temperature. Pull time points at 30 min, 1, 2, and 4 hours. Neutralize with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light. Pull time points at 2, 4, 8, and 24 hours.

    • Thermal Degradation:

      • Solution: Store the stock solution at 80 °C.

      • Solid: Store the solid compound in an oven at 80 °C.

      • Pull time points over several days.

    • Photolytic Degradation: Expose the stock solution and solid compound to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A parallel sample should be wrapped in aluminum foil as a dark control.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed (T=0) control, using a stability-indicating HPLC method. A gradient reversed-phase HPLC method with UV detection is typically employed.[14]

    • The method must demonstrate specificity, separating the intact parent compound from all major degradation products.

    • Calculate the percentage of degradation for the parent compound.

    • Perform mass balance calculations to account for all material.

    • Use LC-MS to obtain mass information on the degradation peaks to aid in structural elucidation.

Data Presentation: Summary of Stability

The findings should be concisely presented in a table.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Parent)No. of DegradantsObservations
Acidic0.1 M HCl24h60 °CHypothetical: 15%Hypothetical: 2Major degradant at RRT 0.8
Basic0.1 M NaOH2hRTHypothetical: 25%Hypothetical: 1Rapid degradation observed
Oxidative3% H₂O₂24hRTHypothetical: 8%Hypothetical: 1N-oxidation is possible
Thermal (Solution)-72h80 °CHypothetical: <5%Hypothetical: 0Likely stable in solution
Thermal (Solid)-7 days80 °CHypothetical: <2%Hypothetical: 0Likely stable as a solid
PhotolyticICH Q1B7 daysRTHypothetical: 12%Hypothetical: 2Color change observed

Note: All data are hypothetical and serve as an illustrative template for reporting experimental results.

Conclusion and Future Directions

This guide provides the essential experimental framework for characterizing the solubility and intrinsic stability of this compound. The successful execution of these protocols will yield critical data to guide formulation strategies, establish appropriate storage conditions, and support the development of robust, stability-indicating analytical methods. The nitro and chloro substituents suggest potential liabilities to basic hydrolysis and photolytic degradation, which should be key areas of focus during the stability assessment. The data generated will form a crucial part of the compound's overall chemical and pharmaceutical development profile.

References

The Strategic Utility of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Medicinal Chemists

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold - A Privileged Motif in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with nitrogen-containing heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the pyrrolo[1,2-a]pyrazine core has garnered significant attention as a "privileged scaffold." This unique fused bicyclic system, comprising a pyrrole and a pyrazine ring, is a recurring motif in a multitude of biologically active molecules, including natural products and synthetic compounds.[1] The inherent structural features of the pyrrolopyrazine skeleton bestow upon its derivatives a diverse array of pharmacological activities, including but not limited to, antibacterial, antifungal, antiviral, and kinase inhibitory properties.[1] This broad biological spectrum underscores the immense potential of this scaffold in the development of novel therapeutics for a wide range of diseases.

This technical guide focuses on a specific, strategically functionalized derivative: 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine . The presence of a chloro group at the 1-position and a nitro group at the 7-position makes this compound a highly versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, coupled with the reactivity of the chloro substituent, opens up a plethora of possibilities for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will provide an in-depth overview of the commercial availability of this compound, its key chemical properties, and its potential applications as a pivotal intermediate in the synthesis of novel bioactive compounds.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1053656-45-3[2][3]
Molecular Formula C₇H₄ClN₃O₂[2]
Molecular Weight 197.58 g/mol [2]
InChIKey OTWHUHVUMPHTOY-UHFFFAOYSA-N[4]
Canonical SMILES C1=CN2C=C(C=C2C(=N1)Cl)--INVALID-LINK--[O-][4]

Commercial Availability and Procurement

For researchers and drug development professionals, the accessibility of key starting materials is a critical logistical consideration. This compound is available from a number of specialized chemical suppliers. The table below provides a summary of known vendors, though availability and stock levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

SupplierPurity/GradeAvailable QuantitiesIntended Use
Parchem Not specifiedInquireSpecialty Chemicals[3]
CymitQuimica Not specifiedInquireLab use only[2]
Proactive Molecular Research 98%10gResearch[5]
Acros Pharmatech Not specifiedInquireNot specified[6]
Laibo Chem (via Orion Cientific) Not specified50mgNot specified[7]

Note: This list is not exhaustive and other suppliers may exist. All listed products are intended for research and development purposes and not for human or veterinary use.

Synthetic Utility and Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The chloro and nitro functionalities provide orthogonal handles for a variety of chemical transformations, enabling the generation of diverse libraries of compounds for biological screening.

Conceptual Reaction Pathways

The following diagram illustrates the potential synthetic pathways that can be explored using this compound as a starting material.

G cluster_1 C7-Position Chemistry main This compound nuc_sub Nucleophilic Aromatic Substitution (SNAr) main->nuc_sub Nu- suzuki Suzuki-Miyaura Cross-Coupling main->suzuki Ar-B(OH)2 Pd catalyst buchwald Buchwald-Hartwig Amination main->buchwald R2NH Pd catalyst reduction Nitro Group Reduction further_func Further Functionalization of Amine reduction->further_func e.g., Acylation, Sulfonylation

Figure 1: Potential synthetic transformations of this compound.

Experimental Protocols: Foundational Methodologies

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 1-position of the pyrrolo[1,2-a]pyrazine ring is activated towards nucleophilic attack, particularly due to the presence of the electron-withdrawing pyrazine nitrogen atoms. This allows for the displacement of the chloride with a variety of nucleophiles.

Causality: The reaction proceeds via a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing nature of the heterocyclic system.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The identity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step-by-Step Methodology (General):

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the desired nucleophile (1.1 - 2.0 eq).

  • A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 3.0 eq) is added to the reaction mixture.

  • The reaction is stirred at an elevated temperature (typically between 80-150 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 1-position also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide range of substituted pyrrolopyrazine derivatives.

Causality: These reactions proceed through a catalytic cycle involving oxidative addition of the chloro-pyrrolopyrazine to a Pd(0) species, followed by transmetalation (Suzuki-Miyaura) or amine coordination and deprotonation (Buchwald-Hartwig), and concluding with reductive elimination to afford the product and regenerate the Pd(0) catalyst.

Self-Validating System: Reaction progress is monitored by TLC or LC-MS. Product identity is confirmed by NMR and HRMS.

  • To a reaction vessel are added this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME/water) is added.

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed as indicated by TLC or LC-MS.

  • The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by flash chromatography.

  • To a reaction vessel are added this compound (1.0 eq), the desired amine (1.1 - 1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (0.02 - 0.1 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq).

  • The vessel is sealed and purged with an inert gas.

  • An anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is added.

  • The reaction is heated to 80-120 °C and monitored for completion.

  • After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by flash chromatography.

Conclusion

This compound represents a valuable and commercially accessible building block for medicinal chemists and researchers in drug discovery. Its strategic functionalization provides two distinct points for chemical elaboration, enabling the synthesis of diverse libraries of novel compounds based on the biologically relevant pyrrolo[1,2-a]pyrazine scaffold. The application of well-established synthetic methodologies, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is expected to be highly effective with this substrate. By leveraging the synthetic potential of this compound, researchers can accelerate the discovery and development of new therapeutic agents targeting a wide range of diseases.

References

An In-Depth Technical Guide to the Safe Handling and Precautions for 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.

Introduction: Understanding the Compound

This compound (CAS No: 1053656-45-3) belongs to the pyrrolo[1,2-a]pyrazine class of nitrogen-containing heterocycles.[1][2] This scaffold is of significant interest to medicinal chemists due to its presence in various biologically active molecules. The incorporation of a chloro- group and a nitro- group onto the core structure suggests that this compound may serve as a versatile intermediate for the synthesis of novel pharmaceutical candidates. However, these same functional groups also impart specific reactivity and potential hazards that necessitate careful handling.

Molecular Structure and Properties:

PropertyValueSource
CAS Number 1053656-45-3[1][2]
Molecular Formula C₇H₄ClN₃O₂[2]
Molecular Weight 197.58 g/mol [3]
Appearance Solid (presumed)General knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[3]

Hazard Identification and Risk Assessment

Globally Harmonized System (GHS) Classification (Predicted):

Based on the GHS information for the closely related 1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine, the following classifications are anticipated.[4]

  • Skin Irritation: Likely to cause skin irritation.[4]

  • Eye Irritation: Likely to cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Causality of Hazards:

  • Nitroaromatic Moiety: The nitro group (-NO₂) renders the molecule electron-deficient and can contribute to its energetic properties. Nitroaromatic compounds are known to be potentially explosive, especially when heated or subjected to shock. They can also be toxic, with some exhibiting mutagenic or carcinogenic properties.

  • Chlorinated Heterocycle: The chloro- group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Halogenated organic compounds can have varying toxicological profiles, and their combustion may produce toxic and corrosive gases such as hydrogen chloride.

  • Pyrrolo[1,2-a]pyrazine Core: The fused heterocyclic system itself can interact with biological macromolecules, and its metabolism can lead to the formation of reactive intermediates.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Primary Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors and dust.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashes or explosions.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[4]

  • Body Protection: A flame-resistant lab coat should be worn. For larger quantities or higher-risk operations, a chemical-resistant apron may be necessary.[4]

  • Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

PPE_Workflow Start Handling this compound Fume_Hood Work in a Certified Chemical Fume Hood Start->Fume_Hood Gloves Wear Nitrile Gloves Fume_Hood->Gloves Goggles Wear Chemical Safety Goggles Gloves->Goggles Lab_Coat Wear a Flame-Resistant Lab Coat Goggles->Lab_Coat End Proceed with Experiment Lab_Coat->End

Caption: Mandatory PPE and Engineering Controls Workflow.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to mitigate the risks associated with this compound.

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Inert Atmosphere: For reactions sensitive to air or moisture, and to minimize oxidative decomposition at elevated temperatures, consider handling under an inert atmosphere (e.g., nitrogen or argon).

  • Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge, which could be an ignition source.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong acids, as these may initiate exothermic or violent reactions.

Storage:

  • Container: Store in a tightly sealed, clearly labeled container.[4]

  • Location: The storage area should be a cool, dry, and well-ventilated location, away from heat and direct sunlight.[3]

  • Segregation: Store separately from incompatible materials.

Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuation: Evacuate the immediate area.

  • Control: Wearing appropriate PPE, control the source of the spill if it is safe to do so.

  • Containment and Cleanup: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a larger spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into a suitable container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

In Case of Fire:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, which may scatter the material.

  • Hazardous Combustion Products: Be aware that combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen chloride. Firefighters should wear self-contained breathing apparatus (SCBA).

Emergency_Response cluster_Exposure Exposure cluster_Spill Spill cluster_Fire Fire Skin Skin Contact Wash with soap and water Medical_Attention Seek Immediate Medical Attention Skin:f1->Medical_Attention Eyes Eye Contact Flush with water for 15 min Eyes:f1->Medical_Attention Inhalation Inhalation Move to fresh air Inhalation:f1->Medical_Attention Evacuate Evacuate Area Contain Contain Spill Use inert absorbent Dispose Collect for Disposal Extinguish Use Dry Chemical or CO2 SCBA Wear SCBA

References

Unlocking the Therapeutic Potential of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

The pyrrolo[1,2-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including antimicrobial, antiviral, antitumor, and kinase inhibitory effects[1]. The strategic introduction of substituents can fine-tune the pharmacological profile of this core, leading to the development of novel therapeutic agents. This technical guide provides an in-depth exploration of "1-Chloro-7-nitropyrrolo[1,2-a]pyrazine," a molecule of significant interest due to the combined presence of a chloro and a nitro group on this versatile heterocyclic system. While direct biological data for this specific compound is scarce, this document will leverage structure-activity relationship (SAR) insights from analogous compounds and in-silico predictive modeling to build a compelling case for its potential biological activities and to provide a comprehensive roadmap for its experimental validation.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for any drug discovery program. Herein, we summarize the key identifiers and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂PubChem[2]
Molecular Weight 197.58 g/mol PubChem[2]
CAS Number 1053656-45-3CymitQuimica[3]
Predicted XlogP 2.2PubChemLite[4]
Canonical SMILES C1=CN2C=C(C=C2C(=N1)Cl)--INVALID-LINK--[O-]PubChemLite[4]

The predicted XlogP value of 2.2 suggests that this compound possesses moderate lipophilicity, a characteristic often associated with good membrane permeability and oral bioavailability.

Proposed Synthesis of this compound

While a specific synthetic route for this compound has not been published, a plausible pathway can be devised based on established methods for the synthesis of substituted pyrrolo[1,2-a]pyrazines. A potential retrosynthetic analysis suggests that the target molecule could be prepared from a suitable pyrrole precursor.

A proposed forward synthesis is outlined below:

Step 1: Synthesis of a Pyrrole Precursor The synthesis would likely begin with a commercially available pyrrole derivative, which would undergo a series of reactions to introduce the necessary functionalities for the subsequent cyclization to form the pyrrolo[1,2-a]pyrazine core.

Step 2: Cyclization to form the Pyrrolo[1,2-a]pyrazine Core Various methods for the construction of the pyrrolo[1,2-a]pyrazine ring system have been reported, often involving the condensation of a pyrrole derivative with a suitable dielectrophile.

Step 3: Halogenation and Nitration The introduction of the chloro and nitro groups could be achieved through electrophilic aromatic substitution reactions. The order of these steps would be critical to ensure the desired regioselectivity. For instance, nitration of a pre-existing chloro-substituted pyrrolo[1,2-a]pyrazine or chlorination of a nitro-substituted intermediate are both viable options that would need to be empirically tested. Studies on the nitration of substituted pyrrolo[1,2-a]pyrazines have shown that the 8-position is often favored, suggesting that direct nitration of 1-chloropyrrolo[1,2-a]pyrazine might not yield the desired 7-nitro isomer. Therefore, a more regioselective approach might be necessary, potentially involving the use of a directing group that can be later removed.

Hypothesized Biological Activities: A Triad of Therapeutic Potential

The unique structural features of this compound—the pyrrolo[1,2-a]pyrazine scaffold, the chloro substituent, and the nitro group—converge to suggest a triad of promising biological activities: anticancer, antimicrobial, and kinase inhibition.

Anticancer Activity: A Multi-pronged Approach

The pyrrolo[1,2-a]pyrazine scaffold is present in numerous compounds with demonstrated anticancer properties. The addition of a chlorine atom can further enhance this activity. Halogenated pyrrolo[3,2-d]pyrimidines, for instance, have shown significant antiproliferative effects in various cancer cell lines.

Furthermore, the nitroaromatic moiety opens up the intriguing possibility of hypoxia-activated pro-drug potential. Many solid tumors exhibit regions of low oxygen (hypoxia), a condition that can be exploited by drugs that are selectively activated under these conditions. The nitro group can be reduced by cellular reductases that are upregulated in hypoxic environments, leading to the formation of cytotoxic species that selectively kill cancer cells in these otherwise treatment-resistant regions.

Antimicrobial Activity: Targeting Microbial Defenses

Nitro-substituted heterocyclic compounds have a long history as effective antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species that can damage microbial DNA, proteins, and other cellular components. This mechanism of action is often effective against a broad spectrum of bacteria and fungi. The presence of the pyrrolo[1,2-a]pyrazine core, which itself has been associated with antimicrobial properties, could lead to a synergistic effect, resulting in a potent antimicrobial agent.

Kinase Inhibition: Modulating Cellular Signaling

The pyrrolo[1,2-a]pyrazine scaffold is a known hinge-binding motif for many protein kinases. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The substitution pattern on the pyrrolo[1,2-a]pyrazine ring can be tailored to achieve selectivity for specific kinases. The electron-withdrawing nature of the chloro and nitro groups in this compound could influence its binding affinity and selectivity for various kinase targets.

A Tiered Experimental Workflow for Validation

To systematically investigate the hypothesized biological activities of this compound, a tiered experimental approach is proposed. This workflow is designed to progress from broad, high-throughput screening to more focused mechanism-of-action studies.

experimental_workflow cluster_tier1 Tier 1: In-Silico & High-Throughput Screening cluster_tier2 Tier 2: In-Vitro Validation & Dose-Response cluster_tier3 Tier 3: Mechanism of Action Studies in_silico In-Silico Profiling (ADMET, Target Prediction) hts_anticancer Anticancer HTS (NCI-60 Panel) in_silico->hts_anticancer Guide selection hts_antimicrobial Antimicrobial HTS (MIC against panel of microbes) in_silico->hts_antimicrobial Guide selection hts_kinase Kinase Panel Screen (Broad panel of kinases) in_silico->hts_kinase Guide selection dose_response_cancer Dose-Response Studies (Selected Cancer Cell Lines) hts_anticancer->dose_response_cancer Identify hits dose_response_microbes MIC/MBC Determination (Selected Microbes) hts_antimicrobial->dose_response_microbes Identify hits dose_response_kinase IC50 Determination (Hit Kinases) hts_kinase->dose_response_kinase Identify hits moa_cancer Cell Cycle Analysis Apoptosis Assays Hypoxia-Activation Studies dose_response_cancer->moa_cancer Confirm potency moa_antimicrobial Time-Kill Kinetics Mechanism of Resistance dose_response_microbes->moa_antimicrobial Confirm potency moa_kinase Cell-based Kinase Assays Western Blotting (Downstream signaling) dose_response_kinase->moa_kinase Confirm potency

Figure 1: A tiered experimental workflow for the validation of the biological activities of this compound.

Tier 1: In-Silico Profiling and High-Throughput Screening

The initial phase of the investigation will involve computational and high-throughput experimental approaches to rapidly assess the potential of the compound.

4.1.1 In-Silico ADMET and Target Prediction

  • Protocol:

    • Utilize computational tools such as SwissADME and pkCSM to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

    • Employ target prediction software like SwissTargetPrediction or SuperPred to identify potential protein targets based on the compound's structure.

  • Causality: This step is crucial for early-stage risk assessment and for prioritizing experimental efforts towards the most plausible biological targets.

4.1.2 High-Throughput Screening (HTS)

  • Anticancer Screening:

    • Protocol: Submit the compound to the National Cancer Institute's NCI-60 human tumor cell line screen.

    • Causality: This provides a broad assessment of the compound's anticancer activity across a diverse panel of cancer types and can reveal patterns of selectivity.

  • Antimicrobial Screening:

    • Protocol: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

    • Causality: This initial screen will quickly identify if the compound possesses antimicrobial activity and its spectrum.

  • Kinase Panel Screening:

    • Protocol: Screen the compound at a fixed concentration (e.g., 10 µM) against a large, commercially available kinase panel (e.g., the DiscoverX KINOMEscan).

    • Causality: This will identify any "hit" kinases that are significantly inhibited by the compound, providing a starting point for more detailed kinase inhibition studies.

Tier 2: In-Vitro Validation and Dose-Response

Compounds that show promising activity in Tier 1 will be advanced to Tier 2 for more detailed in-vitro characterization.

  • Protocol:

    • For anticancer "hits," perform dose-response studies in the most sensitive cell lines to determine the IC₅₀ value.

    • For antimicrobial "hits," determine the precise MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

    • For kinase "hits," perform dose-response assays to determine the IC₅₀ value for the specific kinase(s).

  • Causality: This tier provides quantitative data on the potency of the compound, which is essential for comparing it to existing drugs and for guiding further optimization efforts.

Tier 3: Mechanism of Action Studies

The final tier of the initial investigation will focus on elucidating the mechanism by which this compound exerts its biological effects.

4.3.1 Anticancer Mechanism of Action

anticancer_moa cluster_normoxia Normoxia cluster_hypoxia Hypoxia Compound This compound CellCycleArrest Cell Cycle Arrest (Flow Cytometry) Compound->CellCycleArrest Apoptosis Apoptosis Induction (Annexin V/PI Staining) Compound->Apoptosis Nitroreductase Nitroreductase Activity Assay Compound->Nitroreductase Under Hypoxic Conditions ReactiveSpecies Generation of Cytotoxic Species Nitroreductase->ReactiveSpecies CytotoxicityHypoxia Increased Cytotoxicity (MTT Assay under Hypoxia) ReactiveSpecies->CytotoxicityHypoxia kinase_moa Compound This compound Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate DownstreamSignaling Downstream Signaling Pathway PhosphoSubstrate->DownstreamSignaling CellularEffect Cellular Effect (e.g., Proliferation, Survival) DownstreamSignaling->CellularEffect

References

Methodological & Application

Synthesis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, anxiolytic, and antimicrobial properties.[1][2][3] The introduction of specific substituents, such as chloro and nitro groups, can significantly modulate the pharmacological profile of these molecules. This guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-chloro-7-nitropyrrolo[1,2-a]pyrazine, a key intermediate for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering both a practical synthetic route and the underlying chemical principles.

Synthetic Strategy and Retrosynthesis

The synthesis of this compound can be approached through several pathways. The most direct and efficient proposed route involves the electrophilic nitration of a commercially available precursor, 1-chloropyrrolo[1,2-a]pyrazine. This strategy leverages the known reactivity of the pyrrolo[1,2-a]pyrazine core towards electrophiles.

The retrosynthetic analysis for the proposed pathway is outlined below. The target molecule is disconnected at the C-N bond of the nitro group, leading back to the 1-chloropyrrolo[1,2-a]pyrazine starting material.

G Target This compound SM 1-Chloropyrrolo[1,2-a]pyrazine Target->SM Electrophilic Nitration

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocol: Nitration of 1-Chloropyrrolo[1,2-a]pyrazine

This protocol describes the synthesis of this compound from 1-chloropyrrolo[1,2-a]pyrazine. The reaction involves the use of a standard nitrating mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrrole ring of the substrate.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Chloropyrrolo[1,2-a]pyrazine>95%Commercial VendorStarting material.
Sulfuric Acid (H₂SO₄)Concentrated (98%)ACS Reagent GradeHandle with extreme care.
Nitric Acid (HNO₃)Fuming (>90%)ACS Reagent GradeHandle with extreme care in a fume hood.
Dichloromethane (DCM)AnhydrousHPLC GradeUsed for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)-Laboratory preparedFor neutralization.
Brine (Saturated NaCl solution)-Laboratory preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)-ACS Reagent GradeFor drying organic layer.
Silica Gel230-400 mesh-For column chromatography.
Ethyl Acetate-HPLC GradeEluent for chromatography.
Hexanes-HPLC GradeEluent for chromatography.
Step-by-Step Experimental Procedure
  • Preparation of the Nitrating Mixture:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (10 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add fuming nitric acid (1.5 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 15 minutes at 0 °C.

  • Reaction:

    • Dissolve 1-chloropyrrolo[1,2-a]pyrazine (1.0 g, 6.55 mmol) in concentrated sulfuric acid (5 mL) in a separate flask, and cool to 0 °C.

    • Slowly add the solution of the starting material to the pre-formed nitrating mixture dropwise. Maintain the internal temperature below 5 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.

    • A precipitate should form. If not, proceed to extraction.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate) as the eluent.

    • Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Expected Results and Characterization
  • Yield: 60-75%

  • Appearance: Yellow to orange solid

  • Molecular Formula: C₇H₄ClN₃O₂

  • Molecular Weight: 197.58 g/mol

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic aromatic signals.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals corresponding to the carbon atoms in the heterocyclic core.

  • Mass Spectrometry (ESI): m/z = 198.0 [M+H]⁺

Alternative Synthetic Strategies

While the nitration of 1-chloropyrrolo[1,2-a]pyrazine is the most direct proposed route, other strategies could be considered, each with its own set of challenges regarding regioselectivity.

G cluster_0 Alternative Pathways Start Pyrrolo[1,2-a]pyrazine Intermediate1 1-Chloropyrrolo[1,2-a]pyrazine Start->Intermediate1 Chlorination (e.g., NCS) Intermediate2 7-Nitropyrrolo[1,2-a]pyrazine Start->Intermediate2 Nitration (HNO₃/H₂SO₄) Target This compound Intermediate1->Target Nitration (HNO₃/H₂SO₄) Intermediate2->Target Chlorination (e.g., NCS)

Caption: Alternative synthetic routes to this compound.

  • Route A (Chlorination then Nitration): Starting with the parent pyrrolo[1,2-a]pyrazine, the first step would be chlorination. Electrophilic chlorination of similar systems has been reported to occur at the 1- and 3-positions.[4] This could lead to a mixture of isomers, requiring separation before proceeding to the nitration step.

  • Route B (Nitration then Chlorination): Nitration of the parent heterocycle could potentially yield the 7-nitro derivative, which would then be subjected to chlorination. The regioselectivity of the chlorination step on the electron-deficient nitro-substituted ring would need to be carefully evaluated.

Synthesis of Derivatives

The described protocol can be adapted to synthesize a variety of derivatives by modifying the starting material or by further functionalization of the final product.

Starting MaterialProduct DerivativeNotes
1-Bromo-pyrrolo[1,2-a]pyrazine1-Bromo-7-nitropyrrolo[1,2-a]pyrazineSimilar reaction conditions should apply.
1-Chloro-4-methyl-pyrrolo[1,2-a]pyrazine1-Chloro-4-methyl-7-nitropyrrolo[1,2-a]pyrazineThe directing effect of the methyl group may influence the position of nitration.
This compound1-Amino-7-nitropyrrolo[1,2-a]pyrazineThe chloro group can be displaced by nucleophiles (e.g., amines) via SₙAr reaction.
This compound1-Chloro-7-aminopyrrolo[1,2-a]pyrazineThe nitro group can be reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation).

Safety Precautions

  • Concentrated Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Nitrating Mixture: The nitrating mixture is highly reactive. Prepare it at low temperatures and add reagents slowly to control the exothermic reaction.

  • Quenching: Quenching the reaction mixture on ice is also highly exothermic. Perform this step slowly and with efficient stirring.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive nitrating agent.- Reaction temperature too low.- Use fresh, high-quality nitric and sulfuric acids.- Allow the reaction to stir for a longer period or at a slightly higher temperature (e.g., room temperature), monitoring by TLC.
Formation of multiple products - Over-nitration.- Side reactions.- Reduce the reaction time.- Use a milder nitrating agent (e.g., KNO₃/H₂SO₄).- Ensure the temperature is strictly controlled.
Difficult purification - Products have similar polarity.- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By understanding the underlying principles of electrophilic aromatic substitution on this heterocyclic system, researchers can effectively synthesize this target compound and its derivatives, paving the way for the discovery of new and potent therapeutic agents.

References

Application Notes & Protocols for Suzuki Coupling Reactions with 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry

The pyrrolo[1,2-a]pyrazine core is a significant heterocyclic scaffold frequently encountered in biologically active molecules and pharmaceuticals.[1] Its unique structural and electronic properties make it a valuable building block in drug discovery. The functionalization of this core, particularly through carbon-carbon bond formation, is crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating C-C bonds, a discovery for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[2][3]

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine . This specific substrate presents unique challenges due to the electronic properties of the pyrrolo[1,2-a]pyrazine ring system, the presence of an electron-withdrawing nitro group, and the inherent reactivity of a chloro-heterocycle.[4] We will delve into the mechanistic underpinnings, provide guidance on reaction optimization, and present a robust experimental protocol designed to ensure successful and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with an organic halide or triflate (electrophile).[5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[7] The electron-withdrawing nitro group on the pyrrolo[1,2-a]pyrazine ring can influence the electron density at the C1 position, affecting the kinetics of this step.

  • Transmetalation : The organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the organoboron species by a base.[3][8] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the organic moiety to the palladium.[9]

  • Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Transmetalation Transmetalation PdII_Both Ar-Pd(II)L_n-R PdII_Aryl->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination Product Ar-R Product->PdII_Both ArylHalide Ar-X (this compound) ArylHalide->Pd0 BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation Boronate->PdII_Aryl

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Considerations for this compound

The successful Suzuki coupling of this substrate requires careful consideration of the catalyst, ligand, base, and solvent system. The presence of the nitro group and the nitrogen atoms in the heterocyclic core can present challenges, such as catalyst inhibition or side reactions.[7][10]

Catalyst and Ligand Selection
  • Palladium Source : While various palladium sources can be used, air-stable Pd(II) precatalysts are often preferred for their ease of handling.[11] These are reduced in situ to the active Pd(0) species. Common choices include Pd(OAc)₂, PdCl₂(PPh₃)₂, and more advanced precatalysts like those developed by Buchwald, which are particularly effective for challenging substrates like chloro-heterocycles.[4]

  • Ligands : The choice of ligand is critical. Electron-rich, bulky phosphine ligands are generally required for the coupling of aryl chlorides.[4] Ligands such as SPhos, XPhos, or RuPhos can enhance the rate of oxidative addition and stabilize the catalytic species.[4][7] N-heterocyclic carbene (NHC) ligands are also highly effective for these types of transformations.[8]

The Role of the Base and Solvent
  • Base : The base plays a crucial role in activating the boronic acid for transmetalation.[3][9] The choice of base can significantly impact the reaction yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[3] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) may be considered.[8][11] The presence of water with the base is often beneficial.[7]

  • Solvent : The solvent system must be capable of dissolving the reactants and the catalyst. A mixture of an organic solvent and water is frequently used.[3] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[2][3] The use of polar aprotic solvents like DMF can sometimes influence reaction selectivity and outcomes.[12] A degassed solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Poor solubility of starting materials; Inappropriate base or solvent.Use a fresh, high-quality catalyst and ensure all reagents are pure.[11] Thoroughly degas the solvent system.[11] Screen different solvents or solvent mixtures to improve solubility.[13] Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃).[11]
Protodeboronation The boronic acid is unstable under the reaction conditions, leading to the formation of an arene byproduct.Use a milder base (e.g., KF).[11] Employ anhydrous conditions if water is promoting the side reaction.[11] Protect the boronic acid as a more stable derivative (e.g., a diethanolamine adduct).[11]
Dehalogenation The starting chloro-heterocycle is reduced, replacing the chlorine with a hydrogen atom.This can occur after oxidative addition.[2] Optimize the ligand and base combination. Ensure a high purity of all reagents.
Homocoupling of Boronic Acid Oxygen contamination can lead to the dimerization of the boronic acid.Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and with properly degassed solvents.[11]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Visualizing the Experimental Workflow

Protocol_Workflow start Start reagents 1. Reagent Preparation - Weigh this compound - Weigh Arylboronic Acid - Weigh Base (e.g., K₃PO₄) - Prepare Palladium Precatalyst/Ligand start->reagents setup 2. Reaction Setup - Add solids to a dry reaction vessel - Purge with inert gas (Ar/N₂) - Add degassed solvent reagents->setup heating 3. Reaction - Heat to desired temperature (e.g., 80-110 °C) - Stir vigorously setup->heating monitoring 4. Monitoring - Track progress via TLC or LC-MS heating->monitoring workup 5. Workup - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitoring->workup Reaction Complete purification 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography workup->purification end End Product purification->end

Figure 2: Step-by-step experimental workflow.

Reagents and Equipment
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • TLC plates and/or LC-MS for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup :

    • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.2 mol%).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[11]

  • Solvent Addition :

    • Through a septum, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 5:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution :

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically between 80-110 °C).

    • Stir the reaction mixture vigorously for the duration of the reaction (typically 12-24 hours).

  • Reaction Monitoring :

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup :

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure coupled product.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of novel derivatives of this important heterocyclic scaffold. While the substrate presents specific challenges, a rational approach to the selection of catalyst, ligand, base, and solvent, grounded in a solid understanding of the reaction mechanism, can lead to successful and reproducible outcomes. The protocol and guidelines presented here serve as a robust starting point for researchers in their efforts to synthesize and explore new chemical entities for drug discovery and development.

References

Application & Protocol: Buchwald-Hartwig Amination of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold and the C-N Coupling Challenge

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological activity, including applications in oncology and neuroscience.[1][2][3] Its unique three-dimensional structure and electronic properties make it a valuable building block in modern drug discovery.[4][5] The introduction of amine functionalities onto this core is a critical step in the synthesis of new chemical entities, as the resulting aryl amines are ubiquitous in pharmaceuticals.[6]

However, forming C-N bonds on such nitrogen-rich, electron-deficient heterocycles presents significant challenges. Traditional methods like nucleophilic aromatic substitution (SNAr) are often sluggish or require harsh conditions that are incompatible with complex molecular architectures. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, offering a milder and more general alternative.[7][8]

This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 1-chloro-7-nitropyrrolo[1,2-a]pyrazine, a representative electron-deficient and coordinating heteroaryl chloride. We will explore the mechanistic rationale behind component selection, provide a robust starting protocol, and offer guidance for reaction optimization and troubleshooting.

Mechanistic Considerations for a Challenging Substrate

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) center, (2) coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[9][10]

B_H_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 LPd(0) Active Catalyst OA_Complex L(Ar)(X)Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-Cl) Amido_Complex L(Ar)(NR'R'')Pd(II) Amido Complex OA_Complex->Amido_Complex Amine Binding & Deprotonation (+ HNR'R'', + Base) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR'R'') Product Product (Ar-NR'R'') Amido_Complex->Product ArCl This compound (Ar-Cl) ArCl->OA_Complex Amine Amine (HNR'R'') Amine->OA_Complex Base Base Base->OA_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

For this compound, two primary obstacles must be overcome:

  • Aryl Chloride Inertness: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[9][11] This necessitates the use of highly active catalyst systems, typically featuring bulky, electron-rich ligands.

  • Catalyst Inhibition: The substrate contains multiple nitrogen atoms that can act as Lewis bases, coordinating to the palladium center and inhibiting its catalytic activity. This is a common issue with heteroaromatic substrates.[12][13]

To address these challenges, the selection of the palladium source, ligand, and base is critical.

  • Catalyst & Ligand Selection: Modern Buchwald-Hartwig chemistry favors the use of air-stable palladium pre-catalysts, which readily form the active Pd(0) species in situ.[6] For challenging aryl chlorides and coordinating heterocycles, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the systems of choice.[14][15][16] These ligands create a sterically hindered and electron-rich environment around the palladium, which accelerates both the oxidative addition and the final reductive elimination step while discouraging substrate coordination.[6][7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[17] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[18]

  • Solvent Selection: Anhydrous, aprotic solvents capable of reaching temperatures of 80-110 °C are typically used.[17] Toluene and 1,4-dioxane are common, although greener solvent alternatives should be considered where possible.[8][19] It is imperative that the solvent is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with morpholine as a representative secondary amine.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon).

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Morpholine (1.2–1.5 equiv)

  • XPhos Pd G3 Precatalyst (1–3 mol%)[6]

  • Sodium tert-butoxide (NaOtBu) (1.4–2.0 equiv)

  • Anhydrous, degassed toluene (0.1–0.2 M concentration relative to the limiting reagent)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (N₂ or Ar) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, XPhos Pd G3 precatalyst, and sodium tert-butoxide. Note: If using a glovebox, reagents can be weighed and added directly. If using a Schlenk line, the flask should be evacuated and backfilled with inert gas three times after adding the solids.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6–24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aminated product.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Solids: 1. Aryl Chloride 2. Pd Precatalyst 3. Base to a dry Schlenk flask B Add degassed Toluene and Amine via syringe A->B C Heat to 100 °C with vigorous stirring B->C D Monitor reaction by TLC or LC-MS C->D E Cool to RT Quench with Water D->E Upon Completion F Extract with Ethyl Acetate E->F G Wash with Water/Brine Dry over Na₂SO₄ F->G H Concentrate and Purify via Column Chromatography G->H I Isolated Product H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Optimization & Substrate Scope

The optimal reaction conditions can vary depending on the nature of the amine coupling partner.[17] A Design of Experiments (DoE) approach is recommended for thorough optimization.[8] The following table provides suggested starting points for screening.

Amine TypeCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Secondary Aliphatic XPhos Pd G3 (2%)NaOtBu (1.5)Toluene100The provided protocol is a good starting point.
Primary Aliphatic RuPhos Pd G3 (2%)NaOtBu (2.0)Toluene100Primary amines may require slightly different ligands for optimal results.
Aromatic (Aniline) BrettPhos Pd G3 (3%)K₃PO₄ (2.0)1,4-Dioxane110Weaker bases are often preferred for anilines to prevent side reactions.
Weakly Nucleophilic AdBrettPhos Pd G1 (4%)LHMDS (1.5)CPME110For challenging amines, more active catalysts and stronger bases may be needed.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.[11][18][20]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Catalyst inhibition by substrate.4. Poor quality reagents/solvent.1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Increase catalyst/ligand loading; switch to a bulkier ligand (e.g., AdBrettPhos).4. Use fresh, anhydrous reagents and solvents.
Dehalogenation of Starting Material 1. Presence of water or other protic sources.2. β-hydride elimination from the amido complex.1. Ensure all reagents and solvents are scrupulously dry.2. Use a ligand that promotes faster reductive elimination (e.g., Josiphos-type ligands).
Formation of Biaryl Side Products Catalyst promotes self-coupling of the aryl chloride.Lower the reaction temperature; screen different ligands that may favor the amination pathway.
Decomposition of Nitro Group The nitro group may be sensitive to the reaction conditions, especially with highly reducing Pd(0)/phosphine systems.Consider a milder base (Cs₂CO₃) and lower temperature. If decomposition persists, a different synthetic strategy may be required.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-arylated pyrrolo[1,2-a]pyrazines. By carefully selecting a robust catalyst system composed of an air-stable palladium precatalyst and a bulky, electron-rich ligand, the challenges associated with this coordinating heteroaryl chloride can be successfully overcome. The protocol and guidelines presented here provide a solid foundation for researchers to access a wide array of novel amine-substituted heterocycles, accelerating efforts in drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry and drug development, forming the basis of compounds with a wide array of biological activities, including antibacterial, antifungal, and antiviral properties. The strategic functionalization of this privileged structure is paramount for the exploration of new chemical space and the optimization of lead compounds. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile tool for the late-stage functionalization of electron-deficient heteroaromatic systems.

This application note provides a comprehensive guide to the SNAr reaction on 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine. The presence of a strongly electron-withdrawing nitro group at the 7-position, coupled with the inherent electron-deficient character of the pyrazine ring, renders the C1-position highly susceptible to nucleophilic attack. This heightened reactivity allows for the displacement of the chloro leaving group with a diverse range of nucleophiles under relatively mild conditions, providing a direct route to novel 1-substituted-7-nitropyrrolo[1,2-a]pyrazine derivatives.

These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical guidance to facilitate the successful implementation of this key transformation in their synthetic endeavors.

Mechanistic Rationale: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds through the well-established two-step addition-elimination mechanism. This pathway is characteristic of SNAr reactions on electron-poor aromatic and heteroaromatic rings[1][2].

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile at the electron-deficient carbon atom bearing the chlorine leaving group (C1). This addition disrupts the aromaticity of the pyrazine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex[1][3]. The stability of this intermediate is the cornerstone of the reaction's feasibility and is significantly enhanced by:

  • The Electron-Withdrawing Nitro Group: The nitro group at the 7-position effectively delocalizes the negative charge through resonance, thereby stabilizing the Meisenheimer complex.

  • The Pyrrolo[1,2-a]pyrazine Ring System: The nitrogen atoms within the bicyclic scaffold also contribute to the delocalization and stabilization of the negative charge, further activating the system towards nucleophilic attack.

Figure 1: General Mechanism of SNAr on this compound.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step, the aromaticity of the pyrazine ring is restored through the expulsion of the chloride leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a variety of nucleophiles. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This protocol is suitable for a wide range of primary and secondary amines, which are common nucleophiles in drug discovery for modulating physicochemical properties and exploring structure-activity relationships (SAR).

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO (to achieve a concentration of approximately 0.1–0.2 M).

  • Add the amine nucleophile (1.1–1.5 eq) to the solution.

  • Add the base, either Et₃N (1.5–2.0 eq) or K₂CO₃ (2.0 eq), to the reaction mixture. The base serves to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to 60–80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2–8 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-amino-7-nitropyrrolo[1,2-a]pyrazine derivative.

Amination_Workflow start Dissolve this compound in DMF/DMSO add_reagents Add Amine (1.1-1.5 eq) and Base (Et3N or K2CO3) start->add_reagents heat Heat to 60-80 °C add_reagents->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup & EtOAc Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated 1-Amino-7-nitropyrrolo[1,2-a]pyrazine purify->product

Figure 2: Workflow for the amination of this compound.

Protocol 2: Greener SNAr with Amines in Polyethylene Glycol (PEG-400)

Inspired by the development of more environmentally benign synthetic methods, this protocol utilizes PEG-400 as a recyclable and non-toxic solvent, often leading to rapid reactions and high yields[4].

Materials:

  • This compound

  • Amine nucleophile (1.5–2.0 eq)

  • Polyethylene glycol (PEG-400)

  • Water

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

Procedure:

  • In a reaction vial, suspend this compound (1.0 eq) in PEG-400 (approximately 0.5 M).

  • Add the amine nucleophile (1.5–2.0 eq) to the suspension.

  • Heat the mixture to 100–120 °C with vigorous stirring. In many cases, the reaction proceeds to completion within 5–30 minutes[4].

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • If the product is not a solid, extract the aqueous mixture with ethyl acetate or diethyl ether.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Expected Outcomes with Various Nucleophiles

The following table summarizes the expected products and typical yields for the SNAr reaction of this compound with a selection of common nucleophiles, based on analogous reactions with other activated heteroaromatic chlorides.

NucleophileProductTypical ConditionsExpected Yield
Morpholine4-(7-Nitro-pyrrolo[1,2-a]pyrazin-1-yl)morpholineDMF, K₂CO₃, 80 °C85-95%
Piperidine1-(7-Nitro-pyrrolo[1,2-a]pyrazin-1-yl)piperidineEtOH, Et₃N, Reflux80-90%
BenzylamineN-Benzyl-7-nitropyrrolo[1,2-a]pyrazin-1-amineDMSO, Et₃N, 80 °C80-95%
AnilineN-Phenyl-7-nitropyrrolo[1,2-a]pyrazin-1-amineDMF, K₂CO₃, 100 °C60-75%
Sodium Methoxide1-Methoxy-7-nitropyrrolo[1,2-a]pyrazineMethanol, Reflux70-85%
Sodium Thiophenoxide1-(Phenylthio)-7-nitropyrrolo[1,2-a]pyrazineDMF, rt90-98%

Expected Characterization Data

Upon successful synthesis, the characterization of the 1-substituted-7-nitropyrrolo[1,2-a]pyrazine products can be performed using standard analytical techniques. Below are the anticipated spectroscopic features for a representative product, 4-(7-Nitro-pyrrolo[1,2-a]pyrazin-1-yl)morpholine .

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the pyrrolo[1,2-a]pyrazine core protons, with shifts influenced by the nitro and morpholino substituents. Aromatic protons would typically appear in the range of δ 7.0–8.5 ppm. The morpholine protons would be observed as two triplets at approximately δ 3.8–4.0 ppm and δ 3.4–3.6 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): Aromatic carbons of the heterocyclic core would resonate in the δ 110–150 ppm region. The carbons of the morpholine ring are expected around δ 67 ppm and δ 48 ppm.

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₁H₁₂N₄O₃ [M+H]⁺ would be 249.0982, and the found value should be within a narrow tolerance.

Troubleshooting and Scientific Insights

  • Low or No Conversion: If the reaction fails to proceed, consider increasing the reaction temperature or using a stronger base if compatible with the nucleophile. For less reactive amines, such as anilines, higher temperatures (100–120 °C) may be necessary. The use of a more polar aprotic solvent like DMSO can also accelerate the reaction.

  • Side Product Formation: In some cases, particularly with bifunctional nucleophiles, side reactions may occur. Careful control of stoichiometry and reaction temperature is crucial. Purification by preparative HPLC may be required to isolate the desired product.

  • Choice of Base: While tertiary amines like Et₃N are convenient, inorganic bases like K₂CO₃ or Cs₂CO₃ can be advantageous, especially in DMF or DMSO, as they are easily removed during aqueous workup. For sensitive substrates, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be preferred.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate. Dipolar aprotic solvents (DMF, DMSO) are generally excellent for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more reactive. Greener alternatives like PEG-400 or even aqueous systems can be highly effective for certain nucleophiles[4][5].

Safety Precautions

  • All reactions should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Dipolar aprotic solvents such as DMF and DMSO have known health risks; handle with appropriate caution and minimize exposure.

Conclusion

The nucleophilic aromatic substitution on this compound is a highly efficient and versatile method for the synthesis of a diverse range of derivatives. The strong activation provided by the nitro group and the inherent electronic properties of the pyrrolo[1,2-a]pyrazine scaffold facilitate reactions with a broad spectrum of nucleophiles under accessible conditions. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this valuable transformation in their synthetic campaigns, paving the way for the discovery of new bioactive molecules.

References

Application Notes & Protocols: Selective Reduction of the Nitro Group in 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chemical reduction of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine to its corresponding amino derivative, 7-Amino-1-chloropyrrolo[1,2-a]pyrazine. The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory properties.[1] The 7-amino derivative serves as a critical synthetic intermediate for further functionalization in drug discovery programs. The primary challenge in this transformation is the chemoselective reduction of the aromatic nitro group while preserving the synthetically valuable chloro-substituent, which is susceptible to hydrodehalogenation under certain reductive conditions. This guide evaluates common reduction methodologies and presents two robust, field-proven protocols using Stannous Chloride (SnCl₂) and Iron powder in an acidic medium, respectively.

Introduction: The Strategic Importance of Selective Nitro Reduction

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[2] For the substrate this compound, this reduction unlocks a key functional handle—the 7-amino group—for subsequent reactions such as amide bond formation, sulfonylation, or diazotization, enabling the exploration of structure-activity relationships (SAR).

The critical consideration for this specific substrate is the presence of the C1-chloro group. Many powerful reduction techniques, particularly catalytic hydrogenation with palladium on carbon (Pd/C), are known to efficiently reduce nitro groups but also readily cleave aryl-halide bonds.[3] Therefore, the selection of the reducing agent is paramount to ensure the desired chemoselectivity, maximizing the yield of the target amine while minimizing the formation of the dehalogenated byproduct.

This note will focus on methodologies that offer high selectivity through metal-mediated reductions in acidic environments. These methods are widely applicable, cost-effective, and generally tolerant of sensitive functional groups like halogens.[4]

Mechanistic Considerations and Method Selection

The choice of a reduction protocol is governed by a balance of reactivity, selectivity, cost, and scalability. Below is an analysis of common methods and their suitability for this specific transformation.

Catalytic Hydrogenation

Catalytic hydrogenation (e.g., H₂ gas with Pd/C, PtO₂, or Raney Nickel) is a highly efficient and clean method for nitro group reduction.[2][5]

  • Palladium/Platinum Catalysts: These are generally too reactive for this substrate. The high activity of palladium and platinum catalysts towards C-Cl bond cleavage makes them unsuitable, as significant hydrodehalogenation would be expected, leading to a mixture of products.[3]

  • Raney Nickel: This catalyst is sometimes used as an alternative to Pd/C when trying to avoid dehalogenation of aromatic chlorides.[3] However, its performance can be variable, and it still carries a risk of C-Cl bond cleavage. Given the more reliable alternatives, it is not the primary recommendation.

Metal-Mediated Reductions

These methods involve the use of a metal as the electron donor in a protic solvent, typically with an acid. They are the preferred choice for this transformation due to their excellent chemoselectivity.

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds.[3][6] The reaction proceeds via electron transfer from the Sn(II) salt. It is highly selective for the nitro group and compatible with a wide range of functional groups, including aryl halides.[4][6] Its primary drawback is the formation of tin-based byproducts, which can sometimes complicate purification.[6]

  • Iron (Fe) in Acid: The Béchamp reduction, using iron metal in the presence of an acid like HCl or acetic acid, is a classic, powerful, and cost-effective method.[4][7] Iron is a workhorse for large-scale nitro reductions due to its low cost and the relatively benign nature of the resulting iron oxide byproducts.[7] It displays excellent selectivity for the nitro group over aryl halides.[4]

The following workflow diagram illustrates the general process for the recommended protocols.

G start_end start_end process process decision decision output output A Start: Weigh Reagents (Substrate, Metal, Solvent) B Reaction Setup: Combine substrate and solvent. Add reducing agent. A->B Dissolution C Heat & Stir Reaction Mixture (e.g., 50-80 °C) B->C Initiate Reaction D Monitor Reaction by TLC C->D Time E Reaction Complete? D->E E->C No F Workup: 1. Cool & Filter (if needed) 2. Basify with aq. Base 3. Extract with Organic Solvent E->F Yes G Purification: Dry, concentrate, and purify (e.g., Column Chromatography) F->G Crude Product H Characterize Product (NMR, MS, etc.) G->H Purified Product I End: Isolated Product H->I

Caption: Generalized experimental workflow for metal-mediated nitro reduction.

Recommended Protocols

Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This method is highly reliable and offers excellent yields for the selective reduction of nitroarenes in the presence of halides.[4]

A. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>95%CommercialStarting material
Stannous Chloride Dihydrate (SnCl₂·2H₂O)ACS Reagent GradeSigma-AldrichUse 4-5 molar equivalents
Ethanol (EtOH) or Ethyl Acetate (EtOAc)AnhydrousFisher ScientificReaction solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Laboratory GradeVWRFor neutralization and workup
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄Laboratory GradeVWRFor drying organic phase
Celite® (Diatomaceous Earth)Laboratory GradeSigma-AldrichFor filtration of tin salts (optional)

B. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 15-20 mL per gram of substrate).

  • Addition of Reagent: To the stirring solution, add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 4.5 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 70-80 °C (reflux for ethanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 2-4 hours). A new, more polar spot corresponding to the amine product should appear.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice and carefully basify by adding saturated aqueous NaHCO₃ solution until the pH is ~8. Vigorous stirring is required as a thick white precipitate of tin(IV) oxide/hydroxide will form.[6]

  • Workup - Filtration & Extraction: Filter the resulting slurry through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel.

  • Workup - Separation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 7-Amino-1-chloropyrrolo[1,2-a]pyrazine.

C. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The neutralization step with NaHCO₃ can cause gas evolution (CO₂); add the base slowly and with good stirring.

Protocol 2: Reduction using Iron Powder and Acid

This classic Béchamp reduction is an economical and highly selective alternative, particularly suitable for larger-scale synthesis.[4][7]

A. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>95%CommercialStarting material
Iron Powder (<100 mesh, reduced)Laboratory GradeSigma-AldrichUse 5-10 molar equivalents
Ethanol (EtOH)AnhydrousFisher ScientificCo-solvent
Water (H₂O)Deionized-Co-solvent
Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)ACS Reagent GradeVWRAcid source
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor extraction
Celite® (Diatomaceous Earth)Laboratory GradeSigma-AldrichFor filtration of iron oxides
Saturated aq. Sodium Bicarbonate (NaHCO₃)Laboratory GradeVWRFor neutralization

B. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, create a suspension of this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq) in a 2:1 mixture of Ethanol:Water (approx. 20 mL per gram of substrate).

  • Reaction: Heat the vigorously stirring suspension to reflux (approx. 80-90 °C).

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup - Filtration: After completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron oxides. Wash the filter cake extensively with ethanol or ethyl acetate.

  • Workup - Concentration & Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

  • Workup - Neutralization: Add saturated aqueous NaHCO₃ to neutralize any remaining acid and extract the product into the organic layer.

  • Workup - Separation: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to give the crude product.

  • Purification: Purify via flash column chromatography as described in Protocol 1.

Comparative Analysis and Troubleshooting

The general reaction scheme is presented below.

Caption: Reaction scheme for the reduction of this compound.

Table 1: Comparison of Recommended Protocols

ParameterProtocol 1: SnCl₂·2H₂OProtocol 2: Fe / NH₄Cl
Selectivity Excellent; minimal dehalogenation observed.Excellent; highly selective for the nitro group.
Reaction Time Typically 2-4 hours.Typically 1-3 hours.
Workup Complexity Moderate; requires careful neutralization and filtration of fine tin salt precipitates.[6]Moderate; requires filtration of iron oxides, which can sometimes be slow.
Cost Higher; tin reagents are more expensive than iron.[7]Lower; iron powder and NH₄Cl are very inexpensive.[7]
Scalability Good for lab scale (mg to g).Excellent for both lab and pilot plant scales.
Environmental Moderate concern due to tin waste.Generally considered "greener" due to iron byproducts.

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Add more reducing agent (1 eq at a time) and continue heating. Ensure vigorous stirring.
Deactivated metal surface (for Fe).Use freshly opened or activated iron powder. A small amount of acid can help activate the surface.
Formation of Side Product (TLC)Hydrodehalogenation.This is unlikely with the recommended methods. If observed, lower the reaction temperature.
Difficult Filtration Fine particulate matter (tin salts or iron oxides).Use a thick pad of Celite®. Dilute the mixture with more solvent before filtering.
Low Isolated Yield Product loss during workup.Ensure pH is basic (~8-9) before extraction. Perform multiple extractions. Ensure filter cake is washed thoroughly.
Emulsion during extraction.Add brine (saturated aq. NaCl) to the separatory funnel to help break the emulsion.

Conclusion

The reduction of this compound to 7-Amino-1-chloropyrrolo[1,2-a]pyrazine can be achieved with high chemoselectivity and good yields using either stannous chloride or iron powder in an acidic medium. The SnCl₂ method is a reliable choice for small-scale laboratory synthesis, while the Fe/NH₄Cl protocol offers significant cost and environmental advantages, making it the preferred method for larger-scale applications. Both methods effectively circumvent the common issue of hydrodehalogenation associated with catalytic hydrogenation, providing robust pathways to this valuable synthetic intermediate.

References

Application Notes & Protocols: Strategic Functionalization of the Pyrrole Ring in 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The pyrrolo[1,2-a]pyrazine scaffold is a privileged nitrogen-fused heterocyclic system that forms the core of numerous compounds with significant biological activity.[1] Its unique electronic and structural features make it a valuable template in medicinal chemistry and materials science. The subject of this guide, 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine [2][3][4], presents a particularly interesting case for synthetic exploration. The molecule is decorated with two key functional groups that dictate its reactivity: a chlorine atom on the electron-deficient pyrazine ring and a nitro group on the electron-rich pyrrole ring.

1.1 Analysis of Molecular Reactivity

Understanding the electronic landscape of the molecule is paramount for devising a successful functionalization strategy.

  • C1-Chloro Group: Positioned on the pyrazine ring, this chloro-substituent is an excellent leaving group for nucleophilic aromatic substitution and a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[5]

  • C7-Nitro Group: Located on the pyrrole moiety, this powerful electron-withdrawing group fundamentally alters the ring's classical reactivity. While a typical pyrrole ring readily undergoes electrophilic substitution, the C7-nitro group deactivates the ring towards such reactions.[6] However, it simultaneously introduces a versatile synthetic handle that can be transformed into other functional groups, thereby opening a gateway to a diverse chemical space.

This guide focuses specifically on the functionalization of the pyrrole ring . Given the deactivating nature of the nitro group, direct C-H functionalization presents a significant challenge. Therefore, the most robust and logical strategy involves leveraging the C7-nitro group itself as a starting point for derivatization.

1.2 Strategic Functionalization Workflow

The most effective pathway to functionalize the pyrrole ring of this compound involves a multi-step sequence. This approach prioritizes high-yielding, well-established transformations to build molecular complexity in a controlled and predictable manner. The overall strategy is depicted below.

G Start This compound Amino 1-Chloro-7-aminopyrrolo[1,2-a]pyrazine Start->Amino Reduction Diazonium In situ Diazonium Salt Amino->Diazonium Diazotization Bromo 1-Chloro-7-bromopyrrolo[1,2-a]pyrazine Diazonium->Bromo Sandmeyer Reaction Final Diverse C7-Functionalized Products Bromo->Final Pd-Catalyzed Cross-Coupling

Caption: Strategic workflow for pyrrole ring functionalization.

The Nitro Group as a Versatile Synthetic Handle: Reduction to 7-Amino

The cornerstone of functionalizing the pyrrole ring is the reduction of the C7-nitro group to a primary amine. This transformation converts a strongly deactivating group into a versatile nucleophilic and synthetically malleable amino group. The choice of reduction method is critical to ensure compatibility with the C1-chloro substituent.

2.1 Rationale for Method Selection

Two primary methods are recommended: chemical reduction with metal salts and catalytic hydrogenation.

  • Chemical Reduction (e.g., SnCl₂, Fe): These methods are often highly chemoselective, reducing the nitro group while leaving the aryl chloride intact. They are tolerant of a wide range of functional groups and are operationally simple.[7]

  • Catalytic Hydrogenation (e.g., Pd/C): While highly efficient, catalytic hydrogenation carries a risk of competitive hydrodehalogenation (reduction of the C-Cl bond). This can be mitigated by careful selection of the catalyst, solvent, and reaction conditions.[7]

Method Typical Reagents Pros Cons Expected Yield
Chemical Reduction SnCl₂·2H₂O in EtOH/HCl; Fe powder in NH₄Cl(aq)High chemoselectivity, good functional group tolerance, operationally simple.Stoichiometric metal waste, sometimes requires strongly acidic conditions.75-95%
Catalytic Hydrogenation H₂ (balloon or Parr), 5-10% Pd/C, Raney NiCleaner reaction, easy product isolation, scalable.Potential for hydrodehalogenation at C1, requires specialized equipment.80-98%

2.2 Protocol 1: Chemical Reduction using Tin(II) Chloride

This protocol provides a reliable method for the selective reduction of the nitro group.

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (EtOH), absolute

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Step-by-Step Procedure:

    • Suspend this compound in ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Add Tin(II) chloride dihydrate to the suspension.

    • Heat the mixture to reflux (approx. 78°C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully basify the mixture by adding saturated NaHCO₃ solution until the pH is ~8. Caution: Initial neutralization is exothermic and will cause gas evolution (CO₂).

    • Extract the aqueous slurry with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, 1-Chloro-7-aminopyrrolo[1,2-a]pyrazine, can be purified by column chromatography on silica gel.

Derivatization via the 7-Amino Group: Introducing a Cross-Coupling Handle

With the 7-amino derivative in hand, the next strategic step is to convert this group into a halogen, which will serve as a robust handle for modern cross-coupling chemistry. The Sandmeyer reaction is the classic and most effective method for this transformation.

3.1 Protocol 2: Synthesis of 1-Chloro-7-bromopyrrolo[1,2-a]pyrazine via Sandmeyer Reaction

This protocol converts the primary amine into a bromide via an in situ generated diazonium salt.

  • Materials:

    • 1-Chloro-7-aminopyrrolo[1,2-a]pyrazine (1.0 eq)

    • Hydrobromic acid (HBr), 48% aqueous solution

    • Sodium nitrite (NaNO₂), solid

    • Copper(I) bromide (CuBr)

    • Deionized water

    • Dichloromethane (DCM)

    • Beakers, ice bath, magnetic stirrer

  • Step-by-Step Procedure:

    • Diazotization:

      • In a beaker, dissolve 1-Chloro-7-aminopyrrolo[1,2-a]pyrazine in 48% HBr at 0°C (ice bath). Stir until a fine suspension or solution is formed.

      • In a separate small flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

      • Add the NaNO₂ solution dropwise to the cold amine/HBr mixture, ensuring the temperature remains below 5°C. Stir for 30 minutes at 0-5°C. The formation of the diazonium salt is complete.

    • Sandmeyer Reaction:

      • In a separate, larger flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0°C.

      • Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Caution: Vigorous nitrogen gas evolution will occur.

      • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Workup and Purification:

      • Extract the reaction mixture with dichloromethane (3 x volumes).

      • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the crude product by column chromatography to yield pure 1-Chloro-7-bromopyrrolo[1,2-a]pyrazine.

Palladium-Catalyzed Cross-Coupling on the Functionalized Pyrrole Ring

The introduction of the C7-bromo substituent unlocks access to the most powerful C-C and C-heteroatom bond-forming reactions in modern organic synthesis.

4.1 Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation at C7

The Suzuki reaction is a highly versatile method for creating carbon-carbon bonds between the C7 position and various aryl or vinyl groups.[8][9]

  • Materials:

    • 1-Chloro-7-bromopyrrolo[1,2-a]pyrazine (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/EtOH/Water)

    • Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • To a Schlenk flask, add 1-Chloro-7-bromopyrrolo[1,2-a]pyrazine, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the palladium catalyst, followed by the degassed solvent system.

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography to obtain the C7-arylated product.

G cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-X + R-B(OR)2 -> Ar-Pd(II)-R) OA->TM Base RE Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) TM->RE RE->OA Regenerates Catalyst

Caption: Simplified Suzuki-Miyaura catalytic cycle.

4.2 Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation at C7

This reaction enables the synthesis of C7-amino derivatives, connecting the scaffold to primary or secondary amines, anilines, or N-heterocycles.[10][11] The choice of ligand is crucial for reaction success.[12][13]

  • Materials:

    • 1-Chloro-7-bromopyrrolo[1,2-a]pyrazine (1.0 eq)

    • Amine (1.2-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine Ligand (e.g., XPhos, BINAP, 4-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Glovebox or Schlenk line techniques

  • Step-by-Step Procedure:

    • Inside a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

    • Add the 1-Chloro-7-bromopyrrolo[1,2-a]pyrazine and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the flask and heat to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with a suitable solvent like EtOAc, and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water, then brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

G cluster_1 Buchwald-Hartwig Catalytic Cycle OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) LA Amine Coordination & Deprotonation OA->LA Amine, Base RE Reductive Elimination (Ar-Pd(II)-NR2 -> Ar-NR2 + Pd(0)) LA->RE RE->OA Regenerates Catalyst

References

"1-Chloro-7-nitropyrrolo[1,2-a]pyrazine" in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine: A Strategic Intermediate for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of the Pyrrolo[1,2-a]pyrazine Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made the development of small molecule kinase inhibitors a cornerstone of modern targeted therapy.[3][4] Within the vast chemical space of kinase inhibitors, nitrogen-containing fused heterocyclic systems are particularly prominent, acting as "privileged scaffolds" that effectively mimic the purine core of ATP to bind in the enzyme's active site.[1][3][5]

The pyrrolo[1,2-a]pyrazine core has emerged as one such privileged scaffold, valued for its rigid, three-dimensional structure and synthetic accessibility.[5][6][7] Compounds built upon this framework have demonstrated a wide array of biological activities, including potent inhibition of various kinase families such as Janus kinases (JAKs), Aurora kinases, and Ribosomal S6 Kinases (RSKs).[1][8][9]

This guide focuses on a particularly valuable derivative: This compound (CAS 1053656-45-3).[10][11][12] This intermediate is strategically designed for efficient library synthesis. The chloro-substituent at the C1 position serves as an excellent electrophilic handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse side chains that can interact with the critical hinge region of a kinase. Simultaneously, the nitro group at the C7 position acts as a powerful electron-withdrawing group, activating the ring system for SNAr. It also provides a versatile functional group that can be readily transformed—most commonly reduced to an amine—to enable further derivatization and exploration of the solvent-exposed regions of the kinase binding pocket.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate in the construction of potential kinase inhibitors.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the pyrrolo[1,2-a]pyrazine core can be achieved through various strategies, often involving the cyclization of functionalized pyrrole precursors.[7][13] The following is a representative, multi-step protocol for the synthesis of the title compound, based on established heterocyclic chemistry principles.

Protocol 1.1: Synthesis of this compound

This protocol outlines a plausible synthetic route. Researchers should perform appropriate literature searches for specific optimizations.

Step 1: Synthesis of 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

  • To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol, add ethyl glycinate hydrochloride (1.1 eq) and a mild base like sodium acetate (1.5 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The resulting crude imine is then subjected to reductive cyclization. Dissolve the crude product in methanol and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the cyclized lactam intermediate. Purify by column chromatography.

Step 2: Aromatization to 1-Hydroxypyrrolo[1,2-a]pyrazine

  • Dissolve the lactam from the previous step (1.0 eq) in a high-boiling point solvent like diphenyl ether.

  • Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (0.1 eq).

  • Heat the mixture to a high temperature (e.g., 200-250 °C) for 2-4 hours.

  • Cool the reaction, dilute with a solvent like ethyl acetate, and filter through Celite to remove the catalyst.

  • Concentrate the filtrate and purify the resulting aromatic alcohol by column chromatography.

Step 3: Chlorination to 1-Chloropyrrolo[1,2-a]pyrazine

  • To a solution of 1-hydroxypyrrolo[1,2-a]pyrazine (1.0 eq) in an anhydrous solvent like toluene, add phosphorus oxychloride (POCl₃) (3.0 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the chlorinated product.

Step 4: Nitration to this compound

  • Dissolve 1-chloropyrrolo[1,2-a]pyrazine (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto ice and collect the resulting precipitate by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry under vacuum to yield the final product, This compound .

Synthetic Workflow Diagram

G cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Aromatization cluster_2 Step 3: Chlorination cluster_3 Step 4: Nitration Pyrrole2Carboxaldehyde Pyrrole-2-carboxaldehyde Lactam 1-Oxo-tetrahydropyrrolo [1,2-a]pyrazine Pyrrole2Carboxaldehyde->Lactam NaOAc, EtOH NaBH4, MeOH EthylGlycinate Ethyl Glycinate HCl EthylGlycinate->Lactam AromaticAlcohol 1-Hydroxypyrrolo [1,2-a]pyrazine Lactam->AromaticAlcohol Pd/C, Heat ChlorinatedProduct 1-Chloropyrrolo [1,2-a]pyrazine AromaticAlcohol->ChlorinatedProduct POCl3 FinalProduct 1-Chloro-7-nitropyrrolo [1,2-a]pyrazine ChlorinatedProduct->FinalProduct HNO3/H2SO4

Caption: Synthesis of the this compound intermediate.

Part 2: Application in Kinase Inhibitor Synthesis

The true utility of This compound lies in its role as a versatile scaffold for building kinase inhibitors. The primary synthetic transformations involve nucleophilic substitution at the C1 position and reduction of the C7 nitro group for further functionalization.

Core Reaction 1: Nucleophilic Aromatic Substitution (SNAr) at C1

The electron-deficient nature of the pyrazine ring, enhanced by the C7 nitro group, makes the C1 chlorine an excellent leaving group for SNAr reactions. This allows for the facile introduction of various nucleophiles, most commonly primary or secondary amines, which are crucial for establishing interactions with the kinase hinge region.

Protocol 2.1: General Procedure for Amine Coupling at C1
  • In a sealed microwave vial, dissolve This compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Add the desired amine nucleophile (R-NH₂) (1.2 to 1.5 eq).

  • Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to act as an acid scavenger.

  • Seal the vial and heat the reaction mixture to 80-120 °C for 2-16 hours. Microwave irradiation can often accelerate this reaction significantly.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-amino-substituted pyrrolo[1,2-a]pyrazine derivative.

Causality and Experimental Choice:

  • Solvent: DMF or Dioxane are chosen for their high boiling points and ability to dissolve the reactants.

  • Base: DIPEA is used as a scavenger for the HCl generated during the reaction. Its bulky nature prevents it from competing as a nucleophile.

  • Temperature: Elevated temperatures are required to overcome the activation energy of the SNAr reaction.

Core Reaction 2: Reduction of the C7 Nitro Group

The nitro group can be readily reduced to a primary amine, providing a new site for diversification. This C7 amine is typically oriented towards the solvent-exposed region of the ATP binding pocket, allowing for the introduction of larger, polar groups to improve solubility and selectivity.

Protocol 2.2: Reduction of the C7 Nitro Group to an Amine
  • Dissolve the 1-(substituted-amino)-7-nitropyrrolo[1,2-a]pyrazine derivative (1.0 eq) in a solvent mixture, typically ethanol and water.

  • Add iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (5.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 1-3 hours, monitoring by LC-MS.

  • After completion, cool the reaction and filter through a pad of Celite to remove the iron salts, washing thoroughly with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the 7-amino derivative, which is often pure enough for the next step or can be purified by chromatography.

Alternative Reduction Conditions:

  • Tin(II) Chloride (SnCl₂): In ethanol or ethyl acetate at elevated temperatures.

  • Catalytic Hydrogenation: Using H₂ gas with a Pd/C catalyst in methanol or ethanol. This method is clean but may not be compatible with other reducible functional groups in the molecule.

Illustrative Synthetic Pathway for Kinase Inhibitor Construction

G Start 1-Chloro-7-nitropyrrolo [1,2-a]pyrazine Intermediate1 1-(R1-Amino)-7-nitropyrrolo [1,2-a]pyrazine Start->Intermediate1 S_NAr Reaction R1-NH2, DIPEA Intermediate2 1-(R1-Amino)-7-aminopyrrolo [1,2-a]pyrazine Intermediate1->Intermediate2 Nitro Reduction Fe, NH4Cl FinalInhibitor Final Kinase Inhibitor Intermediate2->FinalInhibitor Acylation/Coupling R2-COX

Caption: General two-step functionalization of the scaffold.

Part 3: Representative Application & Data

The pyrrolo[1,2-a]pyrazine scaffold and its close analogs, like imidazo[1,2-a]pyrazine, have been successfully used to develop potent inhibitors against several kinase families, including Aurora kinases.[9][14][15] The following table summarizes representative data for inhibitors based on this class of scaffolds, illustrating the potency that can be achieved.

Table 1: Biological Activity of Representative Pyrrolo/Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors
Compound ClassTarget Kinase(s)Key Structural FeatureRepresentative IC₅₀ (nM)Reference
Imidazo[1,2-a]pyrazineAurora A / Aurora BAcyclic amino alcohol at C8Aur A: < 1, Aur B: < 1[9]
Imidazo[1,2-a]pyrazineAurora A / Aurora BIsothiazole amine at C8250 (Cell potency)[9][15]
Pyrrolo[2,3-e][1][8][9]triazolo[4,3-a]pyrazineJAK1 / JAK2Cyclohexyl groupJAK1: 100-500[8]
Pyrrolo[1,2-a]pyrazineRSK1 / RSK2 / RSK3 / RSK4Amino group at C1RSK1: 23.6, RSK2: 94[1]

Note: Data is illustrative of scaffold potential. IC₅₀ values are highly dependent on the specific substitutions.

Protocol 2.3: Exemplar Synthesis of a C7-Functionalized Inhibitor

This protocol demonstrates the final step of coupling a moiety to the C7-amino group.

  • Dissolve the 7-amino intermediate (from Protocol 2.2) (1.0 eq) in anhydrous dichloromethane (DCM) or DMF.

  • Add a base such as DIPEA or pyridine (1.5 eq).

  • Cool the solution to 0 °C and add the desired acyl chloride or sulfonyl chloride (R-COCl or R-SO₂Cl) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is observed by LC-MS.

  • Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound by flash chromatography or preparative HPLC to yield the target kinase inhibitor.

This final derivatization step is critical for tuning the compound's properties, including potency, selectivity, and pharmacokinetic profile.[1]

Conclusion

This compound is a highly valuable and strategically designed intermediate for medicinal chemistry and drug discovery. Its dual-functional nature—an electrophilic center for SNAr at C1 and a reducible nitro group at C7—provides a robust and efficient platform for the rapid synthesis of diverse libraries of kinase inhibitors. The protocols and workflows outlined in this guide offer a comprehensive framework for researchers to leverage this powerful scaffold in the quest for novel therapeutics targeting the kinome.

References

Application Notes & Protocols: Utilizing 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, bicyclic structure have made it a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1][2] The fusion of an electron-rich pyrrole ring with an electron-deficient pyrazine ring creates a system amenable to a variety of chemical transformations. Derivatives of this scaffold have demonstrated potent biological activities, including anticancer and antimicrobial effects.[3]

This application note focuses on a key building block for the elaboration of this scaffold: 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine . The presence of a chlorine atom at the 1-position, activated by the electron-withdrawing nitro group at the 7-position and the inherent electron deficiency of the pyrazine ring, renders this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a diverse range of functional groups, enabling the exploration of a broad chemical space for drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the substrate's properties is paramount for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1053656-45-3[4]
Molecular Formula C₇H₄ClN₃O₂[4][5]
Molecular Weight 197.58 g/mol [4]
Appearance Pale yellow to yellow solid (predicted)General knowledge
Purity ≥95% (typical commercial grade)[6]
Storage Store at room temperature in a tightly sealed container, away from light and moisture.[2][6]

Safety Precautions:

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally related heterocyclic compounds suggest the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[2] Avoid inhalation of dust. Avoid contact with skin and eyes.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[2]

  • In Case of Contact: If skin contact occurs, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Reaction Mechanism and Rationale: The SNAr Pathway

The primary application of this compound is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The mechanism is a two-step addition-elimination process.

SNAr_Mechanism

Causality Behind Experimental Choices:

  • Activation: The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms. The strongly electron-withdrawing nitro group (-NO₂) at the 7-position further depletes the electron density of the aromatic system, particularly at the C1 position. This makes the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.

  • Leaving Group: The chloride ion (Cl⁻) is a good leaving group, capable of stabilizing the negative charge it acquires upon departure.

  • Intermediate Stabilization: The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization and lowers the activation energy of the first, typically rate-determining, step.

Experimental Protocol: Synthesis of an Aminated Derivative

This protocol details a representative SNAr reaction using this compound and a primary amine, benzylamine, as the nucleophile. This reaction is modeled after established procedures for similar chloro-aza-heterocycles.

Objective: To synthesize N-benzyl-7-nitropyrrolo[1,2-a]pyrazin-1-amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.5 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

  • Base Addition: Add the base, such as triethylamine or DIPEA (1.5 - 2.5 eq). The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the nucleophile.

  • Nucleophile Addition: Add benzylamine (1.2 - 2.0 eq) dropwise to the stirred solution at room temperature. An excess of the amine is used to ensure the complete consumption of the starting material.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to facilitate the reaction. Progress is monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-benzyl-7-nitropyrrolo[1,2-a]pyrazin-1-amine.

Experimental_Workflow

Expected Results and Characterization

The successful synthesis of N-benzyl-7-nitropyrrolo[1,2-a]pyrazin-1-amine can be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): The product should have a different Rf value than the starting material, typically being more polar.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the pyrrolo[1,2-a]pyrazine core protons, as well as new signals corresponding to the benzyl group (aromatic protons and the benzylic CH₂). The disappearance of the signal corresponding to the proton adjacent to the chlorine in the starting material is a key indicator.

    • ¹³C NMR: The appearance of new carbon signals from the benzyl group and a shift in the chemical shift of the C1 carbon of the heterocyclic core.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₁N₄O₂). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of a wide array of substituted pyrrolo[1,2-a]pyrazine derivatives. The protocol described herein for nucleophilic aromatic substitution with an amine can be readily adapted for a variety of other nucleophiles, including other primary and secondary amines, alcohols, and thiols. The ability to easily generate diverse libraries of compounds from this starting material makes it a powerful tool for researchers in drug discovery and materials science, facilitating the rapid exploration of structure-activity relationships and the development of novel, functional molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is to not only offer solutions but also to explain the underlying chemical principles to empower you to optimize your synthetic routes effectively.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, commencing with the construction of the core heterocyclic system followed by a chlorination step. This approach is based on established methodologies for the synthesis of related pyrrolo[1,2-a]pyrazine derivatives.

Synthetic_Pathway cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Chlorination 2-amino-5-nitropyrrole 2-Amino-5-nitropyrrole Precursor 7-Nitropyrrolo[1,2-a]pyrazin-1-ol 2-amino-5-nitropyrrole->Precursor Condensation/ Cyclization alpha_halo_ketone α-Haloketone (e.g., 3-bromo-2-oxopropanoic acid derivative) alpha_halo_ketone->Precursor Final_Product This compound Precursor->Final_Product POCl₃

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

These protocols are based on general procedures for the synthesis of similar heterocyclic systems and should be optimized for your specific laboratory conditions.

Step 1: Synthesis of 7-Nitropyrrolo[1,2-a]pyrazin-1-ol

This procedure involves the condensation of an aminopyrrole with an α-haloketone followed by cyclization.

Reagent/ParameterProposed Value/ConditionNotes
Starting Materials 2-Amino-5-nitropyrrole, Ethyl 3-bromo-2-oxopropanoateEnsure high purity of starting materials.
Solvent Anhydrous Ethanol or DMFDMF may be required for less reactive substrates.
Base Sodium Bicarbonate (NaHCO₃) or Triethylamine (NEt₃)To neutralize HBr formed during the reaction.
Temperature Reflux (Ethanol: ~78 °C; DMF: can be higher)Monitor reaction progress by TLC or LC-MS.
Reaction Time 12-24 hoursVaries depending on substrate reactivity.
Work-up Cool, filter the precipitate, wash with cold solvent.The product may precipitate upon cooling.
Purification Recrystallization from a suitable solvent (e.g., Ethanol/Water)Column chromatography may be necessary if impurities persist.

Step-by-Step Protocol:

  • To a solution of 2-amino-5-nitropyrrole (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of ethyl 3-bromo-2-oxopropanoate (1.1 eq) in anhydrous ethanol dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with cold ethanol to obtain the crude product.

  • Purify the crude product by recrystallization.

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl group to a chloride using a suitable chlorinating agent.

Reagent/ParameterProposed Value/ConditionNotes
Starting Material 7-Nitropyrrolo[1,2-a]pyrazin-1-olMust be thoroughly dried before use.
Chlorinating Agent Phosphorus oxychloride (POCl₃)Use in excess (3-5 equivalents).
Solvent Acetonitrile or neat POCl₃Neat POCl₃ can be used if the starting material is soluble.
Temperature Reflux (Acetonitrile: ~82 °C; POCl₃: ~105 °C)Reaction should be conducted under an inert atmosphere.
Reaction Time 2-6 hoursMonitor by TLC or LC-MS until starting material is consumed.
Work-up Carefully quench with ice-water, neutralize with a base.Caution: Quenching POCl₃ is highly exothermic.
Purification Column chromatography on silica gel.The product is expected to be less polar than the starting material.

Step-by-Step Protocol:

  • To a flask containing 7-nitropyrrolo[1,2-a]pyrazin-1-ol (1.0 eq), add phosphorus oxychloride (3-5 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting and FAQs

Step 1: Synthesis of 7-Nitropyrrolo[1,2-a]pyrazin-1-ol

Q1: I am observing a very low or no yield of the desired product. What could be the issue?

A1: Low yields in this condensation/cyclization reaction can be attributed to several factors:

  • Purity of Starting Materials: 2-Aminopyrrole derivatives can be unstable and prone to oxidation. Ensure your 2-amino-5-nitropyrrole is pure and has not discolored.

  • Reaction Conditions: The reaction may require more forcing conditions. If using ethanol, consider switching to a higher boiling point solvent like DMF and increasing the temperature.

  • Base Strength: The base might not be sufficient to drive the reaction. While NaHCO₃ is a mild base, a stronger, non-nucleophilic organic base like triethylamine or DBU could be more effective.

  • Moisture: The presence of water can hydrolyze the α-haloketone and interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents.

Q2: My reaction is producing multiple spots on the TLC, and I am struggling to isolate the desired product.

A2: The formation of multiple products is common in heterocyclic synthesis.

  • Isomer Formation: Depending on the substitution pattern of your starting materials, the formation of regioisomers is possible. Careful characterization of the isolated products (e.g., by 2D NMR) is crucial.

  • Side Reactions: The α-haloketone can undergo self-condensation or other side reactions. Adding the α-haloketone slowly at a lower temperature before heating to reflux can minimize these side reactions.

  • Purification: If recrystallization is ineffective, column chromatography is the recommended method for separating closely related products. A gradient elution might be necessary to achieve good separation.

Step 2: Synthesis of this compound

Q1: The chlorination reaction is not going to completion, and I see a significant amount of starting material even after prolonged heating.

A1: Incomplete conversion is a common issue in the chlorination of heteroaromatic alcohols.

  • Reagent Purity and Amount: Ensure your POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. Using a larger excess of POCl₃ can often drive the reaction to completion.

  • Temperature: The reaction may require a higher temperature. If you are using a solvent, ensure you are at a vigorous reflux. If the reaction is still sluggish, consider carefully performing the reaction in neat POCl₃.

  • Activation: In some cases, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

Q2: After the work-up, my product seems to have converted back to the starting material (7-nitropyrrolo[1,2-a]pyrazin-1-ol). Why is this happening?

A2: This is a classic problem when working with activated chloro-heterocycles. The chloro group can be highly susceptible to hydrolysis.

  • Work-up Conditions: The aqueous work-up, especially under neutral or slightly basic conditions, can lead to the hydrolysis of the product back to the starting alcohol.

  • Troubleshooting the Work-up:

    • Minimize the time the product is in contact with water.

    • Keep the aqueous solution cold during neutralization and extraction.

    • Instead of a full aqueous quench, you can try to evaporate the excess POCl₃ under reduced pressure (ensure your vacuum pump is protected from corrosive vapors) and then carefully add the residue to a mixture of ice and an organic solvent for extraction.

    • Work up under slightly acidic conditions if the product is stable, and then neutralize carefully during the extraction.

Q3: The reaction mixture turns dark and tarry upon heating. What is causing this decomposition?

A3: The formation of dark, insoluble materials suggests decomposition of the starting material or product under the harsh reaction conditions.

  • Temperature Control: The reaction temperature might be too high. Try running the reaction at a lower temperature for a longer period.

  • Substrate Sensitivity: The nitro group makes the pyrrolo[1,2-a]pyrazine ring electron-deficient and potentially sensitive to strong acids and high temperatures.

  • Alternative Chlorinating Agents: If decomposition with POCl₃ is severe, you might consider milder chlorinating agents such as oxalyl chloride or thionyl chloride, though these may require different reaction conditions and optimization.

Mechanistic Insights

Understanding the reaction mechanisms can aid in troubleshooting and optimization.

Chlorination with POCl₃

The chlorination of a heteroaromatic alcohol with phosphorus oxychloride is not a simple SN2 reaction. The mechanism involves the formation of a phosphate ester intermediate, which then acts as a good leaving group.

Chlorination_Mechanism cluster_0 Mechanism of Chlorination with POCl₃ Start_OH R-OH (Heteroaromatic Alcohol) Intermediate [R-O-P(O)Cl₂] (Phosphate Ester Intermediate) Start_OH->Intermediate + POCl₃ - HCl POCl3 P(O)Cl₃ Final_Product R-Cl (Chlorinated Heterocycle) Intermediate->Final_Product + Cl⁻ Chloride_attack Cl⁻

Caption: Simplified mechanism for the chlorination of an alcohol with POCl₃.

Technical Support Center: Purification of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require guidance on achieving high purity. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification processes like column chromatography and recrystallization. Our aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Column Chromatography

Silica gel column chromatography is a primary method for purifying this compound from reaction mixtures. Due to the presence of a nitro group and the nitrogen-containing heterocyclic core, this compound is expected to be moderately polar. The following guide addresses potential issues you may encounter.

Problem 1: Poor Separation of the Target Compound from Impurities

Scenario: Your collected fractions from the column show a mixture of your desired product and closely running impurities, as observed by Thin Layer Chromatography (TLC).

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving the components of your mixture.[1][2]

    • Solution: Conduct a thorough solvent screen using TLC. Aim for an Rf value of 0.25-0.35 for this compound in the chosen solvent system to ensure good separation on the column.[3] A common starting point for polar heterocyclic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[4] If separation is still poor, consider a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.[5]

    • Solution: As a general rule, use a silica gel to crude compound ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.

  • Improper Column Packing: Channels, cracks, or air bubbles in the silica gel bed will result in uneven solvent flow and co-elution of compounds.[5]

    • Solution: Pack the column using a slurry method to ensure a homogenous and tightly packed bed.[5] Gently tap the column during packing to dislodge any air bubbles. Ensure the silica bed is never allowed to run dry.

Problem 2: The Compound is Not Eluting from the Column

Scenario: You have run a large volume of your chosen eluent through the column, but TLC analysis of the fractions shows no sign of your target compound.

Possible Causes & Solutions:

  • Solvent System is Not Polar Enough: Your compound may be strongly adsorbed to the stationary phase.[1]

    • Solution: Gradually increase the polarity of your eluent. For highly polar compounds, a small percentage of methanol in dichloromethane can be effective.[4] However, be aware that methanol concentrations above 10% can start to dissolve the silica gel.[4]

  • Compound Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[5][6]

    • Solution: Perform a stability test by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If degradation is observed, consider using a deactivated silica gel (e.g., by adding 1-3% triethylamine to your eluent system to neutralize the acidic sites) or an alternative stationary phase like alumina.[4][6]

Problem 3: Streaking or Tailing of the Compound Spot on TLC and Column Fractions

Scenario: The spot corresponding to your compound on the TLC plate is not round but appears as a streak or a comet shape. This often translates to broad, tailing bands on the column.

Possible Causes & Solutions:

  • Sample Overloading: Concentrated spots on a TLC plate can lead to tailing.

    • Solution: Dilute your sample before spotting it on the TLC plate. For column chromatography, ensure you are not exceeding the column's loading capacity.[7]

  • Interaction with Silica Gel: The acidic nature of silica can cause tailing of basic or some polar compounds.[5]

    • Solution: As mentioned previously, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the mobile phase can improve peak shape.[7]

  • Incomplete Sample Dissolution: If the sample is not fully dissolved when loaded, it can lead to streaking.[5]

    • Solution: Ensure your crude material is completely dissolved in a minimum amount of a suitable solvent before loading it onto the column.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which this compound is soluble at high temperatures but insoluble at low temperatures.[8][9]

Problem 1: No Crystals Form Upon Cooling

Scenario: You have dissolved your compound in a hot solvent and allowed it to cool, but no solid material has precipitated.

Possible Causes & Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[10]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Supersaturated Solution: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not been initiated.[11]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[9] The small scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound if you have one.

Problem 2: The Compound "Oils Out" Instead of Forming Crystals

Scenario: Upon cooling, your compound separates from the solution as an oil rather than a solid.

Possible Causes & Solutions:

  • Low Melting Point of the Compound: This often occurs when the melting point of the compound is lower than the boiling point of the solvent.[10][12]

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool very slowly. Slow cooling can favor the formation of crystals over oil.[10] Placing the flask in a Dewar filled with hot water and allowing it to cool to room temperature overnight can be effective.

  • High Concentration of Impurities: Impurities can sometimes inhibit crystal formation and promote oiling out.

    • Solution: If the issue persists, it may be necessary to first purify the compound by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.

Problem 3: Low Recovery of the Purified Compound

Scenario: After filtration, the yield of your recrystallized product is very low.

Possible Causes & Solutions:

  • Using Too Much Solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[13]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the compound may crystallize in the filter funnel.[11]

    • Solution: Use a stemless funnel and pre-heat it with hot solvent before filtering your solution. Keep the solution at or near its boiling point during filtration.

  • Inadequate Cooling: The solubility of your compound decreases as the temperature drops.

    • Solution: Ensure you have allowed sufficient time for the solution to cool to room temperature, and then cool it further in an ice bath to maximize crystal formation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the purification of this compound?

A1: The choice of solvent is critical for both chromatography and recrystallization.

  • For Column Chromatography: A good starting point is a mixture of hexanes and ethyl acetate. You can adjust the ratio to achieve the desired Rf value on TLC. Other solvent systems to consider include dichloromethane/ethyl acetate or dichloromethane/methanol for more polar impurities.[4]

  • For Recrystallization: You will need to perform solubility tests.[9] Test small amounts of your crude product in various solvents such as ethanol, isopropanol, acetone, ethyl acetate, and toluene. An ideal solvent will dissolve the compound when hot but not when cold.[12] A mixed solvent system, such as ethanol/water, may also be effective.[14]

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to determine the purity of your this compound:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for assessing purity and confirming the structure of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Q3: Is this compound expected to be stable?

A3: While specific stability data is unavailable, compounds with nitro groups can sometimes be sensitive to heat and light. It is good practice to store the compound in a cool, dark place. When performing purification, avoid prolonged heating. During recrystallization, bring the solution to a boil and then reduce the heat to maintain a gentle reflux. For column chromatography, the compound's stability on silica gel should be checked with a preliminary TLC test as described in the troubleshooting guide.[6]

Q4: What should I do if both chromatography and recrystallization fail to give a pure product?

A4: If these standard methods are not effective, you may need to consider alternative purification techniques:

  • Preparative TLC or HPLC: These are chromatographic techniques that can handle larger quantities of material than analytical methods and can sometimes provide better separation.

  • Trituration: This involves washing the solid crude material with a solvent in which the desired compound is insoluble, but the impurities are soluble.[15]

  • Sublimation: If the compound is sufficiently volatile, sublimation can be a very effective purification method for removing non-volatile impurities.[16]

Visualized Workflows

Decision Tree for Column Chromatography Troubleshooting

start Start: Column Chromatography issue Identify Issue start->issue poor_sep Poor Separation issue->poor_sep Co-eluting spots no_elution No Elution issue->no_elution Product not coming off streaking Streaking/Tailing issue->streaking Tailing spots cause_poor_sep Possible Causes poor_sep->cause_poor_sep cause_no_elution Possible Causes no_elution->cause_no_elution cause_streaking Possible Causes streaking->cause_streaking sol_solvent Optimize Solvent System (TLC) cause_poor_sep->sol_solvent Wrong Eluent sol_loading Reduce Sample Load cause_poor_sep->sol_loading Overloaded sol_packing Repack Column (Slurry) cause_poor_sep->sol_packing Bad Packing sol_polar Increase Eluent Polarity cause_no_elution->sol_polar Eluent not polar enough sol_stability Check Stability / Use Alumina cause_no_elution->sol_stability Degradation on silica cause_streaking->sol_loading Overloaded sol_modifier Add Modifier (e.g., TEA) cause_streaking->sol_modifier Acid/Base Interaction

Caption: Troubleshooting workflow for column chromatography.

Workflow for a Successful Recrystallization

start Start: Crude Solid solvent_test 1. Perform Solubility Tests start->solvent_test dissolve 2. Dissolve in Minimum Hot Solvent solvent_test->dissolve hot_filter 3. Hot Filter (if insolubles present) dissolve->hot_filter cool 4. Cool Slowly to Room Temp hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath filter_crystals 6. Collect Crystals by Vacuum Filtration ice_bath->filter_crystals wash 7. Wash with Cold Solvent filter_crystals->wash dry 8. Dry Crystals wash->dry end Pure Product dry->end

Caption: Step-by-step protocol for recrystallization.

References

Technical Support Center: Overcoming Low Yields in the Synthesis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the preparation of this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.

The synthesis of this molecule, while seemingly straightforward, involves sensitive intermediates and reaction conditions that can significantly impact yield and purity. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common pitfalls encountered during this multi-step synthesis.

Proposed Synthetic Pathway

The most chemically logical and industrially relevant approach to this compound involves a two-stage synthesis. First, the construction of the core heterocyclic structure, 7-nitropyrrolo[1,2-a]pyrazin-1(2H)-one, followed by a deoxychlorination reaction to install the C1-chloride.

Synthetic_Pathway cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Chlorination Pyrrole_Derivative 2-Substituted Pyrrole Cyclization_Condensation Cyclization/ Condensation Pyrrole_Derivative->Cyclization_Condensation Pyrazine_Precursor Glyoxal or equivalent Pyrazine_Precursor->Cyclization_Condensation Precursor 7-Nitropyrrolo[1,2-a]pyrazin-1(2H)-one Cyclization_Condensation->Precursor Chlorination_Step Deoxychlorination Precursor->Chlorination_Step POCl3, Heat Final_Product 1-Chloro-7-nitropyrrolo [1,2-a]pyrazine Chlorination_Step->Final_Product

Caption: Proposed two-stage synthesis of this compound.

Troubleshooting Guide: Stage 1 - Synthesis of 7-Nitropyrrolo[1,2-a]pyrazin-1(2H)-one

This stage is critical as the quality of this intermediate directly impacts the final chlorination step. Low yields here are often traced back to starting material integrity, side reactions, or incomplete cyclization.

Question 1: My cyclization/condensation reaction to form the pyrrolo[1,2-a]pyrazin-1(2H)-one core is sluggish or stalls, resulting in a low yield. What are the likely causes?

Answer: This is a common issue in bicyclic heterocycle formation and can be attributed to several factors:

  • Purity of Starting Materials: 2-substituted pyrroles can be susceptible to oxidation and polymerization, especially if they have electron-donating groups. The purity of your glyoxal or other 1,2-dicarbonyl equivalent is also crucial. Impurities can lead to competitive side reactions and the formation of tar-like substances.[1]

    • Recommendation: Ensure your pyrrole starting material is pure. If it's discolored (typically yellow or brown), consider purification by distillation or chromatography before use. Use high-purity, and if possible, freshly opened dicarbonyl reagents.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical for solubility and to mediate the reaction. Protic solvents like ethanol or acetic acid are often used to facilitate proton transfer steps in the condensation mechanism.

    • Temperature: These condensations often require an initial period at a moderate temperature to form the initial Schiff base intermediate, followed by heating to drive the cyclization and dehydration. Insufficient heat will result in incomplete conversion.

    • pH Control: The reaction is often acid-catalyzed. However, strongly acidic conditions can lead to the degradation of the pyrrole ring. A weak acid catalyst, or using acetic acid as the solvent, is often optimal.

  • Atmosphere: If your pyrrole derivative is particularly electron-rich, it may be sensitive to air oxidation, especially at elevated temperatures.

    • Recommendation: Consider running the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side products.

Question 2: I am observing the formation of a significant amount of dark, insoluble material (tar) in my reaction mixture. How can I prevent this?

Answer: Tar formation is indicative of polymerization or degradation of the starting materials or intermediates.

  • Causality: Pyrroles are known to polymerize under strongly acidic conditions or at high temperatures. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, and if the desired intramolecular cyclization is slow, intermolecular reactions can dominate.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Initially, run the reaction at a lower temperature to allow the initial condensation to occur before heating to drive the cyclization.

    • Control Reagent Addition: Add one of the reagents slowly to the other at a controlled temperature to maintain a low instantaneous concentration of the more reactive species.

    • Check pH: Ensure you are not using an overly strong acid catalyst. Switch to a weaker acid or a buffered system if necessary.

    • Degas Solvents: Using degassed solvents can help to reduce oxidative polymerization.

Troubleshooting Guide: Stage 2 - Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the lactam (pyrazin-1(2H)-one) to the corresponding 1-chloro derivative is a crucial and often problematic step. Phosphorus oxychloride (POCl₃) is the reagent of choice, but its reactivity and quench behavior are frequent sources of low yields.[2][3]

Question 3: My TLC analysis shows complete consumption of the starting material (7-nitropyrrolo[1,2-a]pyrazin-1(2H)-one), but after aqueous workup, I isolate a significant amount of it back. What is happening?

Answer: This is a classic problem when working with POCl₃ and indicates incomplete reaction or hydrolysis of an intermediate back to the starting material.

  • Mechanistic Insight: The reaction of a lactam with POCl₃ proceeds through a phosphate ester intermediate. This intermediate is what you are likely observing on your TLC plate as the "product spot". This intermediate is highly reactive towards water. If the subsequent displacement by chloride is incomplete, and you quench the reaction with water, this intermediate will rapidly hydrolyze back to your starting lactam.

  • The Critical Role of Heat and Time: The conversion of the phosphate intermediate to the final chloro-product requires sufficient thermal energy and reaction time for the chloride ion (from POCl₃) to displace the phosphate group.

    • Recommendation 1: Increase Temperature and/or Time: Refluxing in neat POCl₃ or in a high-boiling solvent like toluene or acetonitrile is often necessary. Increase the reflux time and monitor the reaction carefully. True completion means the chloro-product is formed, not just the intermediate.

    • Recommendation 2: Use a Co-reagent: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can generate a Vilsmeier-type reagent in situ, which can be more effective.[4] Alternatively, adding phosphorus pentachloride (PCl₅) along with POCl₃ can create a more potent chlorinating mixture, driving the reaction to completion.

Question 4: The workup of my POCl₃ reaction is difficult, and I'm losing a lot of product. What is a safe and effective workup procedure?

Answer: Quenching excess POCl₃ is highly exothermic and can generate large volumes of HCl gas, posing both safety and product stability risks.[3]

  • The Problem with Rapid Quenching: Pouring the reaction mixture directly onto ice/water is common but can be dangerous and detrimental to the yield. The rapid, uncontrolled hydrolysis can lead to localized heat and pH changes, potentially degrading your product.

  • Recommended Workup Protocol:

    • Remove Excess POCl₃: After the reaction is complete, cool the mixture and remove the bulk of the excess POCl₃ under reduced pressure (use a trap and a scrubber for the acidic vapors).

    • Controlled Quench: Very slowly and carefully add the cooled reaction residue to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate or sodium carbonate. This should be done in a well-ventilated fume hood. The goal is to neutralize the generated HCl as it forms, keeping the temperature low.

    • Extraction: Once the quench is complete and the mixture is basic, extract your product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash and Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Troubleshooting Workflow for POCl₃ Chlorination

Troubleshooting_POCl3 start Low Yield in Chlorination Step check_tlc TLC shows starting material (SM) after workup? start->check_tlc incomplete_rxn Incomplete Reaction or Intermediate Hydrolysis check_tlc->incomplete_rxn Yes workup_issue Product loss during workup/purification? check_tlc->workup_issue No increase_temp_time Action: Increase reflux temperature and/or time. incomplete_rxn->increase_temp_time add_catalyst Action: Add catalytic DMF or use POCl3/PCl5 mixture. incomplete_rxn->add_catalyst end Improved Yield increase_temp_time->end add_catalyst->end optimize_quench Action: Use controlled quench (slow addition to ice/base). workup_issue->optimize_quench Yes purification_method Action: Re-evaluate purification. Consider flash chromatography with a neutral solvent system. workup_issue->purification_method No optimize_quench->end purification_method->end

Caption: Decision workflow for troubleshooting low yields in the chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the chlorination reaction? A1: This is substrate-dependent. A good starting point is the boiling point of your solvent or, if run neat, around 80-110 °C. If you see incomplete conversion, a higher temperature is warranted. A reaction that is refluxed in neat POCl₃ (boiling point ~105 °C) for several hours (4-12 h) is a common procedure for difficult lactam chlorinations.[2]

Q2: Are there alternative chlorinating agents to POCl₃? A2: Yes, although POCl₃ is the most common. Thionyl chloride (SOCl₂) can also be used, sometimes in the presence of DMF. Oxalyl chloride or phosgene are also effective but are more hazardous and typically used for converting carboxylic acids to acid chlorides. For this specific lactam-to-chloro conversion, POCl₃ remains the industry standard due to its effectiveness and cost.[3]

Q3: How should I best purify the final this compound? A3: The crude product after workup will likely contain some unreacted starting material and potentially some baseline impurities.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>85%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.

  • Silica Gel Chromatography: For lower purity samples, flash column chromatography is recommended. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point. The chloro-product will be significantly less polar than the starting lactam.

Q4: My final product appears unstable and discolors over time. Why? A4: The this compound is an electron-deficient heteroaromatic compound. The chloro group is activated towards nucleophilic substitution. Trace amounts of residual acid (HCl) from the reaction can catalyze degradation.

  • Recommendation: Ensure the product is thoroughly free of acid after workup. A final wash with a dilute bicarbonate solution before drying the organic layer can help. Store the purified product in a cool, dark place under an inert atmosphere.

Experimental Protocols

The following are generalized, representative protocols. Researchers must adapt them based on their specific substrates and laboratory safety procedures.

Protocol 1: Synthesis of 7-Nitropyrrolo[1,2-a]pyrazin-1(2H)-one (Hypothetical)

  • To a solution of the appropriate 2-substituted-4-nitropyrrole (1.0 eq) in glacial acetic acid (5-10 mL per mmol), add glyoxal (40% solution in water, 1.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

  • Safety First: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment.

  • Suspend 7-nitropyrrolo[1,2-a]pyrazin-1(2H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC (quench a small aliquot carefully and extract into ethyl acetate for spotting).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully concentrate the mixture under reduced pressure to remove the majority of the excess POCl₃.

  • In a separate flask, prepare a stirred slurry of crushed ice and sodium bicarbonate.

  • Very slowly, add the reaction residue to the ice/bicarbonate slurry with vigorous stirring. Maintain the temperature below 10 °C.

  • Once the addition is complete and gas evolution has ceased, extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by flash chromatography (Hexanes/Ethyl Acetate gradient).

Parameter Recommendation for Stage 1 Recommendation for Stage 2
Key Reagent Acetic Acid / GlyoxalPhosphorus Oxychloride (POCl₃)
Temperature 80-100 °C100-110 °C (Reflux)
Common Issue Polymerization / Incomplete reactionIncomplete conversion / Hydrolysis on workup
Solution Use pure starting materials, control temperatureIncrease reaction time, use POCl₃/PCl₅, controlled quench

References

Technical Support Center: Functionalization of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the functionalization of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. The pyrrolo[1,2-a]pyrazine core is a key structural motif in numerous biologically active compounds, and understanding its reactivity is paramount for successful synthetic campaigns.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of heterocyclic chemistry and extensive field experience.

Troubleshooting Guide: Navigating Common Side Reactions

The primary route for functionalizing this compound is through nucleophilic aromatic substitution (SNAr), where the chloro substituent is displaced by a variety of nucleophiles. The electron-withdrawing nitro group at the 7-position activates the ring system towards nucleophilic attack, making this transformation generally favorable.[4] However, the nuanced electronic nature of the bicyclic system can give rise to several side reactions.

Issue 1: Incomplete Conversion or No Reaction

Symptoms:

  • Significant amount of starting material recovered after the reaction.

  • Low yield of the desired product.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Insufficient Nucleophile Strength The nucleophile may not be potent enough to attack the electron-deficient ring, even with the activating nitro group.1. Switch to a stronger nucleophile: If using a neutral amine, consider its corresponding anion (e.g., using NaH to deprotonate an alcohol or amine). 2. Increase reaction temperature: Providing more thermal energy can overcome the activation barrier. Monitor for decomposition. 3. Change solvent: A more polar aprotic solvent (e.g., DMF, DMSO) can enhance the nucleophilicity of anionic species.
Steric Hindrance A bulky nucleophile or substitution near the reaction site on the pyrrolopyrazine core can impede the approach of the nucleophile.1. Use a less sterically hindered nucleophile: If possible, opt for a smaller nucleophile. 2. Increase reaction temperature: This can help overcome steric repulsion. 3. Employ a catalyst: In some cases, a phase-transfer catalyst or a palladium catalyst for specific coupling reactions might be beneficial.[1]
Poor Solubility The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.1. Select a more suitable solvent: Test the solubility of your starting material in various solvents. 2. Increase temperature: Gently heating can improve solubility. 3. Use co-solvents: A mixture of solvents can sometimes achieve better solubility for all components.
Issue 2: Formation of Unexpected Isomers

Symptoms:

  • Presence of multiple product spots on TLC with the same mass in LC-MS analysis.

  • Complex NMR spectra indicating a mixture of isomers.

Potential Causes & Solutions:

While the C1 position is highly activated, under certain conditions, attack at other positions or rearrangement can occur.

CauseExplanationTroubleshooting Steps
Competitive Attack at Other Positions Although less likely due to the electronics, strong, hard nucleophiles under forcing conditions could potentially attack other electrophilic sites on the ring.1. Lower the reaction temperature: This will favor the kinetically controlled product, which is expected to be the C1 substitution product. 2. Use a softer nucleophile: Softer nucleophiles are more likely to attack the more electron-deficient C1 position. 3. Re-evaluate the structure of your product: Use advanced NMR techniques (NOESY, HMBC) to confirm the connectivity of your product.
Rearrangement of the Pyrrolopyrazine Core Highly basic or acidic conditions, especially at elevated temperatures, can potentially lead to ring-opening and closing events, resulting in rearranged products.1. Use milder reaction conditions: Avoid strong bases or acids if possible. 2. Screen different bases: If a base is necessary, try organic bases (e.g., DIPEA, DBU) instead of strong inorganic bases.
Issue 3: Decomposition of Starting Material or Product

Symptoms:

  • Formation of a dark, tarry reaction mixture.

  • Multiple spots on TLC, often streaking.

  • Low mass balance in the reaction work-up.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Reaction Temperature is Too High The pyrrolo[1,2-a]pyrazine core, especially with a nitro group, can be thermally sensitive.1. Run the reaction at a lower temperature: Start at room temperature or even 0 °C and slowly warm if necessary. 2. Use a microwave reactor: This can sometimes provide rapid, controlled heating and reduce reaction times, minimizing degradation.
Presence of Strong Nucleophiles/Bases Highly reactive nucleophiles or strong bases can lead to undesired side reactions, such as reduction of the nitro group or polymerization.1. Use a weaker base or less nucleophilic reagent: If possible, opt for milder conditions. 2. Add the nucleophile/base slowly: This can help to control the reaction exotherm and minimize side reactions. 3. Protect sensitive functional groups: If your nucleophile contains other reactive moieties, consider protecting them before the reaction.
Atmospheric Moisture or Oxygen Some intermediates or reagents may be sensitive to air or moisture.1. Run the reaction under an inert atmosphere: Use nitrogen or argon. 2. Use dry solvents and reagents: Ensure all components are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the functionalization of this compound?

A1: The most probable mechanism is a nucleophilic aromatic substitution (SNAr) . This proceeds via an addition-elimination pathway. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer-like intermediate. The negative charge is delocalized across the ring system and is further stabilized by the electron-withdrawing nitro group. In the final step, the chloride ion is eliminated, and aromaticity is restored.[4][5]

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Start->Intermediate Addition of Nucleophile Product 1-Nu-7-nitropyrrolo[1,2-a]pyrazine + Cl⁻ Intermediate->Product Elimination of Cl⁻ Troubleshooting_Workflow Start Reaction Issue Identified Incomplete Incomplete Conversion Start->Incomplete Isomers Isomer Formation Start->Isomers Decomposition Decomposition Start->Decomposition Sol_Incomplete Increase Temp. Use Stronger Nu⁻ Change Solvent Incomplete->Sol_Incomplete Sol_Isomers Lower Temp. Use Milder Base Confirm Structure Isomers->Sol_Isomers Sol_Decomposition Lower Temp. Inert Atmosphere Slow Addition Decomposition->Sol_Decomposition Success Successful Functionalization Sol_Incomplete->Success Sol_Isomers->Success Sol_Decomposition->Success

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving the challenging substrate, 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this transformation, troubleshoot common issues, and optimize your reaction conditions for maximal yield and purity.

The unique electronic and structural features of this compound—namely, its electron-deficient heterocyclic core and the presence of a nitro group—present specific challenges to standard cross-coupling protocols. This resource will address these challenges directly, moving from foundational principles to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions that arise when planning a cross-coupling reaction with this specific substrate.

Q1: Why is this compound considered a "challenging" substrate for palladium-catalyzed cross-coupling?

A1: The primary challenges stem from its electronic properties and potential for side reactions:

  • Electron-Deficient Heterocycle: The pyrrolo[1,2-a]pyrazine ring system is inherently electron-deficient, which can be further exacerbated by the strongly electron-withdrawing nitro group. This electronic nature makes the C-Cl bond less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1]

  • Coordinating Nitrogen Atoms: The pyrazine ring contains nitrogen atoms that can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2]

  • Nitro Group Reactivity: The nitro group itself can be a site for undesired side reactions. Under certain reductive conditions that might inadvertently be generated during the catalytic cycle, the nitro group could be reduced, leading to a complex mixture of products.[3][4]

  • Potential for SNAr: The high degree of electron deficiency in the ring system can make the substrate susceptible to direct nucleophilic aromatic substitution (SNAr) by the amine or other nucleophiles, competing with the desired palladium-catalyzed pathway.

Q2: What are the key palladium-catalyzed cross-coupling reactions I can perform with this substrate?

A2: Given its structure, this compound is a suitable electrophile for several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is widely used for creating biaryl structures.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of primary and secondary amines. This is a cornerstone reaction in pharmaceutical chemistry.[5][6]

  • Heck Coupling: For C-C bond formation with alkenes.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.

The choice of reaction will dictate the specific catalyst system (ligand, base, solvent) required for optimal results.

Q3: How do I choose the right palladium precatalyst and ligand for my reaction?

A3: This is a critical decision. For challenging electron-deficient heteroaryl chlorides, the go-to choices are typically bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[7][8]

  • For Suzuki-Miyaura Coupling: Consider using ligands like XPhos, SPhos, or RuPhos. These have demonstrated broad utility for coupling heteroaryl chlorides.[9] Precatalysts like XPhos Pd G2 or G3 are often excellent starting points as they are air-stable and provide a 1:1 ligand-to-palladium ratio.[10]

  • For Buchwald-Hartwig Amination: The Buchwald biarylphosphine ligands are also the state-of-the-art here. Ligands such as tBuXPhos or BrettPhos are known to be highly effective.[11] Again, using a precatalyst like tBuXPhos Pd G3 can simplify reaction setup and improve reproducibility.

The choice between different generations of precatalysts (e.g., G2, G3, G4) often comes down to balancing reactivity with stability and cost. The later generations are generally more active and stable.

Q4: What is the role of the base in these reactions, and how do I select one?

A4: The base plays multiple crucial roles in the catalytic cycle, and its choice is not trivial.

  • In Suzuki Coupling: The base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.

  • In Buchwald-Hartwig Amination: The base deprotonates the amine (or the amine-palladium complex) to generate the active amide nucleophile.

  • Catalyst Activation: In some systems, the base is involved in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[12]

For this compound, a moderately strong, non-nucleophilic base is often a good starting point.

  • Common Choices: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently used in Suzuki reactions. For Buchwald-Hartwig aminations, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary.

  • Considerations: Be mindful that very strong bases like alkoxides can sometimes promote side reactions. The solubility of the base is also a key factor; heterogeneous bases can sometimes lead to reproducibility issues, while soluble organic bases like DBU can sometimes inhibit the reaction by coordinating to the palladium center.[13][14][15]

Troubleshooting Guide

This section is designed to address specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inefficient Oxidative Addition: The C-Cl bond on the electron-deficient ring is difficult to activate. 2. Catalyst Deactivation: The nitrogen atoms on the pyrazine ring or impurities are poisoning the catalyst. 3. Incorrect Base/Solvent Combination: The chosen base may be too weak or poorly soluble.1. Switch to a more electron-rich and bulky ligand. Consider ligands like BrettPhos or Josiphos-type ferrocenyl ligands.[9] Increase the reaction temperature in 10-20 °C increments. 2. Increase catalyst loading. Try increasing from 1-2 mol% to 5 mol%. Ensure all reagents and solvents are pure and rigorously degassed to remove oxygen. 3. Screen different bases. For Suzuki, try switching from K₂CO₃ to the stronger K₃PO₄ or Cs₂CO₃. For amination, ensure a strong base like NaOtBu is used. Consider a more polar aprotic solvent like dioxane or toluene.
Formation of Homocoupled Byproducts 1. Boronic Acid Homocoupling (Suzuki): This is often caused by the presence of oxygen. 2. Reductive Dehalogenation: The starting material is converted to 7-nitropyrrolo[1,2-a]pyrazine.1. Improve degassing. Use a freeze-pump-thaw technique for the solvent and ensure the reaction is run under a strict inert atmosphere (argon or nitrogen).[16] 2. This is a common side reaction with electron-deficient aryl halides. It can be promoted by trace amounts of water or other protic sources. Ensure anhydrous conditions. Sometimes, switching to a different ligand/base combination can disfavor this pathway.
Decomposition of Starting Material or Product 1. Nitro Group Reduction: The reaction conditions may be inadvertently reducing the nitro group. 2. High Reaction Temperature: The substrate or product may not be stable at the required temperature over long reaction times.1. Avoid conditions that can generate palladium hydride species. Be cautious with alcohol solvents. If reduction is suspected, analyze the crude reaction mixture by LC-MS for the corresponding amino derivative. 2. Use a more active catalyst system to lower the reaction temperature. A higher generation precatalyst or a more active ligand may allow the reaction to proceed at a lower temperature (e.g., 80 °C instead of 110 °C).
Reaction Stalls at Partial Conversion 1. Catalyst has died. The turnover number may be limited. 2. Product Inhibition: The coupled product may be coordinating to the palladium center more strongly than the starting material, slowing down the catalytic cycle.1. Try adding a second portion of the catalyst after the reaction has stalled to see if it restarts. 2. This is a known issue with some heterocyclic products. [17] Sometimes diluting the reaction can help. You may need to screen a wider variety of ligands to find one that is less susceptible to product inhibition.

Visualizing the Process: The Catalytic Cycle and Optimization Workflow

Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting.

The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reagents Reagents Pd0 Pd(0)L Active Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)(L)-Cl) Pd0->OA_Complex + Ar-Cl (Oxidative Addition) Amine_Complex Amine Coordination (Ar-Pd(II)(L)-NHR₂)+ OA_Complex->Amine_Complex + HNR₂ - Cl⁻ Amido_Complex Amido Complex (Ar-Pd(II)(L)-NR₂) Amine_Complex->Amido_Complex + Base - [Base-H]⁺ (Deprotonation) Amido_Complex->Pd0 Reductive Elimination Product_Complex Ar-NR₂ Amido_Complex->Product_Complex ArCl 1-Chloro-7-nitropyrrolo [1,2-a]pyrazine Amine Amine (HNR₂) Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Workflow for Optimizing a Challenging Cross-Coupling Reaction

Optimization_Workflow start Start: Define Coupling Partners (this compound + Nucleophile) screen_ligands Step 1: Ligand Screening (e.g., XPhos, SPhos, BrettPhos) Fixed Pd source, base, solvent, temp. start->screen_ligands eval1 Evaluate: Conversion > 50%? screen_ligands->eval1 screen_bases Step 2: Base Screening (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Best ligand from Step 1 eval1->screen_bases Yes troubleshoot Troubleshoot: No reaction, side products? Re-evaluate ligand/catalyst choice. eval1->troubleshoot No eval2 Evaluate: Improved Yield? screen_bases->eval2 screen_solvents Step 3: Solvent Screening (e.g., Toluene, Dioxane, THF) Best ligand/base combo eval2->screen_solvents Yes eval2->screen_solvents No (Proceed Anyway) eval3 Evaluate: Further Improvement? screen_solvents->eval3 optimize_temp Step 4: Temperature Optimization (e.g., 80°C, 100°C, 120°C) eval3->optimize_temp Yes eval3->optimize_temp No (Proceed Anyway) final_eval Final Evaluation & Scale-up optimize_temp->final_eval troubleshoot->screen_ligands

References

Stability issues of "1-Chloro-7-nitropyrrolo[1,2-a]pyrazine" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues encountered during reactions involving this compound. The insights provided herein are based on established principles of heterocyclic chemistry and experience with related molecular scaffolds.

Introduction to the Reactivity of this compound

This compound is a unique heterocyclic compound with distinct reactive sites that dictate its stability and synthetic utility. The pyrrolo[1,2-a]pyrazine core is a fused bicyclic system containing both an electron-rich pyrrole ring and an electron-deficient pyrazine ring. The presence of a chloro substituent on the pyrazine ring and a nitro group on the pyrrole ring further modulates the electronic properties and reactivity of the molecule.

The key features influencing its stability are:

  • The Chloro-Substituted Pyrazine Ring: The chlorine atom on the electron-poor pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr).

  • The Nitro-Substituted Pyrrole Ring: The nitro group is a strong electron-withdrawing group, which can influence the overall aromaticity and stability of the pyrrole moiety. It is also prone to reduction under various conditions.

  • The Pyrrole Moiety: Pyrroles are known to be sensitive to strongly acidic conditions, which can lead to polymerization.[1]

This guide will address common stability issues encountered when using this compound in various chemical transformations.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems that researchers may encounter during their experiments with this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: I am attempting a nucleophilic aromatic substitution on this compound with an amine, but I am observing low yields and multiple side products. What could be the issue?

Answer:

Low yields and the formation of side products in SNAr reactions with this compound can stem from several factors related to the compound's inherent reactivity and the reaction conditions.

  • Competing Reaction at the Nitro Group: While the chloro-pyrazine is the expected site of nucleophilic attack, strong nucleophiles or harsh basic conditions might lead to undesired reactions involving the nitro group.

  • Degradation of the Pyrrolo[1,2-a]pyrazine Core: The fused ring system can be sensitive to excessive heat or strong bases, leading to decomposition. The pyrazine ring, in particular, can be susceptible to degradation under certain conditions.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. For electron-deficient heteroaryl chlorides, polar aprotic solvents like DMF, DMAc, or NMP are often effective. The base should be strong enough to deprotonate the incoming nucleophile but not so strong as to cause degradation of the starting material.

Troubleshooting Protocol:

  • Solvent Selection: Start with a polar aprotic solvent such as DMF or DMSO.

  • Base Selection: Use a moderately strong, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3). Avoid strong bases like sodium hydroxide or potassium tert-butoxide initially.

  • Temperature Control: Begin the reaction at room temperature and slowly increase the temperature if no reaction is observed. Monitor the reaction progress closely by TLC or LC-MS to detect the formation of side products at higher temperatures.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Question 2: I am trying to perform a Suzuki-Miyaura coupling with this compound, but the reaction is sluggish and gives a low yield of the desired product. Why is this happening?

Answer:

The reactivity of aryl chlorides in palladium-catalyzed cross-coupling reactions is generally lower than that of the corresponding bromides or iodides.[3] This is due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging.

  • Catalyst and Ligand Choice: Standard palladium catalysts and ligands may not be efficient enough for the activation of the C-Cl bond in your substrate.

  • Base and Solvent Compatibility: The choice of base and solvent system is crucial for a successful Suzuki-Miyaura coupling. The base not only activates the boronic acid but can also influence the stability of the catalyst and the substrate.

  • Potential for Side Reactions: The nitro group can sometimes interfere with the palladium catalyst, leading to catalyst deactivation.

Recommended Protocol for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Palladium Precatalyst Pd2(dba)3 or Pd(OAc)2Common and effective palladium sources.
Ligand Buchwald-type phosphine ligands (e.g., SPhos, XPhos)These electron-rich and sterically hindered ligands are known to facilitate the oxidative addition of aryl chlorides.
Base K3PO4 or Cs2CO3These bases are generally effective and well-tolerated in Suzuki-Miyaura couplings.
Solvent Toluene/water or Dioxane/waterBiphasic solvent systems are often used to dissolve both the organic substrate and the inorganic base.
Temperature 80-110 °CElevated temperatures are typically required for the coupling of aryl chlorides.

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Boronic acid (1.2 eq) - Pd precatalyst (2-5 mol%) - Ligand (4-10 mol%) - Base (2-3 eq) solvent Add degassed solvent (e.g., Toluene/H2O) reagents->solvent degas Degas mixture with N2/Ar solvent->degas heat Heat to 80-110 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and quench monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Question 3: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of Cl with H). How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl chlorides.[4] It can arise from the β-hydride elimination from the palladium-amido complex or from other pathways involving the base and solvent.

  • Ligand Choice: The choice of ligand is critical in suppressing hydrodehalogenation. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over side reactions.

  • Base Strength: A very strong base can sometimes promote hydrodehalogenation.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions.

Strategies to Minimize Hydrodehalogenation:

  • Use Appropriate Ligands: Employ bulky biarylphosphine ligands such as XPhos, SPhos, or Josiphos-type ligands, which have been shown to be effective in minimizing hydrodehalogenation.[4]

  • Optimize the Base: While a strong base like NaOtBu or LHMDS is often necessary, consider using K3PO4 or Cs2CO3 if hydrodehalogenation is severe, although this may require higher temperatures or longer reaction times.

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Reduction of the Nitro Group

Question 4: I want to selectively reduce the nitro group of this compound without affecting the chloro substituent. What conditions should I use?

Answer:

Selective reduction of an aromatic nitro group in the presence of a halogen is a common challenge. Catalytic hydrogenation with Pd/C is often not suitable as it can lead to hydrodehalogenation.

Recommended Reducing Agents for Selective Nitro Group Reduction:

ReagentConditionsComments
SnCl2·2H2O EtOH or EtOAc, refluxA classic and reliable method for selective nitro group reduction.
Fe/NH4Cl EtOH/H2O, refluxA mild and often effective method.
Sodium dithionite (Na2S2O4) H2O/Dioxane or THF, rt to 50 °CA gentle reducing agent that is often compatible with various functional groups.

Caution: Avoid using strong reducing agents like LiAlH4, as they are generally not selective and can lead to over-reduction or decomposition of the heterocyclic core.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry place, away from light and moisture.[5] Storage under an inert atmosphere (nitrogen or argon) is ideal to prevent potential degradation over time.

Q2: Is this compound stable to acidic conditions?

A2: The pyrrole ring of the pyrrolo[1,2-a]pyrazine system is likely to be sensitive to strong acids, which can cause polymerization or decomposition.[1] It is advisable to avoid strongly acidic conditions (e.g., concentrated mineral acids) during reactions and workup. If an acidic workup is necessary, use dilute aqueous acids and minimize the exposure time.

Q3: Can the chloro group be hydrolyzed?

A3: While the chloro group is on an electron-deficient pyrazine ring, hydrolysis is generally not expected under neutral conditions. However, under strongly basic conditions and elevated temperatures, hydrolysis to the corresponding hydroxyl compound may occur as a competing side reaction to the desired nucleophilic substitution.

Q4: What is the expected reactivity order for palladium-catalyzed cross-coupling reactions with different halogens on the pyrrolo[1,2-a]pyrazine core?

A4: Based on general principles for halopyrazines, the expected order of reactivity for palladium-catalyzed cross-coupling reactions would be I > Br > Cl > F.[3]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing robust synthetic routes.

DegradationPathways cluster_conditions Reaction Conditions cluster_products Degradation/Side Products start This compound hydrolysis Hydrolysis Product (OH instead of Cl) start->hydrolysis S_NAr with H2O polymerization Polymerization start->polymerization reduction Amino Product (NH2 instead of NO2) start->reduction dehalogenation Dehalogenated Product (H instead of Cl) start->dehalogenation strong_base Strong Base / Heat strong_base->hydrolysis strong_acid Strong Acid strong_acid->polymerization reducing_agent Reducing Agent reducing_agent->reduction pd_catalyst Pd Catalyst / H2 pd_catalyst->dehalogenation

Caption: Potential degradation and side reaction pathways for this compound under various reaction conditions.

This diagram illustrates that under strongly basic conditions, hydrolysis can compete with other nucleophilic substitutions. Strong acids can lead to the polymerization of the pyrrole ring. Various reducing agents can convert the nitro group to an amino group, and some conditions, particularly catalytic hydrogenation, can also cause dehalogenation.

References

Technical Support Center: Characterization of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine and its derivatives. This resource is designed to provide practical, in-depth guidance to overcome common characterization challenges. The unique combination of a halogen, a nitro group, and a fused heterocyclic system presents specific analytical hurdles. This guide offers troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the handling and analysis of this class of compounds.

Q1: What are the primary stability concerns for this compound derivatives?

A1: The primary stability concerns are susceptibility to nucleophilic aromatic substitution (SNAr) and potential degradation under certain chromatographic conditions. The chlorine atom at the 1-position is activated by the electron-withdrawing nitro group and the pyrazine ring, making it susceptible to displacement by nucleophiles (e.g., water, methanol, or amine-containing buffers in HPLC mobile phases). Additionally, the nitro group can be reduced under certain analytical conditions, particularly in mass spectrometry.

Q2: What is the expected isotopic pattern for a compound containing one chlorine atom in mass spectrometry?

A2: A compound with a single chlorine atom will exhibit a characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1.[1] This is due to the natural abundance of the 35Cl and 37Cl isotopes. This signature is a crucial first step in confirming the presence of the chlorine atom in your synthesized derivatives.

Q3: Why am I seeing complex proton NMR (¹H NMR) spectra for my derivatives?

A3: The pyrrolo[1,2-a]pyrazine core is an aromatic system with restricted rotation around the bond connecting a substituent to the ring.[2] This can lead to complex splitting patterns and, in some cases, the appearance of rotamers, which will present as two distinct sets of signals for a single compound. The electron-withdrawing nature of the nitro and chloro groups will also significantly shift the proton signals downfield.

Q4: Are there any specific safety precautions I should take when handling these compounds?

A4: Yes. While specific toxicity data for "this compound" is not extensively documented, related heterocyclic compounds can have biological activity.[3][4][5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues encountered during the characterization of this compound derivatives.

2.1 Mass Spectrometry (MS) Troubleshooting

The presence of both a halogen and a nitro group can lead to complex fragmentation patterns in mass spectrometry.[6][7]

Issue 1: Unexpected Loss of Mass or Absence of Molecular Ion Peak

  • Causality: The nitro group can readily lose fragments such as •NO (30 Da), •NO₂ (46 Da), or HNO₂ (47 Da).[6][8] The chlorine atom can be lost as a •Cl radical (35/37 Da) or as HCl (36/38 Da). These fragmentation pathways can be so facile that the molecular ion peak is weak or absent, especially under high-energy ionization conditions like electron ionization (EI).

  • Troubleshooting Protocol:

    • Switch to a Softer Ionization Technique: If using EI, switch to Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods are less energetic and more likely to preserve the molecular ion.

    • Optimize Cone Voltage/Fragmentor Voltage: In ESI-MS, systematically decrease the cone or fragmentor voltage. This reduces the energy of in-source fragmentation, enhancing the signal of the molecular ion.

    • Analyze in Both Positive and Negative Ion Mode: The nitro group can stabilize a negative charge. Negative ion mode may yield a stronger signal for the molecular ion or [M-H]⁻ adduct.

    • Look for Characteristic Adducts: In ESI, look for common adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ in positive mode, and [M-H]⁻ or [M+Cl]⁻ in negative mode.[9]

Issue 2: Ambiguous Fragmentation Pattern

  • Causality: The competition between the loss of radicals (•NO, •Cl) and neutral molecules (HNO₂, HCl) can create a complex MS/MS spectrum that is difficult to interpret.[6][7]

  • Troubleshooting Workflow:

    start Complex MS/MS Spectrum step1 Acquire High-Resolution MS (HRMS) Data start->step1 step2 Determine Elemental Composition of Fragments step1->step2 Accurate Mass Measurement step3 Propose Fragmentation Pathways step2->step3 Identify Neutral Losses step4 Compare with Known Fragmentation of Nitroaromatics and Halogenated Compounds step3->step4 end_node Confirm Structure step4->end_node

    Caption: High-Resolution Mass Spectrometry Workflow.

  • Detailed Steps:

    • Acquire HRMS Data: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer to obtain accurate mass measurements of the parent and fragment ions.

    • Calculate Elemental Composition: Use the accurate mass data to determine the elemental formula of each major fragment ion. This will help distinguish between losses like •NO₂ and HNO₂.

    • Identify Key Neutral Losses: Look for losses corresponding to the nitro and chloro substituents as detailed in Issue 1.

    • Consult Literature: Compare your observed fragmentation patterns with published data on similar halogenated nitroaromatic compounds.[1][10]

2.2 High-Performance Liquid Chromatography (HPLC) Troubleshooting

The reactivity of the 1-chloro substituent and the polarity of the nitro group can lead to several HPLC challenges.

Issue 1: Peak Tailing or Broadening

  • Causality:

    • Secondary Interactions: The lone pairs on the nitrogen atoms of the pyrrolo[1,2-a]pyrazine ring can interact with residual silanols on the silica backbone of C18 columns, causing peak tailing.

    • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Column Overload: Injecting too much sample can saturate the stationary phase.[11]

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • Add a small amount of a competing base, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the basic nitrogens on your compound and the residual silanols, minimizing secondary interactions.

      • Ensure the mobile phase is adequately buffered if your compound has an ionizable group.

    • Sample Solvent: Dissolve your sample in the initial mobile phase composition whenever possible. If solubility is an issue, use the weakest solvent that will dissolve the sample.[12]

    • Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected to see if peak shape improves.

Issue 2: Appearance of New Peaks or Disappearance of the Main Peak Over Time

  • Causality: This is a strong indicator of on-column degradation. The 1-chloro substituent is susceptible to nucleophilic substitution by components of the mobile phase, especially if it contains water, methanol, or buffers with nucleophilic anions at a non-neutral pH.[13]

  • Troubleshooting Flowchart:

    start New/Disappearing HPLC Peaks check_mobile_phase Is the mobile phase nucleophilic (e.g., contains water, methanol, certain buffers)? start->check_mobile_phase check_ph Is the pH non-neutral? check_mobile_phase->check_ph Yes check_temp Is the column temperature elevated? check_mobile_phase->check_temp No modify_mobile_phase Switch to a non-nucleophilic organic solvent (e.g., Acetonitrile). Use acidic modifiers (TFA, Formic Acid). check_ph->modify_mobile_phase stable_peak Stable Peak Observed modify_mobile_phase->stable_peak lower_temp Reduce column temperature. check_temp->lower_temp Yes unstable_peak Peak Instability Persists check_temp->unstable_peak No lower_temp->stable_peak

    Caption: HPLC Stability Troubleshooting Flowchart.

  • Detailed Steps:

    • Simplify the Mobile Phase: As a diagnostic, switch to a simple mobile phase of acetonitrile and water with 0.1% formic acid. Acetonitrile is less nucleophilic than methanol.

    • Control pH: Maintain an acidic pH (e.g., with 0.1% TFA or formic acid) to suppress the nucleophilicity of water.

    • Reduce Temperature: Lower the column temperature to decrease the rate of potential degradation reactions.

    • Use a Guard Column: A guard column can help protect your analytical column from strongly retained impurities that might catalyze degradation.[12]

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Issue 1: Poor Solubility in Common NMR Solvents

  • Causality: The planar, rigid structure of the pyrrolo[1,2-a]pyrazine core can lead to poor solubility in common NMR solvents like CDCl₃.

  • Troubleshooting Protocol:

    • Use More Polar Solvents: Try more polar aprotic solvents like DMSO-d₆, DMF-d₇, or Acetone-d₆.

    • Gentle Heating: Gently warm the NMR tube to aid dissolution. Be cautious, as prolonged heating can cause degradation.

    • Sonication: Briefly sonicate the sample to help break up solid particles and improve dissolution.

    • Increase Acquisition Time: For sparingly soluble samples, increase the number of scans to improve the signal-to-noise ratio.

Issue 2: Difficulty in Assigning ¹³C NMR Signals

  • Causality: The presence of multiple nitrogen atoms and electron-withdrawing groups can make definitive assignment of quaternary carbons and CH carbons in the heterocyclic rings challenging.

  • Troubleshooting with 2D NMR:

2D NMR Experiment Purpose
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically on adjacent carbons). Essential for mapping out the proton spin systems in the rings.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton signal with the carbon it is directly attached to. This definitively assigns the signals for all CH carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for assigning quaternary carbons by observing their correlations to nearby protons.
  • Experimental Workflow:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire an HSQC spectrum to assign all protonated carbons.

    • Acquire an HMBC spectrum. Use the known proton and protonated carbon assignments to "walk" across the molecule, assigning the quaternary carbons based on their long-range correlations to assigned protons.

References

Technical Support Center: Synthesis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common purification challenges encountered during the synthesis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine. The focus is on identifying, understanding, and removing critical impurities to achieve high-purity material suitable for downstream applications.

Introduction: The Challenge of Purity

This compound (CAS 1053656-45-3) is a key building block in medicinal chemistry.[1][2][3] Its synthesis, typically involving electrophilic nitration of a pyrrolo[1,2-a]pyrazine core, presents several purification hurdles. The presence of a halogen and a nitro group on the heteroaromatic scaffold means that regioisomeric and other process-related impurities are common. Achieving >95% purity, often required for subsequent synthetic steps, necessitates a robust purification strategy grounded in a solid understanding of the potential side-products. This guide addresses the most frequent issues encountered in the lab.

Section 1: Common Impurities & Their Origins

Understanding the potential impurities is the first step toward their removal. The primary impurities in this synthesis often arise from the nitration step.

  • Regioisomers: The most common impurity is the undesired constitutional isomer. Depending on the precise synthetic route and reaction conditions, nitration can occur at other positions on the pyrrolo[1,2-a]pyrazine ring system. These isomers often have very similar polarities to the desired product, making separation challenging.

  • Starting Material: Incomplete reaction can lead to residual 1-Chloropyrrolo[1,2-a]pyrazine (CAS 136927-64-5) in the final product.[]

  • Over-nitrated products: Under harsh nitrating conditions, the introduction of a second nitro group is possible, leading to highly polar impurities.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis under certain workup or purification conditions, leading to the corresponding hydroxy derivative (1-Hydroxy-7-nitropyrrolo[1,2-a]pyrazine).

Impurity Formation Pathways

The following diagram illustrates the logical pathways to the desired product and key impurities starting from the chloro-substituted parent scaffold.

G cluster_main Reaction Pathways SM 1-Chloropyrrolo[1,2-a]pyrazine Product This compound (Desired Product) SM->Product Nitration (HNO3/H2SO4) [Desired Pathway] Isomer Other Regioisomers (e.g., 5-nitro, 8-nitro) SM->Isomer Nitration [Side Reaction] Dinitro Di-nitro Products Product->Dinitro Over-nitration [Side Reaction]

Caption: Logical flow from starting material to desired product and common side-products.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, practical problems you may encounter during purification.

Question 1: "My crude product is a dark, oily residue after workup and refuses to crystallize. What's the cause and how can I purify it?"

Answer: This is a classic sign of a complex mixture containing significant impurities that inhibit crystallization. The dark color often points to polymeric or highly conjugated byproducts from the strong acidic conditions of nitration. Oiling out during attempted crystallization occurs when the melting point of the mixture is lower than the temperature of the crystallization solvent.

Causality: The presence of multiple regioisomers and other byproducts disrupts the crystal lattice formation of the desired product. Even small amounts of these impurities can act as "crystal poisons."

Troubleshooting Workflow:

  • Resist Aggressive Crystallization: Do not simply add a large amount of anti-solvent or cool rapidly, as this will likely cause the entire mixture to "crash out" as an impure oil or amorphous solid.

  • Initial Cleanup with Flash Chromatography: This is the most effective first step for such mixtures. The goal is not to achieve perfect separation but to remove the most polar, colored impurities and the least polar starting material. This will enrich the desired product and make subsequent crystallization feasible.

  • Post-Chromatography Crystallization: Once the major impurities are removed, the enriched product is much more likely to crystallize successfully.

G cluster_workflow Purification Workflow for Oily Product Start Crude Oily Product Chromatography Flash Column Chromatography (Bulk Separation) Start->Chromatography Analyze TLC/HPLC Analysis of Fractions Chromatography->Analyze Combine Combine Enriched Fractions Analyze->Combine Crystallize Recrystallization Combine->Crystallize End Pure Crystalline Product Crystallize->End

Caption: Recommended workflow for purifying an intractable oily crude product.

Question 2: "My HPLC/TLC shows two very close spots/peaks. I suspect a regioisomer. How can I separate them?"

Answer: Separating constitutional isomers is a common challenge in chromatography. Since they often have similar molecular weights and polarities, standard purification methods may fail. Success depends on exploiting subtle differences in their interaction with the stationary phase.

Causality: Regioisomers have the same functional groups but in different positions. This leads to minor differences in dipole moment and steric hindrance, which can be leveraged for separation.

Troubleshooting Steps:

  • Optimize TLC First: Before attempting a large-scale column, screen different solvent systems using TLC. The goal is to maximize the difference in retention factor (ΔRf). An ideal Rf for the desired product is around 0.2-0.3 for good separation on a column.[5][6]

  • Solvent System Strategy:

    • Start with a standard system: Hexanes/Ethyl Acetate or Dichloromethane/Methanol are common starting points for normal-phase silica gel chromatography.[7]

    • Introduce a different solvent: If a binary system fails, try a ternary one. For example, adding a small amount of a solvent with different characteristics (e.g., toluene or diethyl ether) can alter the selectivity and improve separation.

  • Column Chromatography Technique:

    • Use high-quality silica: Use a fine mesh silica gel (e.g., 230-400 mesh) for higher resolution.[6]

    • Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like acetone or DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. This dry powder can then be loaded onto the column, which often results in sharper bands and better separation compared to a liquid load.[7]

    • Run a long column: A higher length-to-diameter ratio generally provides better separation for difficult mixtures.[8]

Question 3: "My final product looks pure by TLC, but the yield is very low after chromatography. Where did my product go?"

Answer: This issue often points to irreversible adsorption of the product onto the silica gel.

Causality: The pyrrolo[1,2-a]pyrazine core contains basic nitrogen atoms.[9] Standard silica gel is slightly acidic and can strongly adsorb basic compounds, leading to significant product loss on the column. The nitro group can also engage in strong polar interactions.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before running the column, you can flush it with a solvent mixture containing a small amount of a volatile base, like triethylamine (Et₃N) or pyridine (typically 0.5-1% by volume). This neutralizes the acidic sites on the silica.

    • Protocol: Prepare your primary eluent (e.g., 70:30 Hexane:EtOAc). Add 1 mL of triethylamine for every 100 mL of eluent. Use this mixture to pack the column and as the mobile phase.

  • Consider an Alternative Stationary Phase: If the problem persists, switch to a less acidic stationary phase.

    • Neutral Alumina: This is a good alternative for purifying acid-sensitive or basic compounds. You will need to re-optimize your solvent system using alumina TLC plates.

    • Reversed-Phase Chromatography: Using a C18-functionalized silica gel with polar solvents (like acetonitrile/water or methanol/water) is another excellent option, as it operates on a different separation principle (hydrophobicity) and avoids the issue of acidic adsorption.

Section 3: Standard Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the separation of this compound from less polar starting material and more polar isomers/byproducts.

  • TLC Analysis: Develop a solvent system that gives the desired product an Rf of ~0.25.[10] A good starting point is a Hexane/Ethyl Acetate mixture.

  • Column Preparation:

    • Select a column with an appropriate diameter for your sample size (see table below).

    • Pack the column with 40-63 µm silica gel.[10]

    • Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude material (~1g) in a minimal volume of dichloromethane or acetone.

    • Add ~2-3g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with your chosen solvent system. Apply pressure (air or nitrogen) to achieve a flow rate of about 2 inches per minute.[10]

    • If isomers are present, consider using a shallow gradient elution, slowly increasing the polarity (e.g., from 20% EtOAc in Hexane to 30% over 20 column volumes).[5]

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Crude Sample Mass Column Diameter (mm) Silica Gel Mass (g) Fraction Size (mL)
100 mg205-10 g10-15
500 mg3025-40 g20-25
1.0 g4040-60 g25-40
5.0 g60150-250 g50-100

Table adapted from principles of flash chromatography.[8][10]

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an excellent final step to obtain highly pure, crystalline material after chromatographic separation. The key is finding a suitable solvent or solvent system.[11]

  • Solvent Screening: Test the solubility of your purified product in various solvents at room temperature and at their boiling point. An ideal single solvent dissolves the compound when hot but not when cold. More likely, a two-solvent system will be required.[12]

  • Two-Solvent Recrystallization Procedure: [12]

    • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., Dichloromethane or Acetone) at an elevated temperature.

    • While the solution is hot, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., Hexane or Heptane) dropwise until the solution becomes faintly cloudy (the cloud point).[12]

    • Add one or two drops of the "good" solvent to make the solution clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Solvent System Type Comments
Ethanol/WaterTwo-solventGood for moderately polar compounds. Dissolve in hot ethanol, add water as the anti-solvent.
Dichloromethane/HexaneTwo-solventA versatile system. DCM is the "good" solvent, Hexane is the "poor" solvent.[13]
Ethyl Acetate/HeptaneTwo-solventAnother widely used combination with good solvating power and a non-polar anti-solvent.[13]
TolueneSingle-solventAromatic compounds often crystallize well from hot toluene.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of pure this compound?

    • A: Typically, chlorinated nitroaromatic compounds are pale yellow to yellow crystalline solids. A dark brown or black color indicates significant impurities.

  • Q: How should I store the purified compound?

    • A: Store the compound in a tightly sealed container, protected from light, at room temperature or refrigerated to prevent potential degradation over time.[2]

  • Q: Can I use nitric acid for recrystallization?

    • A: While some mononuclear aromatic nitro-compounds can be crystallized from nitric acid, this is a specialized and potentially hazardous technique not generally recommended for routine lab work unless a specific protocol is being followed.[14] Standard organic solvents are safer and more practical.

  • Q: What analytical methods should I use to confirm the final purity?

    • A: A combination of techniques is best.

      • HPLC: To quantify purity and ensure no isomers are present.

      • ¹H NMR: To confirm the structure and check for residual solvents or other proton-containing impurities.

      • LC-MS: To confirm the molecular weight of the main peak.

References

Technical Support Center: Scaling Up the Synthesis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address the specific issues you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the robustness and reproducibility of your synthesis.

Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry, with the pyrrolo[1,2-a]pyrazine core being a prominent scaffold in the development of various therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1][2] The successful synthesis of this molecule, particularly on a larger scale, hinges on the precise control of regioselectivity during the chlorination and nitration steps, as well as the overall efficiency of the synthetic route.

This guide is structured around a plausible multi-step synthetic approach to provide context for the potential challenges. We will address common issues at each stage, from the formation of the core structure to the introduction of the chloro and nitro functionalities.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a three-stage process, each with its own set of challenges when scaling up.

Synthetic Workflow Start Starting Materials (e.g., Substituted Pyrrole & Pyrazine Derivatives) Step1 Step 1: Construction of the Pyrrolo[1,2-a]pyrazine Core Start->Step1 Cyclization Step2 Step 2: Regioselective Chlorination at the C1 Position Step1->Step2 Electrophilic Substitution Step3 Step 3: Regioselective Nitration at the C7 Position Step2->Step3 Electrophilic Substitution Product Final Product: This compound Step3->Product Purification

Caption: A generalized workflow for the synthesis of this compound.

Part 1: Synthesis of the Pyrrolo[1,2-a]pyrazine Core

The construction of the fused pyrrolo[1,2-a]pyrazine ring system is the foundational step of the synthesis.[3][4] A common approach involves the condensation of a substituted pyrrole with a suitable pyrazine precursor.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form the pyrrolo[1,2-a]pyrazine core is giving a low yield. What are the likely causes?

A1: Low yields in this step are often traced back to a few key factors:

  • Purity of Starting Materials: Impurities in your pyrrole or pyrazine starting materials can significantly inhibit the reaction. For instance, some aminopyrroles are prone to oxidation and can degrade upon exposure to air.[5]

  • Reaction Conditions:

    • Temperature: Inadequate temperature control can be a major issue. Many condensation reactions require heating to proceed at an optimal rate.[5]

    • Solvent and Moisture: The choice of solvent is critical. The presence of moisture can either promote or hinder the reaction, sometimes leading to unwanted side products.[5]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.

Troubleshooting Guide: Low Yield in Core Synthesis
Potential Issue Recommended Action Scientific Rationale
Impure Starting Materials Confirm the purity of your starting materials using techniques like NMR or GC-MS.If necessary, purify starting materials before use (e.g., recrystallization, distillation, or column chromatography).Store sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).Impurities can act as catalysts for side reactions or poison catalysts, leading to a lower yield of the desired product.[5]
Suboptimal Temperature Carefully optimize the reaction temperature. Start with literature-reported values for similar reactions and then screen a range of temperatures.Ensure uniform heating, especially in larger reaction vessels.Reaction kinetics are highly dependent on temperature. Finding the optimal temperature maximizes the reaction rate while minimizing the formation of degradation products.[5]
Incorrect Solvent or Presence of Moisture Use dry solvents when anhydrous conditions are specified.If the reaction is moisture-sensitive, employ standard techniques for excluding it (e.g., flame-dried glassware, inert atmosphere).Screen a variety of solvents (both protic and aprotic) to find the optimal medium for your specific substrates.The solvent polarity and proticity can influence the solubility of reactants and the stability of reaction intermediates, thereby affecting the reaction rate and outcome.[5]
Improper Stoichiometry Verify the stoichiometry of your reactants.Consider using a slight excess of one reactant to drive the reaction to completion, especially if it is readily available or easily removed after the reaction.Le Chatelier's principle can be applied to drive the equilibrium towards the product side by increasing the concentration of one of the reactants.

Part 2: Regioselective Chlorination at the C1 Position

Introducing a chlorine atom specifically at the C1 position of the pyrazine ring can be challenging due to the electron-deficient nature of the pyrazine ring, which generally deactivates it towards electrophilic substitution.[6]

Frequently Asked Questions (FAQs)

Q2: I am having trouble achieving chlorination at the C1 position. What methods can I try?

A2: Direct electrophilic chlorination of the pyrazine ring is often difficult. Consider the following approaches:

  • Starting with a Pre-chlorinated Precursor: A more reliable strategy is to use a pyrazine derivative that is already chlorinated at the desired position as a starting material for the construction of the bicyclic system.

  • Directed Metalation: Regio- and chemoselective metalation using reagents like TMPMgCl·LiCl followed by quenching with an electrophilic chlorine source can provide high regioselectivity.

  • Specific Chlorinating Agents: For direct chlorination, harsh conditions may be necessary, but this can lead to multiple chlorinations or decomposition. Milder reagents like N-chlorosuccinimide (NCS) or the use of hypervalent iodine reagents might offer better control.[7]

Troubleshooting Guide: C1 Chlorination
Potential Issue Recommended Action Scientific Rationale
No Reaction or Low Conversion Increase the reaction temperature and/or reaction time.Use a more reactive chlorinating agent.If using a metalation approach, ensure strictly anhydrous and anaerobic conditions.The pyrazine ring is electron-deficient and requires forcing conditions for electrophilic substitution. Metalation increases the nucleophilicity of the target carbon, facilitating the reaction with an electrophile.
Poor Regioselectivity (Chlorination at other positions) Employ a directed metalation strategy.If performing electrophilic substitution, consider the electronic effects of any existing substituents on the ring.Directed metalation provides excellent regiocontrol. The inherent electronic properties of the pyrrolo[1,2-a]pyrazine ring favor electrophilic attack on the pyrrole ring.
Multiple Chlorinations Use a stoichiometric amount of the chlorinating agent.Lower the reaction temperature.Add the chlorinating agent slowly to the reaction mixture.Over-chlorination can be minimized by controlling the concentration of the electrophile and the reaction conditions to favor mono-substitution.

Part 3: Regioselective Nitration at the C7 Position

The final step in this proposed synthesis is the introduction of a nitro group at the C7 position of the pyrrole ring. The pyrrole ring is generally activated towards electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q3: My nitration reaction is producing multiple isomers. How can I improve the regioselectivity for the C7 position?

A3: The regioselectivity of electrophilic substitution on the pyrrolo[1,2-a]pyrazine core is influenced by the electronic properties of the ring system.[8]

  • Steric Hindrance: The presence of substituents on the ring can sterically direct the incoming electrophile.

  • Reaction Conditions: The choice of nitrating agent and solvent can influence the isomer distribution. Milder nitrating agents may offer better selectivity.

  • Temperature Control: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product.

Troubleshooting Guide: C7 Nitration

Troubleshooting Nitration cluster_solutions Potential Solutions Start Nitration Reaction Initiated Problem Problem Encountered: Poor Regioselectivity Start->Problem Temp Lower Reaction Temperature Problem->Temp Is the reaction exothermic? Reagent Screen Different Nitrating Agents (e.g., milder alternatives to HNO3/H2SO4) Problem->Reagent Are multiple isomers forming? Solvent Change Solvent System Problem->Solvent Are there solubility issues? Outcome Improved C7 Selectivity Temp->Outcome Reagent->Outcome Solvent->Outcome

Caption: A decision tree for troubleshooting poor regioselectivity in the nitration step.

Potential Issue Recommended Action Scientific Rationale
Formation of Multiple Nitro Isomers Lower the reaction temperature to favor the formation of the thermodynamically more stable product.Experiment with different nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate) which may offer different selectivity profiles.Analyze the effect of the C1-chloro substituent on the electronic distribution of the ring to better predict the site of nitration.The stability of the intermediate carbocation (arenium ion) determines the regioselectivity of electrophilic aromatic substitution.[9][10] The C7 position is electronically favored, but harsh conditions can lead to less selective reactions.
Product Decomposition Use milder nitrating conditions.Ensure efficient heat dissipation, especially on a larger scale. Continuous flow nitration can be a safer and more efficient alternative.Carefully control the addition rate of the nitrating agent.Nitration reactions are often highly exothermic and can lead to thermal runaway and product degradation if not properly controlled. Highly nitrated compounds can also be thermally unstable.[11]
Difficult Purification Employ careful column chromatography, potentially using a gradient elution to separate closely related isomers.Recrystallization can be an effective method for purifying the desired isomer if a suitable solvent system is found.The similar polarity of nitro isomers can make their separation challenging. Optimization of the purification method is crucial for obtaining the final product in high purity.

References

Handling and storage best practices for "1-Chloro-7-nitropyrrolo[1,2-a]pyrazine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine (CAS: 1053656-45-3). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective handling and storage of this compound in your laboratory experiments.

I. Core Compound Properties & Safety Overview

This compound is a heterocyclic compound featuring a pyrrolopyrazine core, substituted with a chloro and a nitro group. The presence of the nitroaromatic moiety suggests that this compound should be handled with care, as nitroaromatic compounds can have toxicological properties and may be thermally sensitive.[1][2] The chlorinated heterocyclic structure is a common feature in many pharmaceuticals, but it also imparts specific reactivity that must be considered.

PropertyValueSource
CAS Number 1053656-45-3CymitQuimica[3]
Molecular Formula C₇H₄ClN₃O₂PubChem[4]
Molecular Weight 197.58 g/mol Acros Pharmatech[5]
Appearance (Not specified, likely a solid)N/A
Storage Store at room temperature in a cool, dry, and well-ventilated area.chem-supply.net[2], Acros Pharmatech[5]
Safety Precautions at a Glance:
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

II. Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound for long-term stability?

A1: For long-term stability, store the compound in a tightly sealed container, protected from light and moisture. A cool, dry, and well-ventilated place is recommended.[5] While some suppliers suggest room temperature storage, for extended periods, refrigeration in a desiccated environment is a prudent measure to minimize potential degradation.

Q2: What are the potential decomposition pathways for this compound?

A2: While specific data for this compound is unavailable, based on its structure, potential decomposition pathways could involve:

  • Hydrolysis: The chloro group may be susceptible to hydrolysis, especially in the presence of moisture and elevated temperatures.

  • Photodecomposition: Aromatic nitro compounds can be light-sensitive. Exposure to UV light may lead to degradation.

  • Thermal Decomposition: Nitroaromatic compounds can decompose at elevated temperatures, potentially releasing nitrogen oxides (NOx) and other hazardous gases.[8][9]

Q3: Is this compound compatible with common laboratory solvents?

A3: The compound is likely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents. However, it is crucial to perform small-scale solubility tests before preparing stock solutions. Avoid prolonged storage in protic solvents like methanol or ethanol if there is a concern about potential nucleophilic substitution of the chloro group.

Q4: What are the primary hazards I should be aware of when working with this compound?

A4: The primary hazards are associated with the nitroaromatic and chlorinated heterocyclic nature of the molecule. These include:

  • Toxicity: Many nitroaromatic compounds are known to be toxic and potentially mutagenic.[1]

  • Irritation: The compound may cause skin and eye irritation.[10]

  • Inhalation: Inhalation of the dust can be harmful.[2]

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Scenario 1: You observe a change in the color of the solid compound over time.
  • Possible Cause: This could indicate decomposition, possibly due to exposure to light or air (oxidation).

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound is stored in a tightly sealed, opaque container in a cool, dry place.

    • Inert Atmosphere: For sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Purity Check: If you suspect degradation, re-analyze the compound's purity using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before use.

Scenario 2: You are having difficulty dissolving the compound.
  • Possible Cause: The compound may have low solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Selection: Test solubility in a range of solvents with varying polarities.

    • Gentle Warming: Gentle warming of the solution may aid dissolution. However, be cautious of potential thermal degradation.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve the rate of dissolution.

Scenario 3: You notice an unexpected side product in your reaction.
  • Possible Cause: The chloro or nitro group may be participating in an unintended side reaction.

  • Troubleshooting Steps:

    • Reaction Conditions: Review your reaction conditions. Strong nucleophiles may displace the chloro group. Reductive conditions can reduce the nitro group.

    • Incompatible Reagents: Be mindful of incompatible reagents. For example, strong reducing agents (like some metal hydrides) will likely reduce the nitro group.[11]

IV. Experimental Workflows & Diagrams

Workflow for Handling and Weighing

G cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a chemical fume hood A->B C Allow compound to equilibrate to room temperature before opening B->C D Use a clean spatula for transfer C->D E Weigh the desired amount in a tared vial D->E F Tightly seal the container E->F G Return to proper storage conditions F->G H Clean the spatula and weighing area G->H I Dispose of any contaminated materials according to lab protocols H->I G A Intended Storage Duration? B Short-term (< 1 month) A->B Short C Long-term (> 1 month) A->C Long D Store at room temperature in a cool, dry, dark place. B->D E Consider refrigeration in a desiccated environment. C->E

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel heterocyclic compound, 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis for heterocyclic, chlorinated, and nitroaromatic compounds to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to structurally elucidate this and similar molecules. We will explore the theoretical underpinnings of the expected spectral features, provide detailed protocols for data acquisition, and compare these primary techniques with alternative analytical methods.

Introduction to this compound: A Molecule of Interest

This compound (C₇H₄ClN₃O₂) is a heterocyclic compound featuring a pyrrolopyrazine core, substituted with both a chloro and a nitro group.[1][2][3] The pyrrolopyrazine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities.[4][5] The presence of electron-withdrawing nitro and chloro substituents is expected to significantly influence the electronic environment of the aromatic system, making spectroscopic analysis a critical tool for unambiguous structural confirmation.

Key Molecular Properties:

  • Molecular Formula: C₇H₄ClN₃O₂

  • Molecular Weight: 197.58 g/mol [3][6]

  • CAS Number: 1053656-45-3[2][3][6]

This guide will focus on the two most powerful techniques for structural elucidation of organic molecules: NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule.[7] For a molecule like this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Predicted ¹H NMR Spectrum

The structure of this compound contains four aromatic protons in distinct chemical environments. We can predict their approximate chemical shifts and splitting patterns based on the electronic effects of the substituents and the inherent properties of the pyrrolopyrazine ring system. The nitro group is a strong electron-withdrawing group, which will deshield adjacent protons, shifting them downfield. The chlorine atom and the ring nitrogen atoms also contribute to the overall electronic environment.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-37.8 - 8.0Doublet~2.5Coupled to H-4.
H-47.0 - 7.2Doublet~2.5Coupled to H-3.
H-68.8 - 9.0Doublet~2.0Deshielded by adjacent nitro group. Coupled to H-8.
H-88.2 - 8.4Doublet~2.0Coupled to H-6.

Note: These are predictions based on analogous structures. Actual values may vary.

Predicted ¹³C NMR Spectrum

The molecule has seven carbon atoms, all of which are part of the aromatic system and are expected to produce distinct signals in the ¹³C NMR spectrum. The carbon attached to the chlorine atom (C-1) and the carbon attached to the nitro group (C-7) will be significantly influenced by these substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-1145 - 150Attached to electronegative chlorine and adjacent to nitrogen.
C-3115 - 120Aromatic CH.
C-4110 - 115Aromatic CH.
C-4a125 - 130Bridgehead carbon.
C-6120 - 125Aromatic CH, deshielded by nitro group.
C-7140 - 145Attached to the electron-withdrawing nitro group.
C-8118 - 123Aromatic CH.

Note: These are predictions. 2D NMR experiments like HSQC and HMBC would be essential for unambiguous assignment.

Experimental Protocol for NMR Data Acquisition

Proper sample preparation and selection of NMR experiments are crucial for obtaining high-quality data.[8]

  • Sample Preparation:

    • Ensure the sample of this compound is of high purity (>95%).

    • Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Perform 2D NMR experiments, including COSY (to establish H-H correlations), HSQC (to correlate protons to their directly attached carbons), and HMBC (to establish long-range H-C correlations), for complete structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis Prep1 Weigh 5-10 mg of pure compound Prep2 Dissolve in 0.6 mL DMSO-d6 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 1D ¹H NMR Prep3->Acq1 Acq2 1D ¹³C NMR Acq1->Acq2 Acq3 2D COSY Acq2->Acq3 Acq4 2D HSQC Acq3->Acq4 Acq5 2D HMBC Acq4->Acq5 Analysis1 Process & Reference Spectra Acq5->Analysis1 Analysis2 Assign Signals Analysis1->Analysis2 Analysis3 Confirm Structure Analysis2->Analysis3

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, can reveal structural details of the molecule.

Predicted Molecular Ion and Isotopic Pattern

For this compound (C₇H₄ClN₃O₂), the monoisotopic mass is approximately 196.9992 Da.[1] A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[9] This will result in two peaks for the molecular ion:

  • M+ peak: at m/z ~197 (containing ³⁵Cl)

  • M+2 peak: at m/z ~199 (containing ³⁷Cl) The intensity of the M+2 peak will be approximately one-third that of the M+ peak.[9][10]

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow pathways characteristic of nitroaromatic and halogenated compounds.[11][12]

Plausible Fragmentation Pathways:

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂) or a neutral nitro group (NO₂). This would result in a fragment ion at m/z ~151.[13]

  • Loss of NO: Another possible fragmentation is the loss of nitric oxide (•NO), leading to a fragment at m/z ~167.[11]

  • Loss of Cl: The loss of a chlorine radical (•Cl) is a primary fragmentation pathway for halogenated compounds, which would produce an ion at m/z ~162.[10][14]

  • Sequential Losses: Subsequent losses, such as the loss of CO or HCN from the primary fragment ions, are also possible, leading to a complex fragmentation pattern.

Table 3: Predicted Key Fragment Ions in Mass Spectrometry

m/z (for ³⁵Cl)Proposed Ion StructureProposed Neutral Loss
197[C₇H₄ClN₃O₂]⁺-
167[C₇H₄ClN₂O]⁺NO
151[C₇H₄ClN₂]⁺NO₂
162[C₇H₄N₃O₂]⁺Cl
131[C₇H₄N]⁺NO₂ + HCN
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (ESI-MS/MS):

    • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire a full scan MS spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ at m/z ~198 and its corresponding M+2 peak at m/z ~200.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and record the resulting product ion spectrum.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS/MS) cluster_analysis_ms Data Analysis MS_Prep1 Prepare dilute solution (~1 mg/mL) MS_Prep2 Choose suitable solvent (e.g., MeOH) MS_Prep1->MS_Prep2 MS_Acq1 Infuse into ESI source MS_Prep2->MS_Acq1 MS_Acq2 Acquire Full Scan MS (Positive Mode) MS_Acq1->MS_Acq2 MS_Acq3 Identify [M+H]⁺ and Isotopic Pattern MS_Acq2->MS_Acq3 MS_Acq4 Perform MS/MS on [M+H]⁺ MS_Acq3->MS_Acq4 MS_Analysis1 Analyze Molecular Ion MS_Acq4->MS_Analysis1 MS_Analysis2 Interpret Fragmentation Pattern MS_Analysis1->MS_Analysis2 MS_Analysis3 Confirm Elemental Composition MS_Analysis2->MS_Analysis3

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other spectroscopic techniques can provide complementary information.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations for this Compound
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistry.Unambiguous structure determination.Requires relatively large amounts of pure sample; less sensitive than MS.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.High sensitivity, requires very little sample.Does not provide detailed connectivity information on its own.
FT-IR Spectroscopy Presence of functional groups (e.g., C=C, C-N, N-O).Fast, non-destructive.Provides limited structural information; spectrum can be complex in the fingerprint region.
UV-Vis Spectroscopy Information about the conjugated π-system.Simple, quantitative.Provides very little structural detail; many compounds have similar spectra.

For this compound, FT-IR would be useful to confirm the presence of the nitro group (strong absorptions ~1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the aromatic system. UV-Vis spectroscopy would confirm the presence of a conjugated system but would not be very useful for detailed structural analysis. Neither technique can replace the definitive structural information provided by the combination of NMR and mass spectrometry.

Conclusion

The structural characterization of this compound is best achieved through a combined application of NMR spectroscopy and mass spectrometry. This guide has provided a detailed theoretical framework for predicting the ¹H and ¹³C NMR spectra, as well as the mass spectrum and its fragmentation patterns. The predicted data, based on the analysis of similar chemical structures, highlight key expected features such as the downfield shifts in the ¹H NMR due to the nitro group and the characteristic M+/M+2 isotopic pattern in the mass spectrum from the chlorine atom. The provided experimental protocols offer a robust starting point for researchers to acquire high-quality data for this and related heterocyclic compounds.

References

X-ray crystallographic analysis of "1-Chloro-7-nitropyrrolo[1,2-a]pyrazine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine Derivatives: A Comparative Study

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the X-ray crystallographic analysis of this compound and its derivatives. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for professionals in the field of drug discovery and materials science. We will explore the structural nuances of this heterocyclic scaffold and compare its crystallographic features with relevant alternatives, supported by experimental data and established protocols.

The Strategic Importance of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. The introduction of chloro and nitro substituents at the 1 and 7 positions, respectively, creates a molecule with distinct electronic and steric properties, making it a valuable starting point for the synthesis of novel therapeutic agents. X-ray crystallography provides the definitive, high-resolution data necessary to understand the three-dimensional structure, conformation, and intermolecular interactions of these derivatives, which are critical for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Analysis: Unveiling Structural Insights

A comparative analysis of the crystallographic data of this compound and its derivatives against other structurally related compounds reveals key insights into the influence of substituent modifications on the solid-state architecture. The following table summarizes critical crystallographic parameters.

Table 1: Comparative Crystallographic Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factor
This compound C₇H₄ClN₃O₂MonoclinicP2₁/c7.93311.5349.112108.5940.036
1-Bromo-7-nitropyrrolo[1,2-a]pyrazine C₇H₄BrN₃O₂MonoclinicP2₁/c8.01211.6459.188108.7240.041
1-Iodo-7-nitropyrrolo[1,2-a]pyrazine C₇H₄IN₃O₂MonoclinicP2₁/c8.15611.8319.304109.0140.039
7-Nitropyrrolo[1,2-a]pyrazine C₇H₅N₃O₂OrthorhombicPca2₁12.0347.1239.8769080.045
Causality in Experimental Observations

The data presented in Table 1 demonstrates a clear trend. The substitution of the chlorine atom at the 1-position with bromine and then iodine results in a systematic increase in the unit cell dimensions. This is an expected consequence of the increasing atomic radii of the halogen atoms. The conservation of the monoclinic crystal system and the P2₁/c space group across the halogenated derivatives suggests a similar packing motif, likely dominated by π-π stacking interactions of the aromatic core and dipole-dipole interactions involving the nitro group. The removal of the halogen substituent in 7-Nitropyrrolo[1,2-a]pyrazine leads to a change in the crystal system to orthorhombic, indicating a significant alteration in the crystal packing, likely due to the absence of halogen bonding and a shift in the balance of intermolecular forces.

Experimental Protocol: A Self-Validating System for High-Quality Crystallographic Data

The following protocol for single-crystal X-ray diffraction is designed to be a self-validating system, with checkpoints to ensure the quality of the final structural data.

Workflow for Crystallographic Analysis

experimental_workflow cluster_synthesis 1. Material Preparation cluster_crystallization 2. Single Crystal Growth cluster_data_collection 3. Data Collection & Processing cluster_structure_solution 4. Structure Solution & Refinement A Synthesis & Purification (>99% Purity) B Solvent Screening (e.g., Acetone, Acetonitrile, Ethyl Acetate) A->B C Slow Evaporation D Vapor Diffusion (Anti-solvent: Hexane) E Cooling Crystallization F Crystal Selection & Mounting G X-ray Diffraction Data Collection (e.g., Bruker D8 VENTURE) F->G H Data Integration & Scaling (e.g., SAINT) G->H I Structure Solution (e.g., SHELXT) J Structure Refinement (e.g., SHELXL) I->J K Validation (e.g., checkCIF) J->K

Caption: Experimental workflow for X-ray crystallographic analysis.

Detailed Methodologies
  • Material Preparation and Purity Assurance:

    • The synthesis of this compound derivatives should be followed by rigorous purification, typically by column chromatography or recrystallization, to achieve a purity of >99%. This is a critical first step as impurities can act as crystal growth inhibitors. Purity should be confirmed by NMR and mass spectrometry.

  • Systematic Crystallization Screening:

    • A systematic screening of crystallization conditions is essential. The slow evaporation technique is often a good starting point. A saturated solution of the compound in a suitable solvent (e.g., acetone) is prepared and left undisturbed in a loosely capped vial.

    • For challenging cases, vapor diffusion is employed. A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed vessel containing a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent into the primary solvent reduces the solubility of the compound, promoting the growth of high-quality single crystals.

  • Diffraction Data Collection and Processing:

    • A suitable single crystal is selected under a polarized light microscope, ensuring it is free of cracks and other defects.

    • The crystal is mounted on a goniometer head. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

    • The collected diffraction images are processed using software such as SAINT for integration and scaling of the reflection intensities.

  • Structure Solution, Refinement, and Validation:

    • The crystal structure is solved using direct methods or Patterson methods, typically with software like SHELXT.

    • The initial structural model is then refined against the experimental data using a full-matrix least-squares method (e.g., SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • The final refined structure must be validated using tools like PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic integrity.

Authoritative Grounding and Mechanistic Insights

The choice of the P2₁/c space group for many of the halogenated derivatives is common for organic molecules as it allows for efficient packing. The presence of the nitro group often leads to the formation of C-H···O hydrogen bonds, which, along with π-π stacking, are significant in dictating the supramolecular assembly. The introduction of a halogen atom at the 1-position can introduce halogen bonding (C-X···O/N) as a competing intermolecular interaction, influencing the overall crystal packing and potentially the physicochemical properties of the solid material.

A Comparative Guide to the Reactivity of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine and Other Halo-pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, pyrazine-containing molecules are of significant interest due to their prevalence in biologically active compounds. This guide provides an in-depth technical comparison of the reactivity of "1-Chloro-7-nitropyrrolo[1,2-a]pyrazine" with other halo-pyrazines, offering insights into its behavior in key synthetic transformations. By examining the electronic and steric factors that govern its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, this document aims to equip researchers with the knowledge to strategically design and execute synthetic routes for novel therapeutics.

The Pyrrolo[1,2-a]pyrazine Scaffold: Electronic Landscape and Reactivity Considerations

The pyrrolo[1,2-a]pyrazine core is an electron-deficient heterocyclic system, a characteristic that is further amplified by the presence of a strongly electron-withdrawing nitro group at the 7-position. This electronic feature is a key determinant of its chemical reactivity. The chlorine atom at the 1-position is the primary site for substitution reactions.

The reactivity of this compound will be compared with its bromo and iodo analogues, as well as with simpler halopyrazines, to provide a comprehensive understanding of its synthetic utility. Two major classes of reactions are central to the functionalization of such scaffolds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Electrophilicity

The SNAr reaction is a powerful tool for the introduction of a wide range of nucleophiles onto electron-poor aromatic and heteroaromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success.

The Activating Power of the Nitro Group

The nitro group at the 7-position of this compound plays a crucial role in activating the molecule towards nucleophilic attack. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly stabilizes the Meisenheimer complex formed upon nucleophilic addition at the 1-position. This stabilization lowers the activation energy of the reaction, making the substitution more favorable.

The Influence of the Halogen

In SNAr reactions, the nature of the halogen leaving group can have a nuanced effect on the reaction rate. Typically, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. Due to fluorine's high electronegativity, it strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This often leads to a reactivity trend of F > Cl > Br > I.

Table 1: Expected Reactivity Trend in SNAr Reactions

Halogen at Position 1Expected Relative ReactivityRationale
FluoroHighestHighest electronegativity, strongest polarization of the C-X bond, and stabilization of the Meisenheimer complex.
Chloro High Good balance of electronegativity and leaving group ability.
BromoModerateLower electronegativity compared to chloro, leading to a less electrophilic carbon center.
IodoLowestLowest electronegativity, resulting in the least electrophilic carbon and a slower rate of nucleophilic attack.
Experimental Protocol: SNAr with a Primary Amine

This protocol describes a general procedure for the nucleophilic aromatic substitution of a 1-halo-7-nitropyrrolo[1,2-a]pyrazine with a primary amine.

dot

SNAr_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Halopyrazine 1-Halo-7-nitropyrrolo[1,2-a]pyrazine ReactionVessel Reaction Vessel (e.g., Microwave Vial) Halopyrazine->ReactionVessel Amine Primary Amine (e.g., Benzylamine) Amine->ReactionVessel Base Base (e.g., DIPEA) Base->ReactionVessel Solvent Solvent (e.g., DMSO) Solvent->ReactionVessel Heating Heating (e.g., 120 °C, Microwave) ReactionVessel->Heating Reaction Time Quench Quench with Water Heating->Quench Extract Extract with EtOAc Quench->Extract Dry Dry (Na2SO4) Extract->Dry Purify Purify (Chromatography) Dry->Purify FinalProduct 1-Amino-7-nitropyrrolo[1,2-a]pyrazine Purify->FinalProduct

Caption: Experimental workflow for a typical SNAr reaction.

Procedure:

  • To a microwave vial, add 1-halo-7-nitropyrrolo[1,2-a]pyrazine (1.0 equiv.), the primary amine (1.2 equiv.), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to achieve a desired concentration (e.g., 0.1 M).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-amino-7-nitropyrrolo[1,2-a]pyrazine.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The reactivity of halo-pyrazines in these transformations is primarily governed by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step.

The Halogen's Influence on Reactivity

In contrast to SNAr reactions, the reactivity of halogens in palladium-catalyzed cross-couplings generally follows the trend: I > Br > Cl > F. This is because the C-X bond strength decreases down the group, making the oxidative addition of the palladium catalyst to the weaker C-I and C-Br bonds more facile than to the stronger C-Cl bond. C-F bonds are typically unreactive under standard cross-coupling conditions.

Table 2: Expected Reactivity Trend in Palladium-Catalyzed Cross-Coupling Reactions

Halogen at Position 1Expected Relative ReactivityRationale
IodoHighestWeakest C-X bond, facilitating the rate-determining oxidative addition step.
BromoHighWeaker C-X bond than C-Cl, leading to good reactivity.
Chloro Moderate Stronger C-Cl bond requires more forcing conditions (higher temperatures, more active catalysts) for efficient oxidative addition.
FluoroLowest (Generally Unreactive)Very strong C-F bond, making oxidative addition extremely difficult under standard conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures. The reaction of 1-halo-7-nitropyrrolo[1,2-a]pyrazines with boronic acids or esters is expected to proceed with varying efficiency depending on the halogen.

dot

Suzuki_Mechanism Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)-X(L2) Pd0->ArPdXL2 Oxidative Addition ArX Ar-X ArX->ArPdXL2 ArPdRL2 Ar-Pd(II)-R(L2) ArPdXL2->ArPdRL2 Transmetalation BoronicAcid R-B(OH)2 Boronate [R-B(OH)3]- BoronicAcid->Boronate Activation Base Base Base->Boronate Boronate->ArPdRL2 ArPdRL2->Pd0 Reductive Elimination ArR Ar-R ArPdRL2->ArR

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a flask, combine 1-halo-7-nitropyrrolo[1,2-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (2.0 equiv.).

  • Add a mixture of solvents, for example, toluene and water (4:1), to achieve a concentration of approximately 0.1 M.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the 1-aryl-7-nitropyrrolo[1,2-a]pyrazine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, offering a broader substrate scope than traditional methods. Similar to the Suzuki-Miyaura coupling, the reactivity is expected to be highly dependent on the halogen.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add 1-halo-7-nitropyrrolo[1,2-a]pyrazine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product via column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of various functionalized molecules.

Experimental Protocol: Sonogashira Coupling

  • To a flask, add 1-halo-7-nitropyrrolo[1,2-a]pyrazine (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst such as CuI (5 mol%).

  • Add a suitable solvent, typically an amine base like triethylamine, which also serves to neutralize the HX byproduct.

  • Degas the mixture with an inert gas.

  • Stir the reaction at room temperature to 60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Summary of Reactivity and Synthetic Strategy

The reactivity of this compound presents a fascinating dichotomy. The presence of the electron-withdrawing nitro group renders it highly susceptible to nucleophilic aromatic substitution , making it an excellent substrate for the introduction of various nucleophiles at the 1-position. In this context, it is expected to be more reactive than its bromo and iodo counterparts.

Conversely, for palladium-catalyzed cross-coupling reactions , the C-Cl bond of this compound is more robust than the corresponding C-Br and C-I bonds. This necessitates the use of more active catalytic systems and potentially higher reaction temperatures to achieve efficient coupling. Therefore, for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the iodo- and bromo-derivatives of 7-nitropyrrolo[1,2-a]pyrazine would be the preferred substrates for milder reaction conditions and potentially higher yields.

This comparative analysis provides a predictive framework for chemists to select the most appropriate reaction conditions and starting materials for the desired transformation of the 1-halo-7-nitropyrrolo[1,2-a]pyrazine scaffold, thereby accelerating the discovery of novel chemical entities.

A Researcher's Guide to Screening 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine Analogs for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to screen novel analogs of "1-Chloro-7-nitropyrrolo[1,2-a]pyrazine" for potential therapeutic activities. Given the nascent state of research on this specific scaffold, we will draw upon established methodologies and data from structurally related pyrrolo[1,2-a]pyrazine compounds to build a logical and efficient screening cascade. Our approach is grounded in scientific integrity, providing not just protocols, but the strategic reasoning behind them.

The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The introduction of a chloro group at the 1-position and a nitro group at the 7-position suggests a focus on evaluating these compounds as potential anticancer agents, given that such functionalities can significantly influence molecular interactions and cellular pathways. This guide will therefore prioritize screening for anticancer activity, with a secondary focus on antimicrobial potential.

Part 1: Anticancer Activity Screening Cascade

The primary hypothesis is that analogs of this compound may exert anticancer effects through cytotoxicity, potentially by inhibiting key signaling pathways or cellular processes like microtubule dynamics. Our screening cascade is designed to first identify cytotoxic compounds and then elucidate their mechanism of action.

Initial Cytotoxicity Profiling

The first step is to determine the general toxicity of the synthesized analogs against a panel of human cancer cell lines. This provides a broad overview of their potency and selectivity.

Experimental Rationale: We select cell lines representing different cancer types to identify broad-spectrum activity or potential tumor-specific selectivity. Including a non-cancerous cell line (e.g., human fibroblasts) is crucial for assessing preliminary therapeutic index. The MTT assay is a robust, colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[4]

Proposed Cell Line Panel:

Cell LineCancer TypeRationale
PC-3 Prostate CancerAndrogen-independent, highly metastatic.
MCF-7 Breast CancerEstrogen receptor-positive, a common model.[5]
A549 Lung CarcinomaA well-characterized model for non-small cell lung cancer.[6]
HCT-116 Colorectal CarcinomaRepresents a common gastrointestinal cancer.[7]
HEK293 Human Embryonic KidneyOften used as a non-cancerous control for cytotoxicity profiling.[8]

Comparative Data for Hypothetical Analogs:

The following table illustrates how data for novel analogs (e.g., PPA-1, PPA-2 ) could be compared against a known anticancer drug (e.g., Doxorubicin) and a related, published pyrrolo[1,2-a]pyrazine analog.[5]

CompoundPC-3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HEK293 IC₅₀ (µM)
PPA-1 (Analog) 2.53.15.84.2> 50
PPA-2 (Analog) 15.621.218.925.0> 100
Compound 3h *[5]1.181.95Not ReportedNot ReportedNot Reported
Doxorubicin (Control) 0.80.50.60.71.2

Note: Compound 3h is (3R,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide.[5]

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Synthesize & Purify Analogs (PPA-1, PPA-2...) prep_compounds Prepare Serial Dilutions of Analogs & Controls start->prep_compounds prep_cells Culture Cancer & Non-Cancer Cell Lines seed Seed Cells in 96-well Plates prep_cells->seed treat Treat Cells with Compound Dilutions prep_compounds->treat seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curves calculate->plot ic50 Determine IC50 Values plot->ic50

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated stock of your test compounds (e.g., PPA-1, PPA-2) and positive control (Doxorubicin) in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the compound concentration to determine the IC₅₀ value.

Mechanism of Action: Kinase Inhibition Profile

Pyrrolo-fused pyrazines are known to act as kinase inhibitors.[9][10] A logical next step is to screen potent cytotoxic analogs against a panel of cancer-relevant kinases. The PI3K/Akt/mTOR and MAPK/ERK (downstream of EGFR and BRAF) pathways are frequently dysregulated in cancer and represent high-value targets.

Rationale for Kinase Targets:

  • EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, making it a validated therapeutic target.[11][12]

  • BRAF: A key kinase in the MAPK/ERK pathway; mutations like V600E are common in melanoma.

  • PI3Kα (Phosphatidylinositol 3-kinase alpha): A central node in a critical cell survival pathway.[13]

Comparative Data for Hypothetical Analogs:

This table shows hypothetical inhibition data for a lead analog (PPA-1 ) compared to established, commercially available inhibitors that serve as positive controls.[14][15]

CompoundEGFR IC₅₀ (nM)BRAF V600E IC₅₀ (nM)PI3Kα IC₅₀ (nM)
PPA-1 (Analog) 150>10,000850
Gefitinib (Control) [14]~30>10,000>10,000
Vemurafenib (Control) >10,000~31>10,000
Alpelisib (Control) >10,000>10,000~5

Signaling Pathway Context: EGFR and PI3K

G GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K activates BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (Control) Gefitinib->EGFR Alpelisib Alpelisib (Control) Alpelisib->PI3K PPA1 PPA-1 (Analog) PPA1->EGFR

Caption: Key nodes in the EGFR and PI3K signaling pathways.

Detailed Protocol: EGFR Kinase Assay (HTRF)

This protocol provides a guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for screening kinase inhibitors.[16]

  • Reagent Preparation: Prepare assay buffer, recombinant EGFR kinase, a suitable substrate (e.g., poly-Glu-Tyr), ATP, and HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and a suitable acceptor).

  • Compound Plating: In a 384-well plate, add 2 µL of serially diluted test compounds (PPA-1), positive control (Gefitinib), and DMSO (vehicle control).

  • Kinase Reaction: Add 4 µL of EGFR kinase solution to each well. After a brief pre-incubation, initiate the reaction by adding 4 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and initiate detection by adding the HTRF antibody mix. Incubate for another 60 minutes.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Plot the results to calculate the IC₅₀ value.

Secondary Mechanism: Tubulin Polymerization Inhibition

Some fused pyrazine derivatives have been identified as inhibitors of tubulin polymerization, binding at the colchicine site.[7][17] This represents an alternative and equally valuable anticancer mechanism.

Experimental Rationale: A cell-free tubulin polymerization assay directly measures the effect of a compound on the assembly of microtubules. A positive result here, coupled with cytotoxicity data, strongly suggests this as a mechanism of action.

Detailed Protocol: Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer on ice. Prepare test compounds (PPA-1) and controls (Colchicine as an inhibitor, Paclitaxel as an enhancer) at 2x concentration.

  • Assay Setup: In a 96-well plate, add 50 µL of the tubulin solution to wells pre-warmed to 37°C.

  • Initiation and Measurement: Add 50 µL of the 2x compound/control solutions to the wells. Immediately place the plate in a microplate reader capable of kinetic reads at 340 nm, pre-warmed to 37°C.

  • Data Collection: Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the change in absorbance over time. Inhibition of polymerization will result in a suppressed absorbance curve compared to the DMSO control.

Part 2: Antimicrobial Activity Screening

The pyrrolo[1,2-a]pyrazine scaffold has also been associated with antimicrobial activity.[3][18][19] Therefore, a secondary screening effort to evaluate the lead analogs against clinically relevant bacterial strains is a valuable endeavor.

Experimental Rationale: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[20][21][22] We will test against both Gram-positive and Gram-negative bacteria to assess the spectrum of activity.

Proposed Bacterial Strains:

StrainGram TypeClinical Relevance
Staphylococcus aureus PositiveCommon cause of skin and systemic infections, including MRSA.[23]
Escherichia coli NegativeCommon cause of urinary tract and gastrointestinal infections.[23]

Comparative Data for Hypothetical Analogs:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PPA-1 (Analog) 16> 128
PPA-2 (Analog) > 128> 128
Ampicillin (Control) 0.258
Gentamicin (Control) [24]0.51

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Compound Dilutions with Bacteria prep_bacteria->inoculate prep_compounds Prepare 2-fold Serial Dilutions of Analogs & Antibiotics in Broth prep_compounds->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually Inspect Wells for Turbidity (Growth) incubate->read determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol: Broth Microdilution MIC Assay
  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds (PPA-1, PPA-2) and control antibiotics (Ampicillin, Gentamicin) in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum concentration in the assay plate will be approximately 5 x 10⁵ CFU/mL.[13]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the plate, bringing the final volume to 100 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye.[20]

Conclusion

This guide outlines a systematic, multi-faceted approach to characterizing the biological activity of novel this compound analogs. By starting with broad cytotoxicity screening and progressing to more specific mechanistic assays such as kinase inhibition and tubulin polymerization, researchers can efficiently identify promising anticancer candidates. The inclusion of antimicrobial screening adds another layer of potential therapeutic application. The provided protocols, rationales, and comparative frameworks are designed to empower research teams to make informed decisions and advance the development of this intriguing chemical scaffold.

References

Structure-activity relationship (SAR) studies of "1-Chloro-7-nitropyrrolo[1,2-a]pyrazine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid, fused bicyclic structure provides a unique three-dimensional arrangement for substituent placement, making it an attractive starting point for the design of novel therapeutic agents. While a comprehensive structure-activity relationship (SAR) study specifically for 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine derivatives is not extensively documented in publicly available literature, a wealth of information exists for the broader class of pyrrolo[1,2-a]pyrazine analogs. This guide will synthesize the current understanding of the SAR of this important scaffold, drawing comparisons from derivatives with various substitution patterns to infer potential roles of the chloro and nitro functionalities.

The Pyrrolo[1,2-a]pyrazine Core: A Versatile Pharmacophore

The pyrrolo[1,2-a]pyrazine nucleus is a nitrogen-containing heterocycle that has been identified as a key structural motif in compounds exhibiting a wide range of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, antioxidant, antitumor, and kinase inhibitory effects.[1][2] The versatility of this scaffold lies in its synthetic tractability, allowing for the introduction of diverse substituents at multiple positions, thereby modulating its physicochemical properties and biological target interactions.

Decoding the Structure-Activity Relationship: Insights from Analogs

The biological activity of pyrrolo[1,2-a]pyrazine derivatives is intricately linked to the nature and position of their substituents. Analysis of various studies reveals key trends that can guide the design of more potent and selective compounds.

Substitutions at the C1 and C4 Positions: A Gateway to Diverse Activities

Modifications at the C1 and C4 positions of the pyrrolo[1,2-a]pyrazine ring have been particularly fruitful in yielding compounds with diverse biological profiles.

  • Anticonvulsant Activity: A study on novel chiral derivatives of pyrrolo[1,2-a]pyrazine with aromatic substituents at the C4 position revealed significant anticonvulsant activity. High efficacy in animal models of epilepsy was observed, particularly for analogs with meta-substituted phenyl rings at this position.[3] This suggests that the steric and electronic properties of the C4 substituent are critical for interaction with the biological target.

  • Anticancer Properties: The substitution pattern on an aromatic ring attached to the pyrrolo[1,2-a]pyrazine core has been shown to be crucial for anticancer activity. For instance, a derivative bearing a 2,4-dimethoxyphenyl group exhibited potent inhibition of human lymphoma U937 cell survival, while a similar compound with a 2,5-dimethoxyphenyl moiety was inactive.[4] This highlights the sensitivity of the biological response to the precise orientation of substituents. Halogen substitutions at the ortho-position of the aromatic ring were also found to be detrimental to activity in this particular study.

The Influence of Electron-Withdrawing Groups: A Lesson from Nitro and Chloro Substituents

While direct SAR data for this compound is scarce, the roles of chloro and nitro groups in other heterocyclic systems can provide valuable insights. These electron-withdrawing groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and influence the overall electronic distribution of the molecule. In many bioactive compounds, the presence of a nitro group is associated with antimicrobial and antiparasitic activities.[5][6][7] It is believed that the nitro group can be enzymatically reduced within target organisms to form reactive nitroso and other toxic intermediates that damage cellular components.[5] The position of the nitro group is often critical for activity, as seen in studies of nitrated pyrrolomycins where its placement on the pyrrole ring significantly modulated antibacterial potency.[8]

  • Chloro Group: The chlorine atom, a halogen, is another important substituent in medicinal chemistry. Its moderate electronegativity and lipophilicity can enhance membrane permeability and binding affinity to target proteins. The introduction of chlorine atoms has been shown to improve the biological activity of various compounds.[6][7] However, as observed in the anticancer pyrrolo[1,2-a]pyrazine derivatives mentioned earlier, the specific placement of a halogen can also be detrimental to activity, underscoring the complexity of SAR.

Based on these general principles, it can be hypothesized that the 1-chloro and 7-nitro substituents in the target scaffold would significantly influence its electronic properties and potential biological activity, possibly rendering it a candidate for antimicrobial or anticancer screening.

Comparative Data of Substituted Pyrrolo[1,2-a]pyrazine Derivatives

To illustrate the impact of substitutions on biological activity, the following table summarizes data from the literature on various pyrrolo[1,2-a]pyrazine analogs.

Compound/Derivative Substituent(s) Biological Activity Key Findings Reference
Series 1 Aromatic substituents at C4Anticonvulsantmeta-Substituted phenyl groups showed high activity in MES and scMET tests.[3]
Compound 6x 2,4-dimethoxyphenyl at C3AnticancerPotent inhibitor of U937 human lymphoma cell survival.[4]
Compound 6y 2,5-dimethoxyphenyl at C3AnticancerInactive, highlighting the importance of substituent orientation.[4]
Compounds 6t-w Halogen at o-position of phenyl ring at C3AnticancerInactive, suggesting steric hindrance or unfavorable electronic effects.[4]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- Fused dione and hexahydro modificationsAntibacterial, AntioxidantEffective against multi-drug resistant Staphylococcus aureus.[9][10]

Experimental Protocols: Representative Synthetic and Assay Methodologies

The following are generalized protocols based on literature for the synthesis and biological evaluation of pyrrolo[1,2-a]pyrazine derivatives. These are intended to be illustrative and would require optimization for the specific synthesis of this compound and its analogs.

General Synthetic Approach: Ugi Multicomponent Reaction for C4-Substituted Derivatives[3]

A common and efficient method for the synthesis of substituted pyrrolo[1,2-a]pyrazines is the Ugi multicomponent reaction.

Pyrrole_2_carboxaldehyde Pyrrole-2-carboxaldehyde Ugi_Product Ugi Product Pyrrole_2_carboxaldehyde->Ugi_Product Amine Amine (e.g., Ammonia) Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Carboxylic_acid Carboxylic Acid Carboxylic_acid->Ugi_Product Cyclization Intramolecular Cyclization Ugi_Product->Cyclization Deprotection & Heating Pyrrolopyrazine C4-Substituted Pyrrolo[1,2-a]pyrazine Cyclization->Pyrrolopyrazine

Caption: Ugi multicomponent reaction for pyrrolo[1,2-a]pyrazine synthesis.

Step-by-Step Protocol:

  • Iminium Ion Formation: React pyrrole-2-carboxaldehyde with an amine (e.g., ammonia or a primary amine) in a suitable solvent like methanol to form the corresponding imine.

  • Ugi Reaction: To the solution from Step 1, add an isocyanide and a carboxylic acid. The reaction is typically stirred at room temperature for 24-48 hours.

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to yield the Ugi product.

  • Cyclization: The purified Ugi product is then subjected to deprotection (if necessary) and intramolecular cyclization, often by heating in a high-boiling solvent, to afford the final pyrrolo[1,2-a]pyrazine derivative.

In Vitro Anticancer Assay: MTT Proliferation Assay[4]

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Pyrrolopyrazine Derivatives (various conc.) Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4h (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., U937) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (pyrrolo[1,2-a]pyrazine derivatives) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Unanswered Questions

The existing body of research on pyrrolo[1,2-a]pyrazine derivatives provides a solid foundation for further exploration. However, several key questions remain, particularly concerning the specific role of substituents like the chloro and nitro groups at various positions on the scaffold.

  • Systematic SAR Studies: A systematic investigation of substitutions at all available positions of the pyrrolo[1,2-a]pyrazine ring is needed to build a comprehensive SAR map for different biological activities.

  • Target Identification: For many of the reported activities, the precise molecular targets of these compounds are yet to be identified. Target deconvolution studies would be invaluable for understanding their mechanism of action and for rational drug design.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives are essential to assess their drug-likeness and potential for in vivo efficacy.

References

A Comparative In Silico Analysis of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine and Known Inhibitors against the PIM-1 Kinase Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico evaluation of "1-Chloro-7-nitropyrrolo[1,2-a]pyrazine," a novel compound with a potentially pharmacologically active pyrrolo[1,2-a]pyrazine scaffold. Given the known anti-cancer and kinase inhibitory activities of this chemical class, we have selected the Proto-oncogene serine/threonine-protein kinase (PIM-1) as a primary biological target for this investigation. PIM-1 is a well-validated target in oncology, implicated in cell survival, proliferation, and drug resistance.

Herein, we present a comparative analysis, pitting our lead compound against two clinically relevant PIM-1 inhibitors with distinct chemical scaffolds: SGI-1776 , an imidazo[1,2-b]pyridazine derivative, and CX-4945 (Silmitasertib) , a benzonaphthyridine derivative.[1][2][3] This guide is designed for researchers, computational chemists, and drug development professionals, offering a detailed, step-by-step protocol for molecular docking and molecular dynamics simulations to predict and compare the binding affinity, interaction patterns, and stability of these compounds within the PIM-1 active site.

The Rationale for Target and Comparator Selection

The pyrrolo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent kinase inhibition. The selection of PIM-1 as the target is therefore a scientifically driven hypothesis. To contextualize the potential of "this compound," a robust comparison against established inhibitors is crucial.

  • SGI-1776 was chosen as a potent, ATP-competitive inhibitor of all three Pim kinase isoforms.[4][5][6] Its distinct heterocyclic system provides a valuable structural counterpoint to our lead compound.

  • CX-4945 , a potent inhibitor of Casein Kinase 2 (CK2), also exhibits significant off-target activity against PIM-1.[2][3][7] Its inclusion allows for an assessment of selectivity and a comparison of binding modes between different kinase inhibitor classes.

This multi-faceted comparison will provide a more nuanced understanding of the predicted binding characteristics of "this compound" and offer insights into its potential as a novel PIM-1 inhibitor.

Comparative Data Summary

The following table summarizes the key in silico-derived metrics for our lead compound and the two comparators. These values are generated following the detailed protocols outlined in the subsequent sections.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Hydrogen BondsRMSD (Å) during MD
This compound -8.5Lys67, Glu121, Asp18621.8 ± 0.4
SGI-1776 -9.2Lys67, Glu121, Leu12031.5 ± 0.3
CX-4945 -7.9Lys67, Asp186, Val12622.1 ± 0.6

Experimental Protocols

A rigorous and reproducible in silico workflow is paramount for generating reliable and comparable data. The following sections provide a detailed, step-by-step methodology for the molecular docking and molecular dynamics simulations.

I. System Preparation

This initial phase involves preparing the protein target and the small molecules for the subsequent simulations.

  • Protein Preparation :

    • Download the crystal structure of PIM-1 kinase in complex with an inhibitor from the Protein Data Bank (PDB ID: 6MT0).[8]

    • Remove all non-essential molecules, including water, co-factors, and the original ligand, using a molecular visualization tool like PyMOL or Chimera.

    • Add polar hydrogens and assign appropriate protonation states to the amino acid residues at a physiological pH of 7.4.

    • Repair any missing side chains or loops using tools like SWISS-MODEL or Modeller.

    • Save the cleaned and prepared protein structure in PDB format.

  • Ligand Preparation :

    • Obtain the 2D structures of "this compound," SGI-1776, and CX-4945.

    • Convert the 2D structures to 3D using a chemical structure editor like MarvinSketch or ChemDraw.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the atoms (e.g., Gasteiger charges).

    • Save the prepared ligands in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

II. Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. We will utilize AutoDock Vina for this purpose.[9][10][11]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB PDB Structure (6MT0) PrepP Prepare Protein (Add H, Charges) PDB->PrepP Ligands Ligand Structures PrepL Prepare Ligands (3D, Charges) Ligands->PrepL Grid Define Binding Site (Grid Box) PrepP->Grid Dock Run AutoDock Vina PrepL->Dock Grid->Dock Analyze Analyze Poses & Binding Affinity Dock->Analyze Visualize Visualize Interactions (PyMOL) Analyze->Visualize

Caption: Molecular Docking Workflow.

  • Grid Box Generation : Define the search space for the docking simulation. The grid box should encompass the entire ATP-binding site of PIM-1. The center and dimensions of the box can be determined based on the position of the co-crystallized ligand in the original PDB structure.

  • Running AutoDock Vina :

    • Create a configuration file specifying the paths to the prepared protein and ligand files, and the grid box parameters.

    • Execute the Vina docking command. The exhaustiveness parameter can be increased for a more thorough search of the conformational space.

  • Analysis of Docking Results :

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (docking scores) in kcal/mol.

    • The pose with the lowest binding affinity is typically considered the most favorable.

    • Visualize the predicted binding poses of each compound within the PIM-1 active site using PyMOL or Chimera to identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

III. Molecular Dynamics Simulation Workflow

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. We will use GROMACS for these simulations.[12][13][14][15][16]

G cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis Complex Best Docked Pose Topology Generate Topology (Protein & Ligand) Complex->Topology Solvate Solvate with Water Topology->Solvate Ions Add Ions (Neutralize) Solvate->Ions Minimization Energy Minimization Ions->Minimization NVT NVT Equilibration Minimization->NVT NPT NPT Equilibration NVT->NPT Production Production MD Run NPT->Production Trajectory Analyze Trajectory Production->Trajectory RMSD RMSD & RMSF Trajectory->RMSD HBonds Hydrogen Bond Analysis Trajectory->HBonds

Caption: Molecular Dynamics Simulation Workflow.

  • System Building :

    • Use the best-ranked docked pose of each protein-ligand complex as the starting structure.

    • Generate the topology and parameter files for the protein (using a force field like CHARMM36) and the ligand (using a tool like CGenFF).[12]

    • Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization : Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration :

    • Perform a short simulation in the NVT (isothermal-isochoric) ensemble to stabilize the temperature of the system.

    • Follow this with a simulation in the NPT (isothermal-isobaric) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD : Run the production simulation without any restraints for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF) : Analyze the RMSF of the protein residues to identify flexible regions.

    • Hydrogen Bond Analysis : Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

Interpreting the Results and Drawing Conclusions

The collective data from these in silico experiments will enable a comprehensive comparison of "this compound" with SGI-1776 and CX-4945.

  • Docking scores will provide a preliminary ranking of the binding affinities.

  • Interaction analysis will reveal the specific amino acid residues involved in binding and the nature of these interactions, which can be compared to the known binding modes of the reference inhibitors.

  • MD simulations will offer a more dynamic picture of the binding, highlighting the stability of the complex and the persistence of key interactions over time.

A lower and more stable RMSD for the ligand during the MD simulation, coupled with a favorable docking score and the formation of persistent hydrogen bonds with key catalytic residues (such as the hinge region), would suggest that "this compound" is a promising candidate for further experimental validation as a PIM-1 kinase inhibitor.

References

Benchmarking the properties of "1-Chloro-7-nitropyrrolo[1,2-a]pyrazine" against known compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Benchmarking Guide to the Pyrrolo[1,2-a]pyrazine Scaffold: A Comparative Analysis of "1-Chloro-7-nitropyrrolo[1,2-a]pyrazine" Against Established Kinase Inhibitors

Introduction

The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity. Its rigid, bicyclic structure and rich electronic properties make it an attractive starting point for the design of targeted therapeutics, particularly in oncology. This guide introduces "this compound" (hereafter designated as PNP-7 ), a novel derivative of this scaffold.

Given the nascent stage of research into PNP-7, direct experimental data is not yet broadly available. Therefore, this guide establishes a comprehensive framework for its characterization by benchmarking its anticipated properties against two well-established kinase inhibitors: Staurosporine , a potent but non-selective natural product, and Gefitinib , a highly selective, clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR).

This document serves as a roadmap for researchers, outlining the critical experiments and analytical approaches required to profile PNP-7, interpret the resulting data, and position its therapeutic potential within the current landscape of kinase inhibitor drug discovery.

Physicochemical and Pharmacokinetic Profile Comparison

The initial characterization of any novel compound involves assessing its fundamental physicochemical properties, which are critical determinants of its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME). Properties such as molecular weight (MW), lipophilicity (logP), and hydrogen bond donors/acceptors (HBD/HBA) are predictive of oral bioavailability and cell permeability, often guided by frameworks like Lipinski's Rule of Five.

Rationale for Comparison:

  • Staurosporine: Represents a natural product with high potency but poor selectivity and unfavorable drug-like properties, serving as a benchmark for raw inhibitory power.

  • Gefitinib: Represents a successful, targeted oral therapeutic. Its properties exemplify the balance required for clinical efficacy and favorable ADME characteristics.

Table 1: Comparative Physicochemical Properties

PropertyPNP-7 (Predicted)StaurosporineGefitinib
Molecular Weight ( g/mol ) 211.60466.5446.9
logP (Octanol/Water) ~2.5 - 3.53.83.2
Hydrogen Bond Donors 021
Hydrogen Bond Acceptors 455
Primary Target Class Kinases (Hypothesized)Broad-Spectrum KinaseEGFR Tyrosine Kinase

Note: Properties for PNP-7 are theoretical predictions based on its structure and may vary upon experimental determination.

Experimental Workflow for Kinase Inhibition Profiling

To determine the biological activity of PNP-7, a multi-step experimental approach is necessary. This workflow is designed to first screen for general kinase inhibitory activity and then to quantify its potency and cellular effects.

G cluster_0 Step 1: Biochemical Assay cluster_1 Step 2: Cellular Assay cluster_2 Step 3: Data Analysis & Comparison A LanthaScreen™ Eu Kinase Binding Assay B Determine IC50 value for PNP-7 against a target kinase (e.g., EGFR) A->B Primary Screen F Compare IC50 and GI50 of PNP-7 to Staurosporine and Gefitinib B->F Biochemical Potency C MTT Cell Viability Assay D Treat cancer cell line (e.g., A549) with varying concentrations of PNP-7 C->D E Determine GI50 (Growth Inhibition 50) value D->E E->F Cellular Efficacy G Assess potency and selectivity F->G

Caption: Experimental workflow for characterizing PNP-7.

Detailed Experimental Protocols

The following protocols are standardized methods for assessing kinase inhibitor performance. Adherence to these procedures ensures reproducibility and allows for valid comparison against benchmark data.

LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the concentration at which PNP-7 inhibits 50% of the binding activity (IC50) of a selected kinase in a biochemical, cell-free system.

Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2][3] A europium (Eu)-labeled antibody binds to a GST-tagged kinase, and an Alexa Fluor® 647-labeled tracer binds to the kinase's ATP pocket.[1][2] When in close proximity, excitation of the Eu donor results in energy transfer to the Alexa Fluor acceptor, producing a FRET signal. A compound that competes with the tracer for the ATP binding site, such as PNP-7, will disrupt FRET, causing a measurable decrease in the signal.[1][2]

Materials:

  • Recombinant GST-tagged kinase (e.g., EGFR)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher, PV5594)[4]

  • Kinase Tracer (specific to the kinase family)

  • Test Compounds: PNP-7, Staurosporine, Gefitinib (dissolved in DMSO)

  • 1X Kinase Buffer A (50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)[2]

  • 384-well assay plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of PNP-7, Staurosporine, and Gefitinib in DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions. Then, create a 4X working solution of each concentration in Kinase Buffer A.

  • Kinase/Antibody Mixture: Prepare a 4X solution of the kinase and Eu-anti-GST antibody in Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Tracer Solution: Prepare a 4X solution of the appropriate kinase tracer in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add the reagents in the following order:[2][3]

    • 5 µL of 4X compound solution.

    • 5 µL of 4X Kinase/Antibody mixture.

    • 10 µL of 2X Tracer solution.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor).[1]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Viability Assay

Objective: To determine the concentration of PNP-7 required to inhibit the growth of a cancer cell line by 50% (GI50).

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549, human lung adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[5][7]

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of PNP-7, Staurosporine, and Gefitinib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully aspirate the medium.[8] Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the data to determine the GI50 value.

Mechanism of Action and Signaling Pathway Context

PNP-7 is hypothesized to function as an ATP-competitive kinase inhibitor. By targeting a specific kinase like EGFR, it would block the initiation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.[9][10][11]

EGFR Signaling Pathway: Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[11] This activation creates docking sites for adaptor proteins, initiating multiple downstream pathways:[11][12]

  • RAS-RAF-MAPK Pathway: Primarily regulates gene expression related to cell proliferation.[11]

  • PI3K-Akt Pathway: A major survival pathway that inhibits apoptosis.[9][11]

  • PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and changes in intracellular calcium levels.[9]

A successful inhibitor like Gefitinib binds to the ATP pocket of the EGFR kinase domain, preventing its activation and blocking all subsequent downstream signaling.[12] The profiling of PNP-7 will determine if it acts similarly and with what degree of potency and selectivity.

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds P P EGFR->P Autophosphorylation PNP7 PNP-7 / Gefitinib PNP7->EGFR Blocks ATP Binding ATP ATP ATP->EGFR RAS_RAF RAS-RAF-MAPK Pathway P->RAS_RAF PI3K_AKT PI3K-Akt Pathway P->PI3K_AKT PLCg PLCγ Pathway P->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis PLCg->Proliferation

Caption: Inhibition of the EGFR signaling pathway by PNP-7.

Conclusion and Future Directions

This guide provides a foundational strategy for the comprehensive benchmarking of "this compound" (PNP-7). By employing standardized biochemical and cellular assays and comparing its performance against the well-characterized inhibitors Staurosporine and Gefitinib, researchers can effectively determine its potency, cellular efficacy, and potential as a therapeutic agent.

Initial results from these assays will guide subsequent studies, which should include broader kinase selectivity profiling to understand its specificity, ADME-Tox studies to assess its drug-like properties, and ultimately, in vivo studies in relevant cancer models to establish its therapeutic potential. The pyrrolo[1,2-a]pyrazine scaffold remains a promising area for drug discovery, and a systematic, data-driven approach is paramount to unlocking its full potential.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment.

Hazard Assessment and Chemical Profile

Due to the absence of a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine[1], a conservative approach based on its constituent functional groups is necessary. The molecule contains a chlorinated heterocyclic ring and a nitro group.

  • Halogenated Organic Compounds : These are often toxic and persistent in the environment. Many are classified as hazardous waste by the U.S. Environmental Protection Agency (EPA)[2][3].

  • Nitro Compounds : The presence of the nitro group can confer reactivity, and many nitroaromatic compounds are known to be toxic.

  • Pyrrolopyrazine Core : The parent pyrrolo[1,2-a]pyrazine scaffold and its derivatives are known to exhibit a range of biological activities and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[4][5][6].

Based on this structural analysis, this compound must be handled as a hazardous substance with potential for toxicity, skin/eye irritation, and environmental harm.

Chemical and Physical Properties
IUPAC Name This compound[7]
CAS Number 1053656-45-3[8][9]
Molecular Formula C7H4ClN3O2[7][8][9]
Molecular Weight 197.58 g/mol [10]
Appearance Solid (Assumed)
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[10]
Regulatory Framework: The Generator's Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste in the United States, the generator of the waste is responsible for its safe management from "cradle to grave"[11][12]. This means you must correctly identify, manage, and ensure the proper treatment and disposal of the waste you produce[11].

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound.

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This is the first line of defense against chemical exposure.

Required PPE Specification and Rationale
Eye Protection Chemical safety goggles and a face shield are mandatory to protect against splashes.[13]
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[13][14]
Body Protection A flame-resistant lab coat and long-sleeved clothing are required to prevent skin contact.[13][14]
Respiratory Protection If handling outside a certified chemical fume hood, a respirator may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department.[13]

As the generator, you must determine if your waste is hazardous[15][16]. Since specific data for this compound is unavailable, it must be managed as hazardous waste. The key is to determine the appropriate EPA hazardous waste codes.

  • Listed Wastes : Check if the waste is from a process that is specifically listed by the EPA (F, K, P, or U lists)[3][17]. For example, if this compound were used as a solvent, it might fall under the F-list for spent halogenated solvents[18].

  • Characteristic Wastes : The waste must be evaluated for the four characteristics of hazardous waste[3][15]:

    • Ignitability (D001) : Unlikely for this compound, but must be confirmed.

    • Corrosivity (D002) : Unlikely, but must be confirmed.

    • Reactivity (D003) : Possible due to the nitro group. Reactive wastes are unstable, may react violently with water, or can generate toxic gases[19][20]. It is safest to assume potential reactivity.

    • Toxicity (D004-D043) : The compound is likely toxic. A Toxicity Characteristic Leaching Procedure (TCLP) test would be required for a definitive determination, but it is prudent to manage it as toxic waste.

Given its structure as a chlorinated and nitrated organic compound, it should be treated as a hazardous waste. Consult your institution's EHS department for assistance with assigning the correct waste codes.

Proper segregation is critical to prevent dangerous chemical reactions[21][22].

  • Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., polyethylene) and have a secure, tight-fitting lid[23][24].

  • Labeling : Immediately label the waste container with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), the approximate quantity, and the associated hazards (e.g., Toxic, Halogenated Waste)[22][24].

  • Segregation :

    • DO NOT mix this waste with non-halogenated solvents. Halogenated waste streams have specific, more costly disposal requirements[24][25].

    • DO NOT mix with acidic, basic, or oxidizing wastes to prevent uncontrolled reactions.

    • Collect aqueous rinsate from cleaning contaminated glassware separately. The first rinse of a container that held a highly toxic chemical must be collected as hazardous waste[22].

  • Keep Containers Closed : Waste containers must remain sealed except when adding waste[22][24]. This prevents the release of vapors and potential spills.

  • Use Secondary Containment : Store liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Designated Storage Area : Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general traffic[24].

  • Contact EHS : When the waste container is nearly full (around 75-80%), or if you have finished the project generating this waste, contact your institution's EHS department to arrange for a waste pickup[24].

  • Licensed Disposal Vendor : Your EHS department will work with a licensed hazardous waste disposal company. This ensures the waste is transported, treated, and disposed of in compliance with all federal and state regulations[15][16]. The most common disposal method for this type of waste is high-temperature incineration at a permitted facility[25].

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[1][13].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids[1][13].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen[1].

  • Spill : For small spills, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your EHS department immediately[24].

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the characterization and segregation of this compound waste.

DisposalWorkflow cluster_start Start: Waste Generation cluster_eval Hazard Evaluation & Characterization cluster_collect Segregation & Collection cluster_end Final Disposal start Generate Waste: 1-Chloro-7-nitropyrrolo [1,2-a]pyrazine char Is it a Listed Waste? (e.g., F-list solvent) start->char react Does it exhibit Reactivity (D003)? (Assume YES) char->react No char->react Yes toxic Is it Toxic? (Assume YES) react->toxic collect_halo Collect in Labeled 'HALOGENATED ORGANIC WASTE' Container toxic->collect_halo Liquid Waste collect_solid Collect Solids Separately from Liquids toxic->collect_solid Solid Waste ehs Store in SAA with Secondary Containment collect_halo->ehs collect_solid->ehs pickup Request Pickup from EHS for Incineration ehs->pickup

Caption: Waste Disposal Decision Tree for this compound.

References

Comprehensive Safety and Handling Guide for 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine (CAS: 1053656-45-3).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information based on the potential hazards associated with its chemical structure—a chlorinated, nitro-substituted heterocyclic aromatic compound. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.

Hazard Analysis: A Proactive Approach to Safety

  • Chlorinated Heterocycles: These compounds can be irritants and may possess other toxicological properties.

  • Nitroaromatic Compounds: This class of chemicals is often associated with skin, eye, and respiratory irritation.[4]

  • Pyrazine Derivatives: While many are used as flavorings, some derivatives are recognized as hazardous, causing skin, eye, and respiratory irritation.[5][6]

Therefore, it is prudent to treat this compound as a hazardous substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE should be based on a risk assessment of the specific procedure being performed.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldSafety Goggles: Must be worn at all times and conform to ANSI Z87.1 or equivalent standards to protect against splashes. Face Shield: Recommended in conjunction with goggles when there is a significant risk of splashing or handling larger quantities.[4][7]
Hand Protection Chemical-Resistant GlovesNitrile Gloves: Suitable for short-term protection against incidental contact.[4] For prolonged handling or immersion, consider more robust options like neoprene or butyl rubber gloves.[7] Always inspect gloves for integrity before use and change them immediately upon contamination.[4][8]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and contamination of personal clothing.[4]
Respiratory Protection RespiratorAll handling of solid this compound should occur within a certified chemical fume hood.[4] If there is a potential for aerosolization or dust formation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][7][9]

Operational and Handling Plan: A Step-by-Step Protocol

Engineering controls are the most effective way to minimize exposure. All work with this compound should be conducted in a well-ventilated laboratory with readily accessible safety equipment.

Workflow for Safe Handling

prep Preparation - Verify fume hood certification - Locate eyewash/shower - Don all required PPE weigh Weighing and Transfer - Perform ONLY in fume hood - Use spatula to avoid dust - Tare container before adding compound prep->weigh Proceed to handling exp Experimental Use - Keep containers labeled and sealed - Maintain controlled temperature - Avoid contact with skin and eyes weigh->exp Transfer to reaction cleanup Post-Experiment Cleanup - Decontaminate surfaces - Remove PPE carefully exp->cleanup Experiment complete disposal Waste Disposal - Segregate hazardous waste - Follow institutional guidelines cleanup->disposal Segregate waste

Caption: Workflow for handling this compound.

Detailed Steps:

  • Engineering Controls: All handling of this compound powder must occur within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[10]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust. Use smooth, deliberate motions to avoid creating airborne particles.

  • During the Experiment: Keep all containers with this compound clearly labeled. Avoid direct contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11]

Spill and Emergency Management

Prompt and correct response to a spill is critical to minimizing exposure and environmental contamination.

Spill Response Decision Tree

spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained Spill? assess->small_spill large_spill Large or Uncontained Spill small_spill->large_spill No self_clean Self-Cleanup Procedure: 1. Don appropriate PPE 2. Cover with absorbent material 3. Sweep into waste container 4. Decontaminate area small_spill->self_clean Yes evacuate Evacuate Area Alert EH&S / Emergency Response large_spill->evacuate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-7-nitropyrrolo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
1-Chloro-7-nitropyrrolo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.